Magnesium aspartate dihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;(2S)-2-aminobutanedioate;hydron;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7NO4.Mg.2H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m00.../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAXHZXYTCHQPJ-PXYKVGKMSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].C(C(C(=O)[O-])N)C(=O)[O-].C(C(C(=O)[O-])N)C(=O)[O-].O.O.[Mg+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H+].[H+].C([C@@H](C(=O)[O-])N)C(=O)[O-].C([C@@H](C(=O)[O-])N)C(=O)[O-].O.O.[Mg+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16MgN2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215533-00-9 | |
| Record name | Magnesium aspartate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215533009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MAGNESIUM ASPARTATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4F5ODM66L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis Protocol for Magnesium L-Aspartate Dihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and quality control of magnesium L-aspartate dihydrate (C₈H₁₂MgN₂O₈·2H₂O). This document outlines detailed experimental protocols derived from established methods, presents key quantitative data in a structured format, and includes graphical representations of the synthesis workflow for enhanced clarity.
Introduction
Magnesium L-aspartate dihydrate is the magnesium salt of the naturally occurring amino acid, L-aspartic acid. It serves as a highly bioavailable source of magnesium, a crucial mineral for numerous physiological functions. This compound is a white or almost white crystalline powder or colorless crystals, freely soluble in water.[1] Its applications span pharmaceuticals, dietary supplements, and cosmetics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of magnesium L-aspartate dihydrate is essential for its synthesis, handling, and formulation.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂MgN₂O₈·2H₂O | [2] |
| Molecular Weight | 324.53 g/mol | [2] |
| CAS Number | 2068-80-6 | [2][3][4] |
| Appearance | White crystalline powder or colorless crystals | [1][2][3] |
| Solubility | Freely soluble in water | [1] |
| pH (2.5% solution) | 6.0 - 8.0 | [2][5] |
| Specific Optical Rotation | +20.5° to +23.0° | [1][2][5] |
| Water Content | 10.0% - 14.0% | [1][2][5] |
Synthesis of Magnesium L-Aspartate Dihydrate
The synthesis of magnesium L-aspartate dihydrate typically involves the reaction of L-aspartic acid with a magnesium source, such as magnesium oxide, magnesium hydroxide, or magnesium carbonate, in an aqueous solution. The dihydrate is then crystallized from the solution.
General Reaction Scheme
The fundamental reaction can be represented as:
2 C₄H₇NO₄ + Mg(OH)₂ → C₈H₁₂MgN₂O₈ + 2 H₂O
L-Aspartic Acid + Magnesium Hydroxide → Magnesium L-Aspartate + Water
Experimental Protocol: Aqueous Synthesis Method
This protocol is based on methods described in various patents and publications.[6][7][8]
Materials:
-
L-Aspartic Acid
-
Magnesium Oxide (or Magnesium Hydroxide / Magnesium Carbonate)
-
Purified Water
-
Ethanol (for precipitation)
-
Hydrochloric Acid or L-Aspartic Acid (for pH adjustment)
Equipment:
-
Glass reactor with overhead stirrer and temperature control
-
pH meter
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction:
-
Charge the reactor with a specific volume of purified water.
-
With stirring, add the magnesium source (e.g., magnesium oxide) to the water.
-
Slowly add L-aspartic acid to the suspension in a 2:1 molar ratio of L-aspartic acid to magnesium.
-
Heat the reaction mixture to 70-80°C and maintain for 2-3 hours.[7]
-
-
pH Adjustment:
-
Filtration and Concentration:
-
Filter the reaction mixture to remove any unreacted starting materials or insoluble impurities.
-
Concentrate the filtrate using a rotary evaporator until the solution becomes supersaturated.[7]
-
-
Crystallization and Isolation:
-
Cool the supersaturated solution to induce crystallization.
-
Alternatively, the concentrated aqueous solution can be added to a water-miscible organic solvent, such as ethanol, to precipitate the product.[6]
-
Collect the precipitated crystals by filtration.
-
-
Drying:
Synthesis Workflow Diagram
References
- 1. drugfuture.com [drugfuture.com]
- 2. Magnesium L-Aspartate Dihydrate [sorachim.com]
- 3. Magnesium L-Aspartate Dihydrate And Magnesium DL-aspartate Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. Magnesium L-aspartate | 2068-80-6 [chemicalbook.com]
- 5. Magnesium Aspartate Dihydrate BP Grade Manufacturers [anmol.org]
- 6. CN101239925A - Method for preparing magnesium aspartate - Google Patents [patents.google.com]
- 7. CN102875402B - Method for preparing magnesium L-aspartate - Google Patents [patents.google.com]
- 8. CN104262187A - Method for solid-phase synthesis of magnesium aspartate at room temperature - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Crystal Structure Analysis of Magnesium Aspartate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and theoretical framework for the crystal structure analysis of magnesium aspartate dihydrate. While a definitive, publicly available single-crystal X-ray diffraction study detailing the precise atomic coordinates and structural parameters of this compound is not available in the reviewed scientific literature and crystallographic databases, this document outlines the established experimental protocols and analytical approaches required for such a determination. The information herein is compiled from general best practices in small-molecule crystallography and studies of related hydrated metal-amino acid complexes.
Introduction
This compound, a salt of the essential mineral magnesium and the amino acid L-aspartic acid, is utilized in pharmaceutical and nutraceutical applications.[1][2] Its chemical formula is C₈H₁₂MgN₂O₈·2H₂O with a molecular weight of 324.53 g/mol .[3][4] A thorough understanding of its three-dimensional crystalline structure is paramount for comprehending its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for formulation development and quality control.[1] The primary technique for elucidating this atomic-level architecture is single-crystal X-ray diffraction.
Theoretical Crystal Structure and Coordination
Based on the known coordination chemistry of magnesium and the structure of the aspartate ligand, a theoretical model of the crystal structure can be hypothesized. The magnesium ion (Mg²⁺) is expected to be in an octahedral coordination environment.[5] The ligands coordinating to the magnesium center would likely include the carboxylate oxygen atoms of the aspartate molecules and the oxygen atoms of the water molecules. The aspartate molecules can act as bridging ligands, connecting multiple magnesium centers to form a coordination polymer network. The overall crystal packing will be stabilized by an extensive network of hydrogen bonds involving the amino groups, carboxylate groups, and water molecules.
Experimental Protocols
The determination of the crystal structure of this compound involves a series of meticulous experimental steps, from crystal synthesis to data analysis and structure refinement.
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common method for the synthesis of this compound involves the reaction of L-aspartic acid with a magnesium salt, such as magnesium oxide or magnesium hydroxide (B78521), in an aqueous solution.[6]
Protocol for Single Crystal Growth:
-
Reaction Mixture Preparation: A stoichiometric amount of L-aspartic acid is dissolved in deionized water, followed by the slow addition of a molar equivalent of magnesium oxide or magnesium hydroxide under constant stirring. The reaction is typically performed at a slightly elevated temperature (e.g., 60-80 °C) to facilitate the dissolution and reaction.
-
Solution Filtration: The resulting solution is hot-filtered to remove any unreacted starting materials or particulate impurities.
-
Slow Evaporation: The clear filtrate is then allowed to cool slowly to room temperature. The beaker is loosely covered to permit the slow evaporation of the solvent over a period of several days to weeks. This slow evaporation method promotes the growth of well-ordered single crystals.
-
Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor, washed with a small amount of cold deionized water, and dried.
The core of the structural analysis is the collection of X-ray diffraction data from a selected single crystal.
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector).
Data Collection Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).
-
Unit Cell Determination: The crystal is centered in the X-ray beam, and a series of initial diffraction images are collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ). This typically involves a series of ω and φ scans.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and scale the data.
The collected diffraction data is then used to solve and refine the crystal structure.
Software:
-
Standard crystallographic software packages such as SHELX, Olex2, or CRYSTALS are used for structure solution, refinement, and visualization.
Protocol:
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The structural model is refined against the experimental data using full-matrix least-squares methods. This process involves refining the atomic coordinates, displacement parameters (isotropic or anisotropic), and occupancy factors.
-
Hydrogen Atom Location: Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and geometric sensibility.
Data Presentation
While specific experimental data for this compound is not available, a typical crystallographic study would present the following quantitative data in structured tables for clarity and comparison.
Table 1: Crystal Data and Structure Refinement Parameters.
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₁₆MgN₂O₁₀ |
| Formula weight | 324.53 |
| Temperature (K) | e.g., 293(2) |
| Wavelength (Å) | e.g., 0.71073 |
| Crystal system | To be determined |
| Space group | To be determined |
| Unit cell dimensions | |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (Mg/m³) | To be determined |
| Absorption coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Crystal size (mm³) | e.g., 0.20 x 0.15 x 0.10 |
| θ range for data collection (°) | e.g., 2.0 to 28.0 |
| Index ranges | To be determined |
| Reflections collected | To be determined |
| Independent reflections | To be determined |
| Completeness to θ = 28.0° (%) | e.g., >99.0 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | To be determined |
| Goodness-of-fit on F² | To be determined |
| Final R indices [I>2σ(I)] | To be determined |
| R indices (all data) | To be determined |
| Largest diff. peak and hole (e.Å⁻³) | To be determined |
Table 2: Selected Bond Lengths (Å) and Bond Angles (°).
| Bond | Length (Å) | Bond | Angle (°) |
|---|---|---|---|
| Mg-O(carboxylate) | To be determined | O-Mg-O | To be determined |
| Mg-O(water) | To be determined | O-Mg-N | To be determined |
| N-C | To be determined | C-C-C | To be determined |
| C-C | To be determined | C-N-H | To be determined |
| C-O | To be determined | O-C-O | To be determined |
Visualization of Experimental Workflow
The process of determining the crystal structure can be visualized as a logical workflow.
Conclusion
While the precise crystal structure of this compound remains to be publicly reported, this guide outlines the rigorous and well-established methodologies required for its determination. The application of single-crystal X-ray diffraction, following the detailed protocols for synthesis, data collection, and structure refinement described herein, would provide the definitive three-dimensional atomic arrangement. Such a study would be of significant value to the pharmaceutical and materials science communities, enabling a deeper understanding of this important compound's properties and behavior at the molecular level. Future research focused on the successful crystallization and structural analysis of this compound is highly encouraged.
References
- 1. This compound | C8H16MgN2O10 | CID 76968352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 215533-00-9 | FM138528 [biosynth.com]
- 5. Structures of Hydrated Metal Ions in Solid State and Aqueous Solution [mdpi.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
Technical Guide: Solubility Profile of Magnesium Aspartate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of magnesium aspartate dihydrate in various solvents. The information is compiled from publicly available data sheets and pharmacopeia. While specific quantitative solubility data is limited in the public domain, this guide furnishes available information and presents a detailed experimental protocol for its determination.
Core Topic: Solubility of this compound
This compound is the magnesium salt of the amino acid L-aspartic acid, complexed with two molecules of water. It is a well-regarded source of magnesium for supplementation due to its purported high bioavailability.[1] The solubility of an active pharmaceutical ingredient is a critical physicochemical property that influences its dissolution rate, bioavailability, and formulation design.
General Solubility Characteristics
Across various pharmacopeias and technical data sheets, this compound is consistently described as being freely soluble in water .[2][3][4][5] The term "freely soluble" in the context of the U.S. Pharmacopeia (USP) implies that 1 part of the solute dissolves in 1 to 10 parts of the solvent. While this provides a qualitative assessment, precise quantitative data is scarce in readily available literature.
Organic magnesium salts, such as magnesium aspartate, are generally recognized to have greater water solubility compared to their inorganic counterparts like magnesium oxide.[1]
Quantitative Solubility Data
The following table summarizes the available quantitative and semi-quantitative data for the solubility of magnesium aspartate and its dihydrate form in water. No specific quantitative data was found for other organic solvents in the reviewed literature.
| Solvent | Compound | Temperature (°C) | Solubility |
| Water | Magnesium L-aspartate | 23.5 | 21.36 g/L |
| Water | Magnesium L-Aspartate 2-Hydrate | 20 | 10 - 100 g/L |
Note: The solubility of 21.36 g/L for Magnesium L-aspartate does not explicitly state if it is the dihydrate form. The value for the dihydrate is presented as a range.
Experimental Protocol: Determination of Equilibrium Solubility
The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound in various solvents. This protocol is based on standard laboratory practices for solubility assessment.
Materials and Equipment
-
This compound (analytical grade)
-
Solvents (e.g., Purified Water, Ethanol, Methanol, Acetone) of appropriate purity
-
Volumetric flasks
-
Conical flasks with stoppers
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance (accurate to ±0.1 mg)
-
pH meter
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or an Atomic Absorption Spectrometer (AAS) for magnesium ion analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solutions : Add an excess amount of this compound to a series of conical flasks, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is necessary to confirm that equilibrium with a saturated solution has been achieved.
-
Equilibration : Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant speed for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the time to reach equilibrium.
-
Phase Separation : After equilibration, remove the flasks from the shaker and allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filtration : Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.
-
Quantification :
-
Sample Preparation : Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analytical Method : A validated analytical method is crucial for accurate quantification. Two common approaches are:
-
HPLC Analysis : Quantify the aspartate concentration using an HPLC method. A reversed-phase column with a suitable mobile phase and UV detection can be employed. A calibration curve must be prepared using standard solutions of known this compound concentrations.
-
Atomic Absorption Spectrometry (AAS) : Determine the concentration of magnesium ions in the diluted sample. This method is highly specific for the metal ion. As with HPLC, a calibration curve using magnesium standards is required.
-
-
-
Calculation of Solubility : Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/100 mL, or moles/L.
Logical Relationship Diagram for Solubility Assessment
Caption: Factors influencing the solubility of this compound and its implications.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Magnesium Aspartate Dihydrate
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of magnesium aspartate dihydrate (C₈H₁₂MgN₂O₈·2H₂O). The information is compiled to assist in research, development, and quality control applications, with a focus on quantitative data, experimental methodologies, and structural representation.
Chemical Properties
This compound is the magnesium salt of the naturally occurring amino acid, L-aspartic acid. It is formed by the coordination of one magnesium ion (Mg²⁺) with two aspartate molecules, incorporating two molecules of water of hydration.[1] This organic magnesium salt is noted for its high bioavailability compared to inorganic forms like magnesium oxide.[1][2]
The chemical stability of the compound is well-established, making it suitable for pharmaceutical formulations and as a mineral supplement.[3][4]
Table 1: Chemical Identification and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | magnesium;bis((2S)-2-aminobutanedioate);hydron;dihydrate | [5][6] |
| Molecular Formula | C₈H₁₂MgN₂O₈·2H₂O (or C₈H₁₆MgN₂O₁₀) | [3][5][6] |
| Molecular Weight | 324.53 g/mol | [3][5][6] |
| CAS Number | 215533-00-9 | [5][6] |
| InChI Key | WLAXHZXYTCHQPJ-PXYKVGKMSA-L | [5][6] |
| Synonyms | Magnesium di[(S)-2-aminohydrogenobutane-1,4-dioate], Magnesium L-aspartate dihydrate |[5][6][7] |
References
- 1. Magnesium aspartate - Wikipedia [en.wikipedia.org]
- 2. wbcil.com [wbcil.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 215533-00-9 | FM138528 [biosynth.com]
- 5. This compound | C8H16MgN2O10 | CID 76968352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. drugfuture.com [drugfuture.com]
molecular formula and weight of magnesium aspartate dihydrate
An In-Depth Technical Guide on the Molecular Properties of Magnesium Aspartate Dihydrate
This guide provides a detailed analysis of the molecular formula and molecular weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development. For comparative purposes, data for the anhydrous form, magnesium aspartate, is also presented.
Chemical Identity
Magnesium aspartate is the magnesium salt of aspartic acid, an amino acid. The dihydrate form indicates the presence of two water molecules for each molecule of magnesium aspartate.
Molecular Formula
The molecular formula for this compound is C₈H₁₆MgN₂O₁₀.[1][2] This formula indicates that a single molecule is composed of 8 carbon atoms, 16 hydrogen atoms, 1 magnesium atom, 2 nitrogen atoms, and 10 oxygen atoms.
For comparison, the molecular formula for the anhydrous form, magnesium aspartate, is C₈H₁₂MgN₂O₈.[3][4]
Molecular Weight
The molecular weight of this compound is 324.53 g/mol .[1][2][5][6] This value is derived from the sum of the atomic weights of its constituent atoms. The anhydrous form has a molecular weight of 288.49 g/mol .[3][4]
The table below details the calculation of the molecular weight for this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Atom Count | Total Weight ( g/mol ) |
| Carbon | C | 12.011 | 8 | 96.088 |
| Hydrogen | H | 1.008 | 16 | 16.128 |
| Magnesium | Mg | 24.305 | 1 | 24.305 |
| Nitrogen | N | 14.007 | 2 | 28.014 |
| Oxygen | O | 15.999 | 10 | 159.990 |
| Total | 324.525 |
Note: Atomic weights are based on established values.[7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29] The calculated total molecular weight may have minor variations due to rounding of atomic weights.
Data Summary
For ease of comparison, the quantitative data for both this compound and its anhydrous form are summarized below.
| Property | This compound | Anhydrous Magnesium Aspartate |
| Molecular Formula | C₈H₁₆MgN₂O₁₀ | C₈H₁₂MgN₂O₈ |
| Molecular Weight | 324.53 g/mol | 288.49 g/mol |
Visualization
As this technical guide focuses on the fundamental molecular properties (formula and weight) of a chemical compound, there are no signaling pathways, experimental workflows, or complex logical relationships to be depicted. Therefore, the generation of diagrams using Graphviz is not applicable to the scope of this document.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound | C8H16MgN2O10 | CID 76968352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Magnesium aspartate anhydrous | C8H12MgN2O8 | CID 92912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wbcil.com [wbcil.com]
- 5. GSRS [precision.fda.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. byjus.com [byjus.com]
- 9. #6 - Carbon - C [hobart.k12.in.us]
- 10. ck12.org [ck12.org]
- 11. quora.com [quora.com]
- 12. #1 - Hydrogen - H [hobart.k12.in.us]
- 13. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. What is the atomic mass in hydrogen class 11 chemistry CBSE [vedantu.com]
- 15. Atomic Weight of Magnesium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 16. quora.com [quora.com]
- 17. Atomic Weights and Isotopic Compositions for Magnesium [physics.nist.gov]
- 18. #12 - Magnesium - Mg [hobart.k12.in.us]
- 19. Magnesium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 20. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 21. #7 - Nitrogen - N [hobart.k12.in.us]
- 22. testbook.com [testbook.com]
- 23. quora.com [quora.com]
- 24. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 25. echemi.com [echemi.com]
- 26. m.youtube.com [m.youtube.com]
- 27. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 28. Oxygen - Wikipedia [en.wikipedia.org]
- 29. #8 - Oxygen - O [hobart.k12.in.us]
Spectroscopic Analysis of Magnesium Aspartate Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of magnesium aspartate dihydrate (C₈H₁₂MgN₂O₈ · 2H₂O), a compound of interest in pharmaceutical and nutraceutical formulations. The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document outlines the expected spectral data, detailed experimental protocols for acquiring such data, and visual representations of the analytical workflow.
Introduction
This compound is the magnesium salt of L-aspartic acid, containing two molecules of water of hydration.[1] Accurate and thorough characterization of this compound is crucial for quality control, formulation development, and regulatory compliance. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure, functional groups, and chemical environment of this compound.
Data Presentation
The following tables summarize the expected quantitative data from NMR and IR spectroscopy. It is important to note that the precise chemical shifts and vibrational frequencies can be influenced by experimental conditions such as solvent, sample concentration, and the physical state of the sample. The data presented here are based on typical values for the aspartate moiety and hydrated metal complexes. For definitive values, it is recommended to consult spectral databases such as SpectraBase, which is referenced on PubChem for this compound.[2]
¹H NMR Spectral Data
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ) ppm Range | Notes |
| α-CH | 3.5 - 4.0 | The methine proton adjacent to the amino and carboxyl groups. |
| β-CH₂ | 2.5 - 3.0 | The diastereotopic methylene (B1212753) protons. |
| -NH₂ | 7.0 - 8.5 | Amine protons; chemical shift can be broad and is highly dependent on solvent and pH. |
| H₂O | 4.0 - 5.0 | Water of hydration; may appear as a broad singlet. |
¹³C NMR Spectral Data
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ) ppm Range | Notes |
| α-Carbonyl (C=O) | 175 - 185 | Carboxylate carbon. |
| β-Carbonyl (C=O) | 175 - 185 | Carboxylate carbon. |
| α-CH | 50 - 60 | The carbon atom bonded to the amino group. |
| β-CH₂ | 35 - 45 | The methylene carbon. |
IR Spectral Data
The IR spectrum of this compound is characterized by absorptions corresponding to the various functional groups present in the molecule. Data from related magnesium-containing compounds and aspartate nanomaterials can provide context for these assignments.[3][4][5]
Table 3: Key IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| O-H Stretch | 3500 - 3200 (broad) | Water of hydration, N-H stretch |
| N-H Stretch | 3400 - 3200 | Amino group |
| C-H Stretch | 3000 - 2850 | Aliphatic C-H |
| C=O Stretch (asymmetric) | 1650 - 1590 | Carboxylate (COO⁻) |
| N-H Bend | 1650 - 1580 | Amino group |
| C=O Stretch (symmetric) | 1450 - 1360 | Carboxylate (COO⁻) |
| C-N Stretch | 1250 - 1020 | Amino group |
| Mg-O Stretch | 650 - 450 | Magnesium-oxygen bond |
Experimental Protocols
The following are detailed methodologies for conducting NMR and IR spectroscopic analysis of this compound. These protocols are based on standard practices for solid-state analysis of hydrated organometallic compounds.
Solid-State NMR Spectroscopy
Solid-state NMR is often preferred for analyzing hydrated compounds to avoid dissolution and potential changes in the coordination sphere of the magnesium ion.
3.1.1. Sample Preparation
-
Finely grind approximately 20-30 mg of this compound using an agate mortar and pestle to ensure homogeneity.
-
Carefully pack the powdered sample into a 4 mm zirconia rotor.
-
Ensure the rotor is balanced and securely capped.
3.1.2. ¹H Solid-State NMR Parameters
-
Spectrometer: 400 MHz (or higher) solid-state NMR spectrometer.
-
Probe: 4 mm MAS probe.
-
Magic Angle Spinning (MAS) Rate: 10-14 kHz.
-
Pulse Sequence: Single-pulse excitation with high-power proton decoupling.
-
Recycle Delay: 5 seconds (to allow for full relaxation of protons).
-
Acquisition Time: 20-30 ms (B15284909).
-
Number of Scans: 64-128 (for adequate signal-to-noise ratio).
-
Referencing: External referencing using adamantane (B196018) (δ = 1.73 ppm).
3.1.3. ¹³C Solid-State NMR (CP/MAS) Parameters
-
Spectrometer: 400 MHz (or higher) solid-state NMR spectrometer.
-
Probe: 4 mm MAS probe.
-
Magic Angle Spinning (MAS) Rate: 10-14 kHz.
-
Pulse Sequence: Cross-polarization with magic angle spinning (CP/MAS) and high-power proton decoupling.
-
Contact Time: 1-2 ms (optimized for the aspartate carbons).
-
Recycle Delay: 3-5 seconds.
-
Acquisition Time: 30-50 ms.
-
Number of Scans: 2048-4096 (due to the low natural abundance of ¹³C).
-
Referencing: External referencing using adamantane (methylene peak at δ = 38.48 ppm).
Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
ATR-FTIR is a convenient technique for obtaining the IR spectrum of solid powders with minimal sample preparation.
3.2.1. Sample Preparation
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount (approximately 5-10 mg) of the this compound powder directly onto the center of the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
3.2.2. Data Acquisition Parameters
-
Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64 scans co-added for both the background and the sample spectra.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Data Processing: The final spectrum is presented in absorbance mode.
Visualizations
The following diagrams illustrate the chemical structure and the analytical workflows described in this guide.
Caption: Coordination of this compound.
Caption: Solid-State NMR Experimental Workflow.
Caption: ATR-FTIR Experimental Workflow.
References
In-Depth Technical Guide on the Thermal Decomposition of Magnesium Aspartate Dihydrate
Introduction
Magnesium aspartate is an organic magnesium salt utilized in dietary supplements and pharmaceutical formulations. The dihydrate form incorporates two molecules of water into its crystal structure. Understanding the thermal stability and decomposition pathway of this active pharmaceutical ingredient (API) is critical for drug development, formulation, and manufacturing. Thermal decomposition studies are essential to determine appropriate drying conditions, assess stability during heat-sterilization processes, and predict potential degradation products. This guide outlines a plausible thermal decomposition pathway for magnesium aspartate dihydrate, details a hypothetical experimental protocol for its analysis, and presents the expected quantitative data in a structured format.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound, Mg(C₄H₆NO₄)₂·2H₂O, is postulated to occur in four distinct stages. This multi-stage process involves an initial dehydration, followed by the sequential decomposition of the organic aspartate ligand, the formation of an inorganic intermediate, and finally, the generation of the stable metal oxide residue.
Stage I: Dehydration
The initial stage involves the loss of the two molecules of water of hydration. This is a common first step for hydrated salts and typically occurs at relatively low temperatures.
Mg(C₄H₆NO₄)₂·2H₂O(s) → Mg(C₄H₆NO₄)₂(s) + 2H₂O(g)
Stage II: Initial Decomposition of the Aspartate Ligand
Following dehydration, the anhydrous magnesium aspartate begins to decompose. Drawing an analogy from the thermal decomposition of aspartic acid, which is known to release water in a stepwise manner upon heating[1], this stage is proposed to involve the intramolecular condensation of the aspartate ligands, releasing water as a primary volatile product.
Mg(C₄H₆NO₄)₂(s) → Mg(C₈H₈N₂O₆)(s) + 2H₂O(g) (hypothetical intermediate)
Stage III: Major Decomposition and Carbonate Formation
This stage involves the breakdown of the complex organic intermediate. The carbon backbone is expected to fragment, leading to the evolution of carbon dioxide, and potentially other gaseous products such as carbon monoxide and nitrogen oxides. It is hypothesized that an intermediate of magnesium carbonate is formed during this process, a common occurrence in the thermal decomposition of magnesium salts of organic acids.
Mg(C₈H₈N₂O₆)(s) → MgCO₃(s) + Gaseous Products (e.g., CO₂, CO, H₂O, NOx)
Stage IV: Final Decomposition to Magnesium Oxide
The final stage of decomposition is the breakdown of the magnesium carbonate intermediate to the final, thermally stable residue, magnesium oxide. This is a well-characterized decomposition reaction that occurs at elevated temperatures.
MgCO₃(s) → MgO(s) + CO₂(g)
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the thermal decomposition of this compound based on the proposed pathway.
| Stage | Temperature Range (°C) | Process | Proposed Evolved Gaseous Products | Theoretical Mass Loss (%) |
| I | 50 - 150 | Dehydration | H₂O | 10.97% |
| II | 200 - 280 | Initial Ligand Decomposition | H₂O | 10.97% |
| III | 280 - 500 | Major Ligand Decomposition & Carbonate Formation | CO₂, H₂O, CO, NOx | 42.63% |
| IV | 500 - 650 | Final Decomposition to Oxide | CO₂ | 13.40% |
| Total | 50 - 650 | Overall Decomposition | H₂O, CO₂, CO, NOx | 77.97% |
| Residue | > 650 | Final Product | - | 22.03% (as MgO) |
Experimental Protocols
A detailed investigation of the thermal decomposition of this compound would employ Thermogravimetric Analysis (TGA) coupled with Evolved Gas Analysis (EGA), for instance, by Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).
Instrumentation
-
Thermogravimetric Analyzer (TGA) with a high-precision balance.
-
Coupled Evolved Gas Analysis System (e.g., Quadrupole Mass Spectrometer or FTIR spectrometer).
-
Inert purge gas (e.g., Nitrogen or Argon) and an oxidative purge gas (e.g., synthetic air) supply with mass flow controllers.
Sample Preparation
-
Ensure the this compound sample is of high purity and has a uniform, small particle size to minimize heat and mass transfer limitations.
-
Accurately weigh approximately 5-10 mg of the sample into a ceramic or platinum TGA pan.
TGA Method
-
Place the sample pan into the TGA furnace.
-
Tare the balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 800°C at a constant heating rate of 10°C/min.
-
Continuously record the sample mass as a function of temperature.
Evolved Gas Analysis (EGA) Method
-
The heated transfer line connecting the TGA furnace to the MS or FTIR spectrometer should be maintained at a temperature sufficient to prevent condensation of evolved gases (e.g., 200-250°C).
-
For MS: Continuously monitor the ion currents for mass-to-charge ratios (m/z) corresponding to the expected evolved gases (e.g., m/z 18 for H₂O, 44 for CO₂, 28 for CO and N₂, and 30 for NO).
-
For FTIR: Continuously collect infrared spectra of the evolved gas stream. Identify the gases based on their characteristic absorption bands (e.g., ~3650 cm⁻¹ and ~1595 cm⁻¹ for H₂O, ~2350 cm⁻¹ for CO₂, ~2140 cm⁻¹ for CO).
-
Correlate the evolution of specific gases with the mass loss events observed in the TGA data.
Visualizations
Proposed Thermal Decomposition Pathway Diagram
Caption: Proposed multi-stage thermal decomposition pathway of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for TGA-EGA analysis of this compound.
References
Technical Guide: Magnesium Aspartate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of magnesium aspartate dihydrate, a bioavailable form of magnesium. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development. This document details its chemical identity, physicochemical properties, synthesis, analytical methods, and biological significance.
Chemical Identification and Properties
This compound is the magnesium salt of L-aspartic acid, complexed with two molecules of water.[1] It is utilized as a mineral supplement to address magnesium deficiency due to its high bioavailability compared to inorganic magnesium salts like magnesium oxide.[1][2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 215533-00-9[3][4][5] |
| Molecular Formula | C₈H₁₂MgN₂O₈ · 2H₂O[3][4] |
| Molecular Weight | 324.53 g/mol [3][4][6][7] |
| IUPAC Name | magnesium;(2S)-2-aminobutanedioate;dihydrate[7] |
| InChI Key | WLAXHZXYTCHQPJ-PXYKVGKMSA-L[3][7] |
| FDA UNII | Y4F5ODM66L[5][7] |
| Synonyms | Magnesium L-aspartate dihydrate, L-Aspartic acid magnesium salt dihydrate[7][8] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White or almost white crystalline powder or colorless crystals.[9] |
| Solubility | Freely soluble in water.[9] |
| pH (of solution S) | 6.0 to 8.0[9][10] |
| Specific Optical Rotation | +20.5° to +23.0° (calculated with reference to the anhydrous substance).[9][10] |
| Water Content | 10.0% to 14.0%[9][10] |
| Storage Temperature | 2-8°C[3] or 10-25°C, protected from light and moisture.[4] |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of magnesium aspartate have been reported, generally involving the reaction of L-aspartic acid with a magnesium source.
Method 1: Reaction with Magnesium Oxide in Aqueous Solution
This method involves the direct reaction of L-aspartic acid with magnesium oxide in water.
-
Materials: L-Aspartic Acid, Magnesium Oxide (or Magnesium Hydroxide), Purified Water.
-
Procedure:
-
In a suitable reaction vessel, add a defined volume of purified water.
-
While stirring, add magnesium oxide or magnesium hydroxide (B78521) powder.
-
Slowly add L-aspartic acid powder to the suspension. The molar ratio of L-aspartic acid to the magnesium source should be approximately 2:1.[11]
-
The mixture is refluxed for a specified period (e.g., 2 hours).[12]
-
The pH of the solution is adjusted to a range of 5.5 to 7.5, if necessary, using either magnesium oxide or L-aspartic acid.[12]
-
A significant portion of the water (over 50%) is removed from the reaction solution by evaporation.[12]
-
The concentrated solution is then treated with a non-aqueous solvent that is miscible with water (e.g., ethanol) to precipitate the magnesium aspartate.[12]
-
The resulting solid is isolated by centrifugation or filtration and dried under reduced pressure at a controlled temperature (e.g., 50°C) to yield the final product.[12]
-
Method 2: Solid-Phase Synthesis at Room Temperature
This method offers a more energy-efficient process.[11]
-
Materials: L-Aspartic Acid powder, Magnesium Oxide or Magnesium Hydroxide powder, Distilled Water.
-
Procedure:
-
Thoroughly mix L-aspartic acid powder and magnesium oxide or magnesium hydroxide powder in a 2:1 molar ratio.[11]
-
Perform wet granulation by adding a small amount of distilled water (10-20% of the total weight of the mixed powders).[11]
-
Allow the granulation reaction to proceed at room temperature.[11]
-
Dry the granulated material directly to obtain magnesium aspartate.[11]
-
Analytical Methods for Quality Control
The quality of this compound is assessed using various analytical techniques, as outlined in pharmacopeial monographs.
Identification by Thin-Layer Chromatography (TLC) for Ninhydrin-Positive Substances
This test confirms the presence of aspartic acid and controls related impurities.[9][10]
-
Stationary Phase: TLC silica (B1680970) gel plate.[10]
-
Mobile Phase: A mixture of glacial acetic acid, water, and butanol (e.g., 20:20:60 v/v/v).[9]
-
Sample Preparation:
-
Test Solution (a): Dissolve 0.10 g of the substance in water and dilute to 10 ml.[9][10]
-
Test Solution (b): Dilute 1 ml of test solution (a) to 50 ml with water.[9][10]
-
Reference Solution (a): Dissolve 10 mg of this compound CRS in water and dilute to 50 ml.[9]
-
Reference Solution (b): Dilute 5 ml of test solution (b) to 20 ml with water.[9][10]
-
Reference Solution (c): Dissolve 10 mg of this compound CRS and 10 mg of glutamic acid CRS in water and dilute to 25 ml.[9][10]
-
-
Procedure:
-
Interpretation: The principal spot in the chromatogram of test solution (b) should be similar in position, color, and size to the principal spot in the chromatogram of reference solution (a). Any secondary spot in the chromatogram of test solution (a) should not be more intense than the spot in the chromatogram of reference solution (b). The test is validated if the chromatogram of reference solution (c) shows two clearly separated spots.[9]
Assay by Complexometric Titration
This method determines the magnesium content.
-
Procedure:
-
Calculation: 1 ml of 0.1 M sodium edetate is equivalent to 28.85 mg of C₈H₁₂MgN₂O₈.[9]
Determination of Enantiomeric Purity
The enantiomeric purity is critical and can be assessed by chiral separation techniques.[13]
-
Method: Chiral capillary zone electrophoresis with (2-hydroxypropyl)-β-cyclodextrin coupled to laser-induced fluorescence detection or HPLC with chiral derivatization using o-phthaldialdehyde and N-acetyl-L-cysteine.[13][14]
-
Observation: The concentration of the D-aspartic acid enantiomer has been found to range from 0.03% to 0.12%.[13][14]
Biological Role and Significance
Magnesium is an essential mineral involved in over 300 enzymatic reactions in the body.[2] Magnesium aspartate serves as a highly bioavailable source of magnesium.[2]
Key Biological Functions:
-
Energy Metabolism: Magnesium is a critical cofactor for enzymes involved in the synthesis of ATP, the primary energy currency of the cell.[15] The L-aspartate component can also participate in the Krebs cycle, further supporting cellular energy production.[15]
-
Muscle and Nerve Function: Magnesium acts as a natural calcium channel blocker, helping to regulate muscle contraction and relaxation, and is involved in nerve signal transmission.[2][16]
-
Blood Sugar Regulation: It plays a role in glucose metabolism and insulin (B600854) sensitivity by assisting in the transport of glucose into cells.[15][16]
-
Cardiovascular Health: Magnesium contributes to the regulation of blood pressure by promoting vasodilation.[16]
-
Protein, Bone, and DNA Synthesis: It is an essential cofactor in these fundamental biological processes.[16]
Logical Workflow for Synthesis and Quality Control
Caption: Production workflow for this compound.
Signaling and Metabolic Involvement
The primary role of magnesium aspartate is to deliver magnesium ions and aspartate for various cellular processes. A direct signaling pathway is less relevant than its role as a cofactor and metabolite.
Caption: Cellular roles of magnesium and aspartate.
References
- 1. Magnesium aspartate - Wikipedia [en.wikipedia.org]
- 2. wellbeingnutrition.com [wellbeingnutrition.com]
- 3. This compound EP Reference Standard CAS 215533-00-9 Sigma Aldrich [sigmaaldrich.com]
- 4. This compound | 215533-00-9 | FM138528 [biosynth.com]
- 5. GSRS [precision.fda.gov]
- 6. This compound | C8H16MgN2O10 | CID 76968352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Magnesium L-aspartate dihydrate 95% | CAS 2068-80-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. Magnesium Aspartate BP n Pure Manufacturers, with SDS [mubychem.com]
- 10. This compound BP Grade Manufacturers [anmol.org]
- 11. CN104262187A - Method for solid-phase synthesis of magnesium aspartate at room temperature - Google Patents [patents.google.com]
- 12. CN101239925A - Method for preparing magnesium aspartate - Google Patents [patents.google.com]
- 13. Evaluation of enantiomeric purity of magnesium-L-aspartate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of enantiomeric purity of magnesium-L-aspartate dihydrate. | Sigma-Aldrich [merckmillipore.com]
- 15. nbinno.com [nbinno.com]
- 16. ultranature.com.au [ultranature.com.au]
An In-depth Technical Guide to the Hydration State of Magnesium Aspartate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydration states of magnesium aspartate, a critical parameter influencing its physicochemical properties, stability, and bioavailability. This document delves into the characterization, interconversion, and analytical methodologies used to study anhydrous magnesium aspartate and its common hydrated forms: the dihydrate and tetrahydrate.
Introduction to Magnesium Aspartate and its Hydrates
Magnesium aspartate is the magnesium salt of aspartic acid, a non-essential amino acid. It is widely used as a mineral supplement to deliver magnesium to the body, leveraging the high bioavailability of organic magnesium salts.[1][2][3] The presence of water molecules within the crystal lattice, known as water of hydration, significantly impacts the compound's properties. Magnesium aspartate is known to exist in anhydrous and various hydrated forms, most notably as a dihydrate (containing two water molecules per formula unit) and a tetrahydrate (containing four water molecules).[4][5][6] The specific hydration state can affect solubility, stability, and dissolution rates, which are critical parameters in drug development and formulation.[7]
Physicochemical Properties of Magnesium Aspartate Hydrates
The hydration state of magnesium aspartate dictates its fundamental physicochemical properties. The dihydrate is the most commonly referenced and well-characterized form. Information on the anhydrous and tetrahydrate forms is less prevalent in publicly available literature but can be inferred from experimental studies and patents.
Table 1: Physicochemical Properties of Magnesium Aspartate Hydration States
| Property | Magnesium Aspartate Dihydrate | Magnesium Aspartate Tetrahydrate | Anhydrous Magnesium Aspartate |
| Molecular Formula | C₈H₁₂MgN₂O₈·2H₂O[8] | C₈H₁₂MgN₂O₈·4H₂O[9] | C₈H₁₂MgN₂O₈ |
| Molecular Weight | 324.5 g/mol [8] | 360.5 g/mol | 288.5 g/mol [1] |
| Appearance | White or almost white crystalline powder or colorless crystals.[8][10] | Data not readily available, likely a crystalline solid. | Data not readily available, likely a powder. |
| Solubility in Water | Freely soluble.[8][10][11] | Data not readily available, expected to be soluble. | Data not readily available. |
| Water Content (%) | 10.0% - 14.0% (European Pharmacopoeia 7.0).[10] Another source specifies 33.0% - 35.0%.[8] | Theoretical: ~20.0% | Theoretical: 0% |
| pH (of solution) | 6.0 - 8.0 (for a 2.5 g in 100 mL solution).[8][10] | Data not readily available. | Data not readily available. |
| Specific Optical Rotation | +20.5° to +23.0° (calculated with reference to the anhydrous substance).[8][10] | Data not readily available. | Data not readily available. |
Characterization of Hydration States
Several analytical techniques are employed to identify and quantify the hydration state of magnesium aspartate. These methods provide critical data on water content, thermal stability, and crystalline structure.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is a primary method for determining the water content and the temperature ranges at which dehydration occurs. For magnesium aspartate hydrates, TGA reveals a distinct mass loss corresponding to the evolution of water molecules. The dehydration of magnesium hydrogen aspartate has been observed to occur in a single stage.[12][13]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the temperatures of phase transitions, such as melting, crystallization, and dehydration. For hydrated salts like magnesium aspartate, DSC shows endothermic peaks corresponding to the energy required to remove the water of crystallization.[9][12][13]
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying the crystalline structure of a solid. Each hydration state of magnesium aspartate will have a unique crystal lattice and, therefore, a distinct XRPD pattern. This method can be used to differentiate between the anhydrous, dihydrate, and tetrahydrate forms and to detect the presence of different phases in a mixture.[14][15]
Karl Fischer Titration
Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance. It is the reference method for water determination in many pharmacopoeias.[16] For magnesium aspartate, this technique provides a precise quantification of the water of hydration.[8][17][18]
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of magnesium aspartate's hydration state.
Sample Preparation for Analysis
For all analyses, it is critical to handle the sample appropriately to avoid changes in its hydration state. Samples should be stored in controlled environments, and for techniques like Karl Fischer titration, moisture-protected handling is essential.[10]
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Size: Accurately weigh 5-10 mg of the magnesium aspartate sample into a suitable pan (e.g., aluminum or platinum).
-
Heating Rate: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).[9][19]
-
Atmosphere: Use an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[20]
-
Analysis: Determine the percentage of mass loss from the TGA curve in the temperature range corresponding to dehydration.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Size: Accurately weigh 2-5 mg of the magnesium aspartate sample into an aluminum pan and hermetically seal it.
-
Heating Rate: Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min).[9][21]
-
Atmosphere: Use an inert atmosphere, such as nitrogen, at a constant flow rate.
-
Analysis: Identify the endothermic peaks on the DSC thermogram, noting the onset and peak temperatures, which correspond to dehydration and other thermal events.[12][13]
X-Ray Powder Diffraction (XRPD) Protocol
-
Instrument: A powder X-ray diffractometer with a suitable radiation source (e.g., Cu Kα).
-
Sample Preparation: Gently grind the magnesium aspartate sample to a fine powder and mount it on a sample holder.
-
Scan Range: Scan the sample over a defined 2θ range (e.g., 5° to 50°).
-
Analysis: Compare the resulting diffraction pattern with reference patterns from databases or from previously characterized pure samples of the anhydrous, dihydrate, and tetrahydrate forms to identify the crystalline phase(s) present.[14][15]
Karl Fischer Titration Protocol (Volumetric)
-
Instrument: A calibrated Karl Fischer titrator.
-
Reagent: Use a suitable Karl Fischer reagent with a known titer.
-
Solvent: A suitable solvent, such as anhydrous methanol (B129727) or formamide (B127407), is used to dissolve the sample. For magnesium aspartate, dissolving in formamide at 50°C may be necessary.[8][10][18]
-
Procedure: a. Titrate the solvent to a stable endpoint to remove any residual water. b. Accurately weigh and add the magnesium aspartate sample to the titration vessel. c. Titrate the sample with the Karl Fischer reagent to the endpoint. d. Perform a blank determination.[10]
-
Calculation: Calculate the water content based on the volume of titrant consumed and the titer of the reagent.[16][17]
Visualization of Workflows and Pathways
Experimental Workflow for Hydration State Determination
Caption: Workflow for determining the hydration state of magnesium aspartate.
Signaling Pathway Involving Magnesium
Magnesium ions play a crucial role as cofactors in numerous enzymatic reactions and are involved in various signaling pathways, including those related to cellular energy metabolism and ion channel function.
Caption: Role of magnesium as a cofactor and modulator in cellular signaling.
Stability and Interconversion of Hydrates
The different hydrated forms of magnesium aspartate can interconvert depending on environmental conditions such as temperature and relative humidity. The dihydrate is generally stable under ambient conditions.[22] Heating the hydrated forms will lead to dehydration, ultimately forming the anhydrous salt.[9] Conversely, exposing the anhydrous or lower hydrate (B1144303) forms to moisture can lead to the formation of higher hydrates. A patent describes methods for preparing the anhydrous, dihydrate, and tetrahydrate forms, suggesting that specific crystallization conditions can favor the formation of a particular hydrate.[4]
Conclusion
A thorough understanding of the hydration state of magnesium aspartate is paramount for researchers, scientists, and drug development professionals. The choice of analytical techniques, including TGA, DSC, XRPD, and Karl Fischer titration, allows for the precise characterization of the different hydrated and anhydrous forms. The data presented in this guide, along with the detailed experimental protocols, provides a foundational resource for the quality control, formulation development, and stability assessment of magnesium aspartate-containing products. Further research into the specific properties and stability profiles of the anhydrous and tetrahydrate forms will provide a more complete picture of this important pharmaceutical ingredient.
References
- 1. Magnesium aspartate - Wikipedia [en.wikipedia.org]
- 2. aor.ca [aor.ca]
- 3. pharmtotable.life [pharmtotable.life]
- 4. CN101239925A - Method for preparing magnesium aspartate - Google Patents [patents.google.com]
- 5. Temporary title [webprod.hc-sc.gc.ca]
- 6. magnesium aspartate tetrahydrate, 7018-07-7 [thegoodscentscompany.com]
- 7. wbcil.com [wbcil.com]
- 8. drugfuture.com [drugfuture.com]
- 9. akjournals.com [akjournals.com]
- 10. Magnesium Aspartate BP n Pure Manufacturers, with SDS [mubychem.com]
- 11. Magnesium L-aspartate | 2068-80-6 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. frontiersin.org [frontiersin.org]
- 16. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 17. metrohm.com [metrohm.com]
- 18. labicom.cz [labicom.cz]
- 19. Thermal analysis of magnesium reactions with nitrogen/oxygen gas mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Magnesium Aspartate Dihydrate in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium is a critical divalent cation in the central nervous system, playing a fundamental role in a vast array of neuronal functions, including enzymatic reactions, ion channel regulation, and cellular signaling.[1][2] Magnesium aspartate dihydrate serves as a bioavailable source of magnesium ions, making it a compound of interest for in vitro studies of neuronal health, development, and disease. These application notes provide a comprehensive overview of the use of this compound in neuronal cell culture, including its effects on cell viability, differentiation, neurite outgrowth, and electrophysiology. Detailed protocols and quantitative data are presented to guide researchers in their experimental design.
Magnesium's role in the nervous system is multifaceted. It is essential for maintaining the stability of DNA and RNA, and it acts as a cofactor in over 600 enzymatic reactions crucial for cellular metabolism and protein synthesis.[1][2] In neurons, magnesium is a key regulator of ion channels, most notably the N-methyl-D-aspartate (NMDA) receptor, where it acts as a voltage-dependent channel blocker.[2][3] This function is critical in preventing excessive neuronal excitation and subsequent excitotoxicity, a process implicated in various neurological disorders.
Data Presentation
Table 1: Effects of Magnesium Concentration on Neuronal Cell Viability
| Cell Type | Magnesium Salt | Concentration Range | Incubation Time | Effect on Viability | Reference |
| Murine Cortical Neurons | Not Specified | 0.3 mM - 3 mM | 26 hours | 3 mM reduced hemoglobin-induced neuronal death by ~50%. 0.3 mM doubled neuronal death. | [4] |
| Neonatal Rat Occipital Neocortex Explants | Not Specified | 10 mM - 15 mM | Chronic | 10 mM caused ~30% cell loss; 12.5 mM caused ~47% cell loss; 15 mM caused ~60% cell loss. | |
| Rodent Hippocampal Neurons | MgSO₄, MgCl₂ | 1 mM - 10 mM (added) | 3 days | 5 mM and 10 mM induced significant neuronal death. A trend of neuronal loss was observed at 1 mM. | [5] |
| Fetal Neural Cells | Not Specified | 3.3 mM | 24 hours | Increased overall cell viability by ~50%. | [6] |
| Adult Mouse Neural Progenitor Cells | MgCl₂, MgSO₄ | 0.6 mM - 1.0 mM | 6 days | No significant increase in LDH activity, indicating no cytotoxicity at these concentrations. | [7] |
| Rat Oligodendrocyte Precursor Cells | MgSO₄ | 5 mM | 7 days | Did not affect cell viability. | [8] |
Table 2: Effects of Magnesium on Neuronal Differentiation and Neurite Outgrowth
| Cell Type | Magnesium Salt | Concentration | Outcome | Effect | Reference |
| Adult Mouse Neural Progenitor Cells | MgCl₂, MgSO₄ | 1.0 mM | Neuronal vs. Glial Differentiation | Increased percentage of Tuj1-positive neurons and decreased percentage of GFAP-positive glia. | [7] |
| Neonatal Murine Brain-Derived NSCs | Not Specified | 2.5 mM - 10 mM | Neurite Outgrowth | Increased some parameters of neurite outgrowth on uncoated plastic. | [9] |
| Neural Stem Cells | Not Specified | Not Specified | Differentiation | In vitro, induced glial differentiation. In vivo transplantation of Mg²⁺-treated NSCs generated more neurons. | [10] |
Key Signaling Pathways Modulated by Magnesium in Neurons
Magnesium ions are integral to several key signaling pathways that govern neuronal function, survival, and plasticity.
NMDA Receptor Signaling
Extracellular magnesium famously blocks the NMDA receptor channel at resting membrane potential.[2][3] Depolarization of the neuronal membrane removes this block, allowing for the influx of calcium and the activation of downstream signaling cascades. This mechanism is crucial for synaptic plasticity, learning, and memory. However, excessive NMDA receptor activation can lead to excitotoxicity and neuronal death. Aspartate, the anionic component of magnesium aspartate, can also act as an agonist at the NMDA receptor, a factor to consider in experimental design.[6][11]
Figure 1: Simplified NMDA Receptor Signaling Pathway.
mTOR Signaling
The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and protein synthesis.[1][2] Intracellular magnesium has been shown to enhance mTOR signaling activities, which is essential for processes like dendritic growth and maintenance.[1][2]
Figure 2: Overview of the mTOR Signaling Pathway in Neurons.
ERK/CREB Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathway is crucial for neuronal differentiation and survival. Studies have shown that elevated magnesium can promote the differentiation of neural progenitor cells into neurons while suppressing glial differentiation through the activation of the ERK/CREB pathway.[7]
Figure 3: The ERK/CREB Signaling Pathway in Neuronal Differentiation.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is freely soluble in water.[12]
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or appropriate cell culture medium
-
Sterile conical tubes
-
0.22 µm sterile filter
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile weighing boat.
-
Dissolve the powder in sterile water or cell culture medium to create a concentrated stock solution (e.g., 100 mM).
-
Gently vortex until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile conical tube.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 1: Assessment of Neuronal Viability
This protocol outlines a general procedure to assess the effect of this compound on the viability of cultured neurons.
Figure 4: Experimental Workflow for Neuronal Viability Assessment.
-
Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y, PC12) in a 96-well plate at a predetermined density.
-
Adherence: Allow cells to adhere and stabilize for 24-48 hours in a humidified incubator at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM). Include a vehicle-only control.
-
Incubation: Carefully replace the existing medium with the treatment media and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
MTT Assay: Assess metabolic activity.
-
LDH Assay: Measure lactate (B86563) dehydrogenase release as an indicator of cytotoxicity.[7]
-
Live/Dead Staining: Use calcein-AM (live cells, green) and ethidium (B1194527) homodimer-1 (dead cells, red) for direct visualization and quantification.
-
-
Data Analysis: Quantify the results using a plate reader or fluorescence microscope and normalize to the control group.
Protocol 2: Neurite Outgrowth Assay
This protocol provides a method to evaluate the effect of this compound on neurite extension.
-
Cell Plating: Plate neurons at a low density on a suitable substrate (e.g., poly-L-lysine or laminin-coated coverslips or plates) to allow for clear visualization of individual neurites.[9]
-
Treatment: After cell adherence, replace the medium with fresh medium containing different concentrations of this compound.
-
Incubation: Culture the cells for a period sufficient for neurite extension (typically 2-5 days).
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1-0.25% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against a neuronal marker that highlights neurites (e.g., anti-β-III-tubulin or anti-MAP2).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount coverslips with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify neurite length, number of primary neurites, and branching.
-
Protocol 3: Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol is for assessing the effects of this compound on the electrophysiological properties of individual neurons.
-
Cell Preparation: Culture neurons on glass coverslips suitable for electrophysiology.
-
Recording Setup:
-
Transfer a coverslip to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution (e.g., artificial cerebrospinal fluid - aCSF).
-
-
Patch Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an internal solution.
-
Recording:
-
Establish a giga-ohm seal and obtain a whole-cell configuration on a target neuron.
-
Record baseline neuronal activity (e.g., resting membrane potential, action potential firing in response to current injections).
-
Perfuse the chamber with aCSF containing the desired concentration of this compound.
-
Record the changes in electrophysiological properties.
-
Wash out the this compound with control aCSF to assess reversibility.
-
-
Data Analysis: Analyze recorded traces to quantify changes in resting membrane potential, action potential threshold, firing frequency, and synaptic currents.
Discussion and Considerations
-
Aspartate as a Neurotransmitter: L-aspartate is an excitatory neurotransmitter that can activate NMDA receptors.[6][11] At high concentrations, aspartate can be neurotoxic.[11] Therefore, it is crucial to include appropriate controls, such as an equimolar concentration of a different magnesium salt (e.g., MgCl₂ or MgSO₄), to distinguish the effects of the magnesium ion from those of the aspartate counter-ion.[7]
-
Concentration-Dependent Effects: The effects of magnesium are highly concentration-dependent. While physiological to moderately elevated concentrations can be neuroprotective and promote neuronal differentiation, high concentrations can lead to neuronal death.[4][5][7] It is recommended to perform a dose-response curve to determine the optimal concentration for the specific cell type and experimental question.
-
Cell Type Specificity: The response to magnesium can vary significantly between different neuronal cell types and developmental stages. For example, magnesium may promote neuronal differentiation of neural progenitor cells but could be detrimental to mature neurons at high concentrations.[5][7][10]
-
Solubility and Bioavailability: Magnesium aspartate is reported to have good water solubility and bioavailability.[12][13] This should be considered when comparing its effects to other magnesium salts with potentially different dissociation and uptake characteristics.
Conclusion
This compound is a valuable tool for studying the diverse roles of magnesium in neuronal cell culture. By carefully considering the experimental design, including appropriate controls and a range of concentrations, researchers can effectively investigate the impact of magnesium on neuronal viability, differentiation, neurite outgrowth, and electrophysiological activity. The protocols and data presented in these application notes provide a solid foundation for advancing our understanding of magnesium's importance in neuronal function and its potential therapeutic applications in neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Magnesium Is a Key Player in Neuronal Maturation and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. The effect of magnesium on oxidative neuronal injury in vitro. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Magnesium induces neuronal apoptosis by suppressing excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate and aspartate activated channels and inhibitory synaptic currents in large cerebellar neurons grown in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnesium Elevation Promotes Neuronal Differentiation While Suppressing Glial Differentiation of Primary Cultured Adult Mouse Neural Progenitor Cells through ERK/CREB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magnesium sulfate protects oligodendrocyte lineage cells in a rat cell-culture model of hypoxic-ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. mTOR - Wikipedia [en.wikipedia.org]
- 11. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Magnesium Aspartate BP n Pure Manufacturers, with SDS [mubychem.com]
- 13. wbcil.com [wbcil.com]
Application Notes and Protocols for Assessing the In Vivo Bioavailability of Magnesium Aspartate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the in vivo bioavailability of magnesium aspartate. The following sections detail the experimental design, animal handling, sample collection, and analytical methods required to generate robust and reliable pharmacokinetic data.
Introduction
Magnesium is an essential mineral involved in numerous physiological processes. Magnesium aspartate is an organic salt of magnesium commonly used in dietary supplements due to its purported high bioavailability.[1][2] Quantifying the extent and rate of magnesium absorption from magnesium aspartate is crucial for substantiating these claims and for the development of effective magnesium supplementation strategies. This protocol outlines an in vivo study in a rodent model to assess the bioavailability of magnesium aspartate.
Experimental Design and Methods
A pharmacokinetic study in rats is a common preclinical model to evaluate the bioavailability of orally administered compounds.[3][4] This involves the administration of a defined dose of magnesium aspartate and subsequent collection of biological samples at various time points to measure magnesium concentrations.
Animal Model
-
Species: Sprague-Dawley rats
-
Sex: Male or female (use of a single sex is recommended to minimize variability)
-
Weight: 200-250 g
-
Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.[4]
Dosing
-
Test Article: Magnesium aspartate
-
Vehicle: The powdered magnesium aspartate should be suspended in a suitable vehicle such as deionized water or 0.5% carboxymethylcellulose.[3]
-
Route of Administration: Oral gavage is a precise method for delivering a specific dose.[3][5][6]
-
Dosage: A dosage of 50 mg/kg of elemental magnesium is a representative starting point. The exact dosage should be justified based on existing literature or preliminary studies.
-
Fasting: Animals should be fasted overnight (with free access to water) prior to dosing to standardize stomach contents.[3]
Experimental Groups
-
Group 1 (Test Group): Oral administration of magnesium aspartate.
-
Group 2 (Control Group): Oral administration of the vehicle only.
-
Group 3 (Intravenous Group - Optional but Recommended): Intravenous administration of a soluble magnesium salt (e.g., magnesium chloride) to determine absolute bioavailability.
Experimental Protocols
Preparation of Dosing Solution
-
Calculate the required amount of magnesium aspartate to achieve the desired elemental magnesium dose per kilogram of body weight.
-
Accurately weigh the magnesium aspartate powder.
-
Suspend the powder in the chosen vehicle to a final concentration that allows for a dosing volume of 5-10 mL/kg.[5]
-
Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
Oral Gavage Procedure
-
Weigh the fasted rat to determine the precise dosing volume.[5]
-
Measure the appropriate length of the gavage needle (from the tip of the rat's nose to the last rib) and mark it to prevent gastric perforation.[5]
-
Insert the gavage needle into the mouth and gently advance it down the esophagus into the stomach.[3][5][6] Do not force the needle.[4][6]
-
Slowly administer the suspension.[3]
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress immediately after the procedure.[3][7]
Sample Collection
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[4]
-
The volume of each blood sample should be approximately 0.2-0.3 mL.[4]
-
Blood can be collected via a cannulated jugular vein or from the tail vein.
-
For serum samples, collect the blood in tubes without anticoagulant and allow it to clot. For plasma samples, collect the blood in tubes containing an anticoagulant like EDTA or heparin.[8][9]
-
Separate the serum or plasma by centrifugation as soon as possible after collection to avoid artificially high magnesium readings due to leakage from red blood cells.[10][11]
-
Store the serum or plasma samples at -80°C until analysis.[4]
-
House the animals in metabolic cages to allow for the collection of urine.
-
Collect urine over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours).
-
Record the total volume of urine for each collection period.
-
Store urine samples at -20°C or lower until analysis.
Sample Analysis
The concentration of magnesium in serum, plasma, and urine samples can be determined using one of the following analytical methods:
-
Atomic Absorption Spectrophotometry (AAS): A robust and widely used method for quantifying minerals.[12][13]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Offers high sensitivity and the ability to measure multiple elements simultaneously.[12][14]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Provides very high sensitivity and is suitable for trace element analysis.[8][15]
Prior to analysis, samples may require acid digestion to break down the biological matrix and ensure all magnesium is in an analyzable form.[16]
Data Presentation and Analysis
The quantitative data obtained from the analysis should be summarized in tables for clear comparison.
Pharmacokinetic Parameters
Pharmacokinetic parameters are calculated from the serum/plasma concentration-time data.
| Parameter | Description | Units |
| Cmax | Maximum observed serum/plasma concentration | µg/mL or mmol/L |
| Tmax | Time to reach Cmax | hours |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurable concentration | (µg/mL)h or (mmol/L)h |
| AUC(0-inf) | Area under the concentration-time curve from time 0 to infinity | (µg/mL)h or (mmol/L)h |
| t1/2 | Elimination half-life | hours |
| F (%) | Absolute Bioavailability (requires intravenous data) | % |
Urinary Excretion Data
| Time Interval (hours) | Urine Volume (mL) | Magnesium Concentration (µg/mL or mmol/L) | Total Magnesium Excreted (µg or mmol) | Cumulative Magnesium Excreted (µg or mmol) |
| 0-4 | ||||
| 4-8 | ||||
| 8-12 | ||||
| 12-24 |
Visualization of Experimental Workflow and Pathways
Experimental Workflow
Caption: Workflow for in vivo bioavailability assessment of magnesium aspartate.
Magnesium Absorption and Distribution Pathway
Caption: Simplified pathway of magnesium absorption and distribution.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 9. Sample Collection and Handling for Vitamin and Mineral Analyses: Blood Sample Collection For Nutrient Analysis - Pork Information Gateway [porkgateway.org]
- 10. Mineral and Vitamin Testing Sample Collection and Handling | College of Veterinary Medicine at MSU [cvm.msu.edu]
- 11. Sample Collection and Handling for Vitamin and Mineral Analyses: Biological Sample Collection and Storage Issues - Pork Information Gateway [porkgateway.org]
- 12. Comparative Analysis of Serum Magnesium Ion Levels Using Three Measurement Methods: Spectrophotometry, Atomic Absorption Spectrophotometry, and Inductively Coupled Plasma With Optical Emission Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 15. Analysis of Human Serum and Whole Blood for Mineral Content by ICP-MS and ICP-OES: Development of a Mineralomics Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ecommons.luc.edu [ecommons.luc.edu]
Application of Magnesium Aspartate in Enzymatic Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium is an essential cofactor for a vast number of enzymes, playing a critical role in cellular metabolism, signal transduction, and nucleic acid synthesis.[1][2][3] It is estimated that over 600 enzymes are dependent on magnesium for their catalytic activity.[4] Magnesium ions (Mg²⁺) can be introduced into enzymatic assays in various salt forms, with magnesium aspartate being one such option. This document provides detailed application notes and protocols for the use of magnesium, supplied as magnesium aspartate, in enzymatic activity assays, with a focus on kinases and polymerases.
Magnesium's primary roles in enzyme catalysis include:
-
Substrate Activation: Mg²⁺ frequently forms a complex with adenosine (B11128) triphosphate (ATP), creating Mg-ATP, which is the actual substrate for many enzymes, including kinases.[4] This complexation helps to neutralize the negative charges on the phosphate (B84403) groups, making them more susceptible to nucleophilic attack.[4]
-
Enzyme Activation: By binding directly to the enzyme, Mg²⁺ can induce conformational changes necessary for catalytic activity, acting as an allosteric regulator.[4]
-
Stabilization of Transition States: Within the active site, Mg²⁺ ions can coordinate with various functional groups to stabilize high-energy transition states, thereby lowering the activation energy of the reaction.[4]
Aspartate residues within the enzyme's active site often play a crucial role in coordinating these essential magnesium ions.[4][5][6]
Application in Kinase Assays
Protein kinases, fundamental in signal transduction pathways, catalyze the transfer of a phosphate group from ATP to a substrate. This process is critically dependent on magnesium. Most kinases utilize a two-metal-ion mechanism.[7]
-
Mg²⁺ Ion 1 (MgI): This ion coordinates with the β- and γ-phosphates of ATP.[8]
-
Mg²⁺ Ion 2 (MgII): This ion typically binds to the α- and β-phosphates of ATP.[8]
The precise positioning of these magnesium ions is vital for orienting the ATP for phosphoryl transfer and for stabilizing the transition state.[4] The concentration of free Mg²⁺ is a critical parameter in kinase assays, as imbalances can affect enzyme activity. For instance, with cyclin-dependent kinase 2 (CDK2), the binding of two Mg²⁺ ions is required for catalysis.[7] For the IL-2–inducible T cell kinase (ITK), catalytic activity increases with rising Mg²⁺ concentrations from 0.1 to 10 mM, following Michaelis–Menten kinetics.[9] However, in some enzymes, excessive magnesium concentrations can be inhibitory.[10][11]
Signaling Pathway Involving a Magnesium-Dependent Kinase
Caption: Signal transduction pathway illustrating the role of a magnesium-dependent kinase.
Application in Polymerase Assays
DNA and RNA polymerases, the enzymes responsible for synthesizing nucleic acids, utilize a highly conserved two-metal-ion catalytic mechanism that is critically dependent on magnesium.[4][12] Two Mg²⁺ ions, often designated Metal A and Metal B, are coordinated by conserved acidic residues, typically aspartate, in the polymerase's active site.[4]
-
Metal A: Is thought to lower the pKa of the 3'-hydroxyl group of the primer terminus, activating it for a nucleophilic attack on the α-phosphate of the incoming deoxynucleoside triphosphate (dNTP).[4]
-
Metal B: Is believed to coordinate the triphosphate moiety of the incoming nucleotide, orienting it for catalysis and stabilizing the pyrophosphate leaving group.[4]
The precise positioning of these two magnesium ions is crucial for the fidelity and efficiency of nucleic acid synthesis.[4] For DNA polymerase β, both magnesium ions are required to achieve the proper geometry for the nucleophilic attack.[12] The concentration of Mg²⁺ can also affect the binding affinity of the polymerase to the DNA. For terminal deoxynucleotidyl transferase (TdT), high Mg²⁺ concentrations (10 mM) impede the binding of the enzyme to H-tailed DNA strands, while lower concentrations (1.0–2.0 mM) allow for binding and further elongation.[13]
Two-Metal-Ion Catalytic Mechanism in DNA Polymerase
Caption: The two-metal-ion catalytic mechanism of DNA polymerases.
Quantitative Data Summary
The optimal concentration of magnesium can vary significantly between different enzymes. It is therefore crucial to empirically determine the optimal Mg²⁺ concentration for each specific assay.
| Enzyme/System | Magnesium Concentration | Observation | Reference |
| Isochorismate Synthase (PchA, EntC) | ~0.5 mM | Maximal velocity observed. Higher concentrations are inhibitory. | [11] |
| Salicylate Synthase (Irp9) | 0-20 mM | Exhibits normal hyperbolic kinetics with respect to Mg²⁺ concentration. | [11] |
| DNA Polymerase β | 20 mM (as MgCl₂) | Used in DNA synthesis assays. | [12] |
| Terminal Deoxynucleotidyl Transferase (TdT) | 1.0 - 2.0 mM | Optimal for binding to H-tailed DNA and elongation. | [13] |
| Terminal Deoxynucleotidyl Transferase (TdT) | 10 mM | Impedes binding to H-tailed DNA. | [13] |
| IL-2–inducible T cell kinase (ITK) | 0.1 - 10 mM | Catalytic activity increases with Mg²⁺ concentration. | [9] |
| Na⁺,K⁺-ATPase | ~0.069 mM (Kd) | Apparent dissociation constant for Mg²⁺ with the E1ATP(Na⁺)₃ state. | [14] |
Experimental Protocols
Protocol 1: Determination of Optimal Magnesium Concentration
Objective: To determine the optimal magnesium aspartate concentration for a given enzymatic reaction.
Materials:
-
Purified enzyme of interest
-
Substrate(s) for the enzyme
-
Reaction buffer (devoid of divalent cations)
-
Magnesium Aspartate stock solution (e.g., 1 M)
-
Stop solution (if applicable)
-
Detection reagents
-
Microplate reader or spectrophotometer
Methodology:
-
Reagent Preparation:
-
Prepare a series of dilutions of the magnesium aspartate stock solution to create a range of final assay concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10, 20 mM).
-
Prepare the enzyme and substrate solutions in the reaction buffer.
-
-
Assay Setup:
-
In a microplate or cuvette, combine the reaction buffer, the appropriate concentration of magnesium aspartate, and the substrate(s).
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the enzyme to the mixture.
-
-
Incubation:
-
Incubate the reaction for a predetermined time, ensuring the reaction velocity is in the linear range.
-
-
Termination and Detection:
-
Stop the reaction using a suitable stop solution (e.g., EDTA for chelating Mg²⁺, or a denaturing agent).
-
Measure the product formation or substrate consumption using an appropriate detection method (e.g., absorbance, fluorescence, luminescence).
-
-
Data Analysis:
-
Plot the enzyme activity (e.g., rate of product formation) against the magnesium aspartate concentration.
-
Determine the concentration that yields the highest enzyme activity.
-
Experimental Workflow for Magnesium Optimization
Caption: Workflow for optimizing magnesium concentration in an enzymatic assay.
Protocol 2: Standard Kinase Activity Assay (Coupled Enzyme Assay)
Objective: To measure the activity of a magnesium-dependent protein kinase. This protocol utilizes a coupled enzyme system where ADP production is linked to NADH oxidation.[7]
Materials:
-
Purified kinase
-
Protein or peptide substrate (e.g., histone H1)
-
ATP
-
Magnesium Aspartate
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a master mix containing the reaction buffer, PEP, NADH, PK, LDH, the kinase substrate, and the optimal concentration of magnesium aspartate (determined as in Protocol 1).
-
-
Assay Setup:
-
Add the reaction mixture to a cuvette.
-
Add the kinase to the cuvette and mix gently.
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding ATP.
-
-
Data Collection:
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot. This rate is proportional to the kinase activity.
-
Conclusion
Magnesium is an indispensable cofactor for a multitude of enzymatic reactions. While magnesium aspartate can serve as an effective source of Mg²⁺ ions for in vitro enzymatic assays, it is the magnesium ion itself that is the critical component for catalysis. The optimal concentration of magnesium can vary widely among different enzymes and must be determined empirically for each specific assay. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize magnesium in enzymatic activity assays to obtain reliable and reproducible results.
References
- 1. Magnesium basics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drinkharlo.com [drinkharlo.com]
- 3. Magnesium | OpeN-Global | King’s College London [kcl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Distinct roles of the active-site Mg2+ ligands, Asp882 and Asp705, of DNA polymerase I (Klenow fragment) during the prechemistry conformational transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The involvement of the aspartate triad of the active center in all catalytic activities of multisubunit RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unique Kinase Catalytic Mechanism of AceK with a Single Magnesium Ion | PLOS One [journals.plos.org]
- 9. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-institut.de [beilstein-institut.de]
- 11. An Open and Shut Case: The Interaction of Magnesium with MST Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Magnesium Induced Assembly of a Complete DNA Polymerase Catalytic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effects of Magnesium Ions on the Enzymatic Synthesis of Ligand-Bearing Artificial DNA by Template-Independent Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Mg2+ Binding in the Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for Quantifying Magnesium Aspartate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of magnesium aspartate in various biological samples, including plasma, serum, and urine. Since magnesium is a common endogenous ion, this method focuses on the quantification of aspartic acid as a surrogate marker for magnesium aspartate. The protocol employs pre-column derivatization with o-phthalaldehyde (B127526) (OPA), followed by reversed-phase HPLC separation and fluorescence detection. This approach offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies, bioavailability assessments, and clinical monitoring of magnesium aspartate supplementation.
Introduction
Magnesium is a vital cation involved in numerous physiological functions. Magnesium aspartate is a common salt form used in dietary supplements and pharmaceutical formulations. Accurate measurement of its absorption and distribution in the body is crucial for understanding its therapeutic efficacy. Direct quantification of magnesium aspartate is challenging due to the ubiquitous nature of magnesium ions in biological systems. Therefore, this method quantifies the aspartate moiety as a reliable indicator of the compound's presence and concentration. The method described herein is based on the well-established technique of pre-column derivatization of primary amino acids with OPA, which renders them highly fluorescent and suitable for sensitive detection.[1][2][3][4]
Principle
The analytical strategy involves the derivatization of the primary amine group of aspartic acid with o-phthalaldehyde (OPA) in the presence of a thiol, such as 2-mercaptoethanol (B42355), to form a highly fluorescent isoindole derivative.[5][6] This derivative is then separated from other sample components on a C18 reversed-phase HPLC column using a gradient elution program. The separated derivative is detected by a fluorescence detector, and the resulting peak area is proportional to the concentration of aspartic acid in the sample. This method is highly sensitive, with detection limits in the picomole range.[5][7]
Experimental Protocols
Materials and Reagents
-
Magnesium Aspartate reference standard
-
Aspartic Acid reference standard
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (MCE)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sodium acetate (B1210297), analytical grade
-
Boric acid, analytical grade
-
Hydrochloric acid (HCl), analytical grade
-
Ultrapure water
-
Biological matrix (e.g., blank human plasma, serum, or urine) for calibration standards
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
pH meter
Preparation of Solutions
-
Mobile Phase A (0.05 M Sodium Acetate, pH 6.5): Dissolve the appropriate amount of sodium acetate in ultrapure water, adjust the pH to 6.5 with acetic acid, and filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 10.2 with concentrated sodium hydroxide (B78521) solution.[2]
-
OPA Derivatization Reagent: Dissolve 10 mg of OPA in 1 ml of methanol. Add 10 µl of 2-mercaptoethanol and 8.99 ml of 0.4 M borate buffer (pH 10.2).[2] This reagent should be prepared fresh daily and protected from light.
-
Standard Stock Solution (1 mg/mL Aspartic Acid): Accurately weigh and dissolve aspartic acid in 0.1 M HCl to prepare a stock solution.
-
Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate biological matrix.
Sample Preparation
The choice of sample preparation method depends on the biological matrix.[9]
-
Plasma/Serum:
-
Urine:
-
Centrifuge the urine sample at 5,000 x g for 10 minutes to remove any particulate matter.
-
Dilute the supernatant 1:10 with ultrapure water before derivatization.
-
Pre-column Derivatization
Automated pre-column derivatization using an autosampler is recommended for better precision and throughput.[3][8]
-
Mix the prepared sample (or standard) with the OPA derivatization reagent in a 1:1 ratio (e.g., 20 µL sample + 20 µL OPA reagent).[6]
-
Allow the reaction to proceed for 1-2 minutes at room temperature.[5][6]
-
Inject a defined volume (e.g., 20 µL) of the mixture onto the HPLC column.
HPLC Conditions
| Parameter | Setting |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M Sodium Acetate, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-30% B; 15-20 min: 30-70% B; 20-22 min: 70-5% B; 22-30 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 450 nm |
Data Presentation
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 500 µM |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.2 µM |
| Limit of Quantification (LOQ) | 0.5 µM |
| Intra-day Precision (%RSD) | < 4% |
| Inter-day Precision (%RSD) | < 6% |
| Accuracy (% Recovery) | 94 - 106% |
Visualizations
Caption: Experimental workflow for HPLC quantification of aspartic acid.
Caption: Logical relationship of the analytical strategy.
References
- 1. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jascoinc.com [jascoinc.com]
- 4. jasco-global.com [jasco-global.com]
- 5. tandfonline.com [tandfonline.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma amino acids determined by liquid chromatography within 17 minutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Magnesium Aspartate Dihydrate for the Study of Magnesium Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium ions (Mg²⁺) are critical intracellular second messengers and regulators of a wide array of physiological processes, including the function of various ion channels. The study of magnesium-sensitive ion channels, such as the transient receptor potential melastatin 7 (TRPM7) and N-methyl-D-aspartate (NMDA) receptors, is crucial for understanding their roles in cellular signaling, neuronal plasticity, and various pathological conditions. Magnesium aspartate dihydrate, a highly bioavailable salt of magnesium, serves as an important tool for researchers in these investigations. Its organic aspartate component may offer physiological relevance, as aspartate itself is an excitatory neurotransmitter.
These application notes provide detailed protocols and data for the use of this compound in the electrophysiological study of magnesium-sensitive ion channels, particularly utilizing the patch-clamp technique. The protocols outlined below are adapted from standard electrophysiological procedures for studying TRPM7 and NMDA receptor channels.
Data Presentation: Quantitative Effects of Intracellular Magnesium
The following tables summarize the inhibitory effects of intracellular magnesium on TRPM7 and NMDA receptor channels. While these data are not specific to the use of this compound, they provide a crucial baseline for understanding the expected outcomes of experiments using a reliable source of Mg²⁺ ions.
Table 1: Inhibitory Concentrations (IC₅₀) of Intracellular Mg²⁺ on TRPM7 Channels
| Cell Type | Recording Configuration | IC₅₀ (Free Mg²⁺) | Reference |
| Jurkat T lymphocytes | Whole-cell | Biphasic: ~8 µM and ~200 µM | |
| HEK-293 cells | Whole-cell | ~720 ± 79 µM (in the absence of Mg·ATP) | |
| HEK-293 cells | Whole-cell | ~110 ± 7 µM (in the presence of 4 mM Mg·ATP) |
Table 2: Voltage-Dependent Block of NMDA Receptors by Extracellular Mg²⁺
| Brain Region | Age | IC₅₀ (Mg²⁺) | Reference |
| Human Prefrontal Cortex | Neonate | 3.6 mM | |
| Human Prefrontal Cortex | Infant | 1.4 mM | |
| Human Prefrontal Cortex | Adult | 0.87 mM |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of TRPM7 Channels
This protocol describes the whole-cell patch-clamp technique to study the effect of intracellular magnesium, supplied as this compound, on TRPM7 channel activity.
Materials:
-
Cells: HEK-293 cells overexpressing TRPM7 channels or a cell line with endogenous TRPM7 expression (e.g., Jurkat T lymphocytes).
-
External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. The solution should be bubbled with 95% O₂ – 5% CO₂.
-
Internal (Pipette) Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-Na, 2 mM ATP-Mg, and varying concentrations of This compound (e.g., to achieve free Mg²⁺ concentrations from 0 to 1 mM). The pH should be adjusted to 7.2 with KOH and osmolarity to 270-280 mOsm.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ.
-
Patch-Clamp Amplifier and Data Acquisition System.
Procedure:
-
Cell Preparation: Plate cells on coverslips a few days prior to recording.
-
Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. The desired free Mg²⁺ concentration in the internal solution containing this compound should be calculated using a solution composition program (e.g., MaxChelator).
-
Pipette Filling: Fill the patch pipette with the internal solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit TRPM7 currents.
-
Record currents in response to different intracellular concentrations of Mg²⁺ delivered via the patch pipette.
-
-
Data Analysis: Analyze the current-voltage (I-V) relationship and the magnitude of the outward current at a specific depolarizing potential (e.g., +80 mV) to quantify the inhibitory effect of magnesium.
Protocol 2: Outside-Out Patch-Clamp Recording of NMDA Receptors
This protocol is designed to study the voltage-dependent block of NMDA receptor channels by extracellular magnesium, where this compound can be used as the source of Mg²⁺ in the external solution.
Materials:
-
Cells: Cultured neurons (e.g., from hippocampus or cortex) or oocytes expressing NMDA receptors.
-
External Solution: A HEPES-buffered solution containing 150 mM NaCl, 5 mM KCl, 10 mM HEPES, and varying concentrations of This compound (e.g., 0, 0.1, 1, 10 mM). The pH should be adjusted to 7.4 with NaOH. The solution should also contain NMDA (e.g., 20 µM) and glycine (B1666218) (e.g., 10 µM) as agonists.
-
Internal (Pipette) Solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA. The pH should be adjusted to 7.2 with CsOH.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 5-10 MΩ.
-
Patch-Clamp Amplifier and Data Acquisition System.
Procedure:
-
Cell Preparation: Prepare cultured neurons or oocytes for recording.
-
Solution Preparation: Prepare external solutions with different concentrations of this compound.
-
Whole-Cell and Outside-Out Patch Formation:
-
Establish a whole-cell recording as described in Protocol 1.
-
Slowly pull the pipette away from the cell to allow the membrane to reseal in an "outside-out" configuration, with the extracellular side of the membrane facing the bath solution.
-
-
Recording:
-
Hold the patch at various membrane potentials (e.g., from -80 mV to +60 mV).
-
Perfuse the patch with external solutions containing different concentrations of this compound.
-
Record the single-channel or macroscopic currents through the NMDA receptors.
-
-
Data Analysis: Analyze the degree of channel block at different voltages and magnesium concentrations to determine the voltage-dependence of the magnesium block.
Visualizations
Signaling Pathway of TRPM7 Regulation
Caption: Intracellular regulation of the TRPM7 channel by Mg²⁺ and Mg-ATP.
Experimental Workflow for Patch-Clamp Studies
Caption: General workflow for electrophysiological studies of ion channels.
Logical Relationship of NMDA Receptor Blockade
Caption: Mechanism of voltage-dependent NMDA receptor blockade by extracellular Mg²⁺.
Application Notes and Protocols: The Role of Magnesium Aspartate in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium aspartate is not a commonly documented reagent in commercially available protein crystallization screens or in published crystallization conditions within the Protein Data Bank. However, the constituent components, magnesium ions (Mg²⁺) and L-aspartate, are known to play distinct and sometimes beneficial roles in the crystallization of macromolecules. These notes provide a scientifically-grounded perspective on the potential application of magnesium aspartate in protein crystallization, drawing on the known functions of its ionic components. The provided protocols are based on general methodologies for screening additives in protein crystallization.
Introduction: Potential Roles of Magnesium and Aspartate in Protein Crystallization
The process of protein crystallization is a critical yet often empirical step in structural biology. It involves a systematic search for conditions that reduce a protein's solubility in a controlled manner, leading to the formation of a well-ordered crystal lattice. The success of this process is highly dependent on the physicochemical properties of the crystallization solution, which typically includes buffers, precipitants, and various additives.
While magnesium aspartate is not a standard component in crystallization screening kits, its constituent ions, Mg²⁺ and aspartate, have recognized effects on protein stability and crystallization:
-
Magnesium Ions (Mg²⁺): Divalent cations, including magnesium, are frequently observed to be beneficial for protein crystallization. Mg²⁺ can play several roles:
-
Stabilizing Protein Structure: Magnesium ions are essential cofactors for many enzymes and can bind to specific sites on a protein, stabilizing its conformation.[1][2]
-
Mediating Crystal Contacts: As observed in the crystallization of human ubiquitin, hexa-aquo magnesium ions [Mg(H₂O)₆]²⁺ can act as a bridge between protein molecules, facilitating the formation of the crystal lattice by establishing a network of hydrogen bonds.[3][4]
-
Modulating Solubility: Like other salts, magnesium salts can influence protein solubility through effects on the ionic strength of the solution.
-
-
L-Aspartate/Aspartic Acid: Amino acids are increasingly used as additives in crystallization experiments. They can improve crystallization outcomes through several mechanisms:
-
Suppressing Aggregation: Certain amino acids can prevent non-specific protein aggregation, which is a common cause of failed crystallization attempts. This allows the protein to remain in a soluble, monodisperse state at the high concentrations required for crystallization.[5][6][7]
-
Improving Crystal Quality: By modulating protein-protein interactions, amino acid additives can sometimes lead to the growth of larger, higher-quality crystals.
-
Altering Solvent Properties: The presence of amino acids can change the properties of the solvent, which in turn affects protein solubility.
-
The combination of these two components in the form of magnesium aspartate could therefore offer a synergistic effect, providing both a beneficial divalent cation and a stabilizing amino acid.
Hypothetical Mechanism of Action
The potential role of magnesium aspartate in protein crystallization can be conceptualized through a two-pronged mechanism. The magnesium ions could help to organize water molecules and form bridges between protein molecules, while the aspartate ions could help to keep the protein molecules from aggregating amorphously, thereby favoring the ordered packing required for crystal formation.
A study on the biomineralization of calcium carbonate and calcium phosphate (B84403) has described a "magnesium-aspartate-based crystallization switch".[8] In this system, magnesium stabilizes an amorphous precursor phase, and the subsequent addition of aspartate triggers the transition to a crystalline state.[8] While this is not directly transferable to protein crystallization, it suggests a cooperative effect between magnesium and aspartate in controlling phase transitions, which is the fundamental process in crystallization.
Data Presentation: Typical Concentrations of Related Additives
As there is no established quantitative data for the use of magnesium aspartate in protein crystallization, the following table summarizes typical concentration ranges for magnesium salts and amino acids when used as additives in crystallization experiments. These ranges can serve as a starting point for screening magnesium aspartate.
| Additive Component | Compound Example | Typical Concentration Range (as an additive) | Reference(s) |
| Magnesium Ion | Magnesium Chloride | 5 mM - 100 mM | [3] |
| Magnesium Sulfate | 5 mM - 100 mM | ||
| Magnesium Acetate | 10 mM - 200 mM | ||
| Amino Acid | L-Arginine | 50 mM - 1 M | [6] |
| L-Glutamic Acid | 50 mM - 500 mM | [9] | |
| L-Lysine | 100 mM | [6] | |
| Glycine | 100 mM - 1 M | [5] |
Experimental Protocols
The following protocols describe how to screen for the effect of magnesium aspartate as an additive in protein crystallization.
Protocol 1: Preparation of Magnesium Aspartate Stock Solution
-
Objective: To prepare a sterile, pH-adjusted stock solution of magnesium L-aspartate.
-
Materials:
-
L-aspartic acid
-
Magnesium hydroxide (B78521) or Magnesium oxide
-
Ultrapure water
-
HCl and NaOH for pH adjustment
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
To prepare a 1 M stock solution, suspend 133.1 g of L-aspartic acid in approximately 800 mL of ultrapure water.
-
Slowly add 29.16 g of magnesium hydroxide (or 20.15 g of magnesium oxide) while stirring. The reaction is a 2:1 molar ratio of aspartic acid to magnesium.
-
Heat the solution gently (e.g., to 50-60°C) to facilitate the reaction and dissolution.
-
After the solids have dissolved, allow the solution to cool to room temperature.
-
Adjust the pH to a desired value (e.g., 7.0) using dilute HCl or NaOH.
-
Bring the final volume to 1 L with ultrapure water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the stock solution at 4°C.
-
Protocol 2: Screening Magnesium Aspartate as an Additive using Vapor Diffusion
-
Objective: To assess the effect of magnesium aspartate on the crystallization of a target protein using the hanging or sitting drop vapor diffusion method.
-
Materials:
-
Purified protein sample (at a suitable concentration, e.g., 5-20 mg/mL)
-
A known crystallization condition (a "hit") for the target protein that produces microcrystals, precipitate, or a promising clear drop.
-
Magnesium aspartate stock solution (e.g., 1 M, pH 7.0)
-
Crystallization plates (24- or 96-well)
-
Cover slips (for hanging drop)
-
Pipettes and tips
-
-
Procedure:
-
Prepare a reservoir solution based on the known crystallization "hit".
-
In the wells of the crystallization plate, create a gradient of magnesium aspartate by adding different amounts of the stock solution to the reservoir solution. For example, for a final volume of 500 µL, you can prepare final concentrations of 10 mM, 25 mM, 50 mM, and 100 mM magnesium aspartate.
-
Set up the crystallization drops. For a 2 µL drop, mix 1 µL of the protein solution with 1 µL of the corresponding reservoir solution (containing magnesium aspartate).
-
Seal the plate and incubate at a constant temperature.
-
Monitor the drops for crystal growth over several days to weeks and compare the results with the control condition (without magnesium aspartate).
-
Visualizations: Experimental Workflows
The following diagrams illustrate the logical workflow for screening a new additive like magnesium aspartate in protein crystallization.
Caption: Workflow for screening magnesium aspartate as a crystallization additive.
Caption: Strategy for optimizing a crystallization condition containing magnesium aspartate.
Conclusion and Future Perspectives
The direct role of magnesium aspartate in protein crystallization is not well-established in the literature. However, based on the known effects of magnesium ions and aspartate as additives, it is a plausible candidate for inclusion in crystallization screening, particularly for proteins that are known to bind Mg²⁺ or are prone to aggregation. The protocols provided here offer a general framework for systematically evaluating its potential. Further research is needed to determine if magnesium aspartate offers unique advantages over the separate addition of magnesium salts and aspartic acid. Researchers are encouraged to explore its use as part of a rational approach to crystallization, especially when initial screens with standard reagents are unsuccessful.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New crystal form of human ubiquitin in the presence of magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of amino acids and amino-acid derivatives in protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnesium-aspartate-based crystallization switch inspired from shell molt of crustacean - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Oral Administration of Magnesium Aspartate Dihydrate in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Magnesium is an essential cation involved in numerous physiological processes, including enzymatic reactions, ion channel regulation, and signal transduction.[1] Magnesium aspartate dihydrate, an organic salt of magnesium, is often used in supplementation studies due to its high bioavailability compared to inorganic salts like magnesium oxide.[2][3] This document provides detailed application notes and protocols for the formulation and oral administration of this compound in animal studies, with a focus on rodent models.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for proper formulation.
| Property | Value | References |
| Molecular Formula | C₈H₁₂MgN₂O₈·2H₂O | [2][4][5] |
| Molecular Weight | 324.5 g/mol | [4][5] |
| Appearance | White or almost white crystalline powder or colorless crystals. | [4][6] |
| Solubility | Freely soluble in water. | [4][6] |
| pH (2.5% solution) | 6.0 - 8.0 | [4][5] |
| Stability | Stable at room temperature in a closed container. A reconstituted oral solution is stable for up to 24 hours when stored below 25°C. | [4][7] |
Formulation Protocol for Oral Administration
Given its high water solubility, this compound can be readily formulated as a simple aqueous solution for oral gavage.
2.1. Vehicle Selection: For most non-clinical studies, an aqueous vehicle is preferred for soluble compounds. Purified water (e.g., Milli-Q or equivalent) is the recommended vehicle for preparing a this compound oral solution.
2.2. Recommended Dosage for Rodent Studies: Determining the appropriate dose is a critical step. The following table provides guidance on dosage selection based on available non-clinical data. It is always recommended to conduct a dose-range finding study for your specific animal model and experimental endpoint.
| Parameter | Value | Species | References |
| LD50 (Oral) | 6.8 g/kg | Rat | [[“]] |
| LD50 (Oral) | 6.9 g/kg | Mouse | [[“]] |
| Reported Oral Dose | 12 mg/kg, twice a day | Dog | [9] |
| Suggested Starting Dose Range | 20 - 40 mg/kg | Rodents | [4][9] |
2.3. Preparation of this compound Oral Solution (10 mg/mL):
This protocol describes the preparation of a 10 mg/mL stock solution. The final concentration can be adjusted based on the desired dose and the maximum oral gavage volume for the specific animal model.
Materials:
-
This compound powder
-
Purified water (sterile, if required for the study)
-
Calibrated analytical balance
-
Volumetric flask
-
Stir plate and magnetic stir bar
-
Sterile storage container
Procedure:
-
Calculate the required amount: Determine the total volume of the solution needed for the study. For example, to prepare 50 mL of a 10 mg/mL solution, you will need 500 mg of this compound.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the weighed powder to a volumetric flask. Add approximately 80% of the final volume of purified water.
-
Mixing: Place a magnetic stir bar in the flask and place it on a stir plate. Stir the solution until the powder is completely dissolved. The solution should be clear and colorless.[4]
-
Final volume adjustment: Once completely dissolved, add purified water to reach the final desired volume.
-
Storage: Transfer the solution to a sterile, clearly labeled container. Store at room temperature (below 25°C) for up to 24 hours.[7] If longer storage is required, it is recommended to prepare fresh solutions daily.
Experimental Protocol: Oral Gavage in Rodents
Oral gavage is a common and effective method for precise oral administration of solutions to rodents.[10][11]
3.1. Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball-tip)
-
Syringes (1 mL or 3 mL, depending on the dosing volume)
-
Animal scale
3.2. Gavage Needle and Volume Guidelines:
| Animal | Weight Range | Gavage Needle Gauge | Maximum Dosing Volume | References |
| Mouse | 20-25 g | 20-22 G | 10 mL/kg (e.g., 0.2-0.25 mL) | [10][11][12][13] |
| Rat | 200-300 g | 16-18 G | 10 mL/kg (e.g., 2-3 mL) | [10][11][13] |
3.3. Oral Gavage Procedure:
-
Animal Handling and Restraint: Acclimatize the animals to handling for several days prior to the experiment to minimize stress. Gently but firmly restrain the animal to immobilize the head and align it with the body, creating a straight path to the esophagus.
-
Dose Calculation: Weigh each animal immediately before dosing to accurately calculate the required volume of the this compound solution.
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth.[12]
-
Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The animal should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Administration: Once the needle is correctly positioned, slowly and steadily administer the solution.
-
Post-Administration Monitoring: After administration, gently remove the needle and return the animal to its cage. Monitor the animal for at least 15-30 minutes for any signs of distress, such as labored breathing or leakage of the solution from the mouth or nose.[12]
Signaling Pathway: Magnesium and mTOR
Oral magnesium supplementation has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which plays a crucial role in muscle protein synthesis and cell growth.[[“]][[“]]
Caption: Magnesium-activated mTOR signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study investigating the effects of orally administered this compound.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Magnesium aspartate - Wikipedia [en.wikipedia.org]
- 3. awttc.nhs.wales [awttc.nhs.wales]
- 4. Magnesium Aspartate BP n Pure Manufacturers, with SDS [mubychem.com]
- 5. Magnesium L-Aspartate Dihydrate [sorachim.com]
- 6. drugfuture.com [drugfuture.com]
- 7. medicines.org.uk [medicines.org.uk]
- 8. consensus.app [consensus.app]
- 9. researchgate.net [researchgate.net]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. olaw.nih.gov [olaw.nih.gov]
- 14. consensus.app [consensus.app]
Application Notes and Protocols for the Use of Magnesium Aspartate in Electrophysiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of magnesium aspartate in electrophysiology research. While specific research-grade protocols detailing the use of magnesium aspartate are not abundantly published, this document extrapolates from the well-established electrophysiological roles of magnesium ions (Mg²⁺) and the use of other magnesium salts in common electrophysiological techniques.
Application Notes
Magnesium is a critical divalent cation that plays a multifaceted role in cellular physiology, particularly in regulating neuronal and cardiac excitability. In electrophysiology research, magnesium salts are essential components of both intracellular and extracellular recording solutions. Magnesium aspartate, a salt of magnesium with the amino acid L-aspartic acid, serves as a bioavailable source of magnesium ions.
The primary role of extracellular magnesium in neuroelectrophysiology is the voltage-dependent block of the N-methyl-D-aspartate (NMDA) receptor ion channel.[1][2] At resting membrane potentials, Mg²⁺ physically occludes the NMDA receptor pore, preventing ion flux. Upon depolarization, the Mg²⁺ block is relieved, allowing for the influx of Ca²⁺ and Na⁺, a critical step in synaptic plasticity, learning, and memory. The concentration of extracellular Mg²⁺ is therefore a key experimental parameter to modulate NMDA receptor activity.
Intracellularly, magnesium ions are crucial for the function of numerous enzymes, including ATPases, and for the regulation of various ion channels.[3][4] For instance, intracellular Mg²⁺ can modulate the activity of inwardly rectifying potassium (Kir) channels and large-conductance calcium-activated potassium (BK) channels.[1]
In cardiac electrophysiology, magnesium is known for its antiarrhythmic properties.[3][5][6] It influences the activity of several ion channels involved in the cardiac action potential, including L-type calcium channels and various potassium channels. Studies have investigated the use of potassium magnesium aspartate in preventing and treating cardiac arrhythmias, particularly in the context of ischemia-reperfusion injury.[7][8]
Aspartate itself is a neurotransmitter, which should be a consideration in experimental design, although its effects are generally less potent than glutamate (B1630785). When using magnesium aspartate, particularly in extracellular solutions, researchers should be mindful of potential off-target effects of aspartate on glutamate receptors.
Quantitative Data Summary
The following tables summarize the electrophysiological effects of magnesium as reported in the literature. Note that these studies often use magnesium chloride (MgCl₂) or magnesium sulfate (B86663) (MgSO₄) as the source of Mg²⁺. The data can be used as a starting point for designing experiments with magnesium aspartate.
Table 1: Effects of Extracellular Magnesium on NMDA Receptor Currents
| Parameter | Preparation | Mg²⁺ Concentration | Effect | Reference |
| NMDA Receptor Current | Cultured mouse central neurons | Varies | Voltage-dependent block | [1][2] |
| NMDA-induced Current | Rat hippocampal CA3 neurons | 1.3 mM | Characteristic negative slope conductance in I-V plot | N/A |
Table 2: Effects of Intracellular Magnesium on Ion Channels
| Ion Channel | Preparation | Intracellular Mg²⁺ Concentration | Effect | Reference |
| NMDA Receptor | Cultured rat cortical neurons | Varies | Voltage- and concentration-dependent inhibition of mean patch current | [9] |
| Inwardly Rectifying K⁺ (Kir) Channels | General | Physiological | Inward rectification by blocking outward K⁺ current | [1] |
| Large Conductance Ca²⁺-activated K⁺ (BK) Channels | General | Physiological | Allosteric activator, alters Ca²⁺ and voltage sensitivity | [1] |
| Voltage- and time-dependent K⁺ current (IK) | Single frog atrial cells | 1.5 mM, 3.0 mM, 10 mM MgCl₂ | Decrease in IK magnitude with increasing concentration | N/A |
Table 3: Electrophysiological Effects of Magnesium in Cardiac Preparations
| Parameter | Preparation | Magnesium Compound & Concentration | Effect | Reference |
| Transmural Dispersion of Repolarization (TDR) | Ischemia-reperfusion rabbit heart | 2.42 mg/L Potassium Aspartate and Magnesium (PAM) | Significant reduction | [7][8] |
| Incidence of Reperfusion-Induced Ventricular Arrhythmias (RIVA) | Ischemia-reperfusion rabbit heart | 2.42 mg/L Potassium Aspartate and Magnesium (PAM) | Significant reduction | [7][8] |
| Atrioventricular (AV)-nodal conduction times | Human subjects | Intravenous magnesium | Prolongation | [3] |
| Atrial and ventricular refractory periods | Human subjects | Intravenous magnesium | Prolongation | [3] |
Experimental Protocols
The following are generalized protocols for patch-clamp electrophysiology. Researchers should adapt these protocols based on their specific experimental needs.
Protocol 1: Preparation of Artificial Cerebrospinal Fluid (aCSF) for Neuronal Recordings
This protocol describes the preparation of a standard aCSF. The concentration of magnesium can be adjusted based on the experimental requirements, for example, to enhance or reduce the Mg²⁺ block of NMDA receptors.
Materials:
-
NaCl
-
KCl
-
KH₂PO₄
-
CaCl₂
-
Magnesium Aspartate (or MgCl₂/MgSO₄)
-
NaHCO₃
-
D-Glucose
-
Ultrapure water
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
pH meter
-
Osmometer
Procedure:
-
Prepare a stock solution of aCSF without CaCl₂ and magnesium salt to prevent precipitation.
-
For 1 liter of 1x aCSF, dissolve the following salts in approximately 800 mL of ultrapure water:
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM KH₂PO₄
-
26 mM NaHCO₃
-
10 mM D-Glucose
-
-
Continuously bubble the solution with carbogen gas for at least 15 minutes to oxygenate and maintain the pH.
-
While bubbling, slowly add the desired concentration of magnesium aspartate (e.g., 1-2 mM). If using MgCl₂ or MgSO₄, add the equivalent molar concentration.
-
Add 2 mM CaCl₂.
-
Adjust the pH to 7.3-7.4 with NaOH or HCl if necessary.
-
Bring the final volume to 1 liter with ultrapure water.
-
Measure the osmolarity and adjust to 300-310 mOsm with sucrose (B13894) or by adjusting the NaCl concentration.
-
Store the aCSF at 4°C and use within 24 hours. Continuously bubble with carbogen during experiments.
Protocol 2: Preparation of Intracellular Solution for Whole-Cell Patch-Clamp Recordings
This protocol provides a standard potassium-based intracellular solution. Magnesium is typically included to support enzymatic activity and modulate ion channels from the inside.
Materials:
-
K-Gluconate or K-Aspartate
-
KCl
-
HEPES
-
EGTA
-
Magnesium Aspartate (or MgCl₂)
-
ATP-Mg
-
GTP-Na
-
Phosphocreatine
-
Ultrapure water
-
KOH
-
pH meter
-
Osmometer
Procedure:
-
For 10 mL of intracellular solution, dissolve the following in approximately 8 mL of ultrapure water:
-
130 mM K-Gluconate (or K-Aspartate)
-
10 mM KCl
-
10 mM HEPES
-
0.5 mM EGTA
-
Desired concentration of Magnesium Aspartate (e.g., 1-2 mM). Alternatively, use MgCl₂.
-
4 mM ATP-Mg
-
0.3 mM GTP-Na
-
10 mM Phosphocreatine
-
-
Adjust the pH to 7.2-7.3 with KOH.
-
Bring the final volume to 10 mL with ultrapure water.
-
Measure the osmolarity and adjust to 280-290 mOsm with sucrose or by adjusting the K-Gluconate/K-Aspartate concentration.
-
Aliquot and store at -20°C. Thaw and filter through a 0.22 µm syringe filter before use.
Protocol 3: Whole-Cell Voltage-Clamp Recording to Study NMDA Receptor Currents
This protocol outlines the general steps for recording NMDA receptor-mediated currents from a neuron in a brain slice.
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Micromanipulator
-
Perfusion system
-
Recording chamber
-
Borosilicate glass capillaries for pulling pipettes
-
Pipette puller
Procedure:
-
Prepare acute brain slices (e.g., hippocampus) from a rodent and maintain them in a holding chamber with oxygenated aCSF.
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with aCSF at a rate of 2-3 mL/min.
-
Pull a patch pipette from a borosilicate glass capillary and fire-polish the tip to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Fill the pipette with the prepared intracellular solution (Protocol 2).
-
Under visual guidance, approach a neuron in the slice with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the neuron at a negative potential (e.g., -70 mV).
-
To isolate NMDA receptor currents, it is common to perfuse the slice with aCSF containing antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin).
-
To study the voltage-dependent Mg²⁺ block, apply voltage steps to different potentials and evoke NMDA receptor currents by puffing NMDA or by stimulating presynaptic inputs.
-
The effect of different extracellular magnesium aspartate concentrations can be tested by changing the perfusion solution.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Physiology of a Forgotten Electrolyte—Magnesium Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Therapy of cardiac arrhythmias. Clinical significance of potassium- and magnesium aspartate in arrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Anti-arrhythmia effectiveness of potassium-magnesium-aspartate infusion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Effects of potassium aspartate and magnesium on ventricular arrhythmia in ischemia-reperfusion rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of intracellular Mg2+ on channel gating and steady-state responses of the NMDA receptor in cultured rat neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Magnesium Aspartate Dihydrate in Neuromuscular Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of magnesium aspartate dihydrate in the study of neuromuscular function. The information is compiled from a review of existing literature on magnesium and its role in muscle and nerve physiology. While specific research on the dihydrate form is limited, the following protocols and data are based on studies of magnesium aspartate and the broader understanding of magnesium's physiological effects.
Introduction
Magnesium is a crucial cation for numerous physiological processes, including neuromuscular transmission and muscle contraction.[1] It acts as a cofactor for over 300 enzymes and plays a vital role in energy metabolism, particularly in the formation of the Mg-ATP complex, which is essential for muscle contraction and relaxation.[1] Magnesium also modulates ion channels, including calcium and potassium channels, and influences the release of neurotransmitters at the neuromuscular junction.[1] Magnesium aspartate is an organic salt of magnesium that is reported to have good bioavailability. These characteristics make this compound a compound of interest for research into neuromuscular function and the development of therapies for related disorders.
Mechanism of Action at the Neuromuscular Junction
Magnesium ions exert a significant influence on the neuromuscular junction, primarily by modulating the release of acetylcholine (B1216132) (ACh) from the presynaptic nerve terminal. The influx of calcium ions (Ca2+) into the presynaptic terminal is a critical step for the fusion of synaptic vesicles containing ACh with the presynaptic membrane and the subsequent release of ACh into the synaptic cleft. Magnesium acts as a competitive antagonist to calcium at the voltage-gated calcium channels. By blocking these channels, magnesium reduces the influx of calcium, thereby decreasing the amount of ACh released in response to a nerve impulse. This leads to a reduction in the end-plate potential at the postsynaptic membrane, which may result in a decrease in muscle fiber excitability and contractile force.
Furthermore, magnesium can also have a direct effect on the postsynaptic membrane by non-competitively blocking the ion channels of the nicotinic acetylcholine receptors (nAChRs). This action further dampens the excitatory signal at the neuromuscular junction.
Data from Preclinical and Clinical Studies
While specific data for this compound is limited, studies on magnesium aspartate and general magnesium supplementation provide insights into its potential effects on neuromuscular function.
Preclinical Data (Animal Studies)
A study by de Haan et al. (1985) investigated the effects of oral administration of potassium and magnesium salts of aspartic acid on muscle metabolism and force production in rats. The results indicated that this supplementation did not enhance force parameters in the quadriceps muscles.[2]
Table 1: Effect of Potassium-Magnesium Aspartate on Rat Muscle Force
| Parameter | Control Group | K-Mg Aspartate Group | p-value |
| Muscle Force (Arbitrary Units) | Data not specified | No significant enhancement | > 0.05 |
Source: de Haan et al., 1985[2]
Clinical Data (Human Studies)
The same study by de Haan et al. (1985) also included a human component where volunteers underwent short intensive static exercise. The oral administration of potassium and magnesium aspartate did not lead to an increase in exerted force or endurance time.[2]
Table 2: Effect of Potassium-Magnesium Aspartate on Human Muscle Performance
| Parameter | Control Group | K-Mg Aspartate Group | p-value |
| Exerted Force | No significant change | No significant change | > 0.05 |
| Endurance Time | No significant change | No significant change | > 0.05 |
Source: de Haan et al., 1985[2]
A study by Bhardwaj et al. (2018) investigated the effect of magnesium supplementation on sensory nerve conduction velocity (NCV) in patients with diabetic neuropathy. The group receiving magnesium therapy showed a significant improvement in sural nerve NCV over 16 weeks.[3]
Table 3: Effect of Magnesium Supplementation on Sensory Nerve Conduction Velocity
| Time Point | Group I (Magnesium + Metformin) - Sural Nerve NCV (m/sec) | Group II (Metformin only) - Sural Nerve NCV (m/sec) |
| Baseline (0 weeks) | 42.23 ± 0.76 | 42.89 ± 0.63 |
| 4 weeks | 46.85 ± 0.99 | 43.74 ± 0.63 |
| 8 weeks | 49.57 ± 1.08 | 44.13 ± 0.61 |
| 16 weeks | 50.62 ± 0.85 | 44.53 ± 0.62 |
| p-value (within Group I) | < 0.05 (extremely significant) | > 0.05 (statistically insignificant) |
Source: Bhardwaj et al., 2018. Note: The specific form of magnesium was not stated as dihydrate.[3]
Experimental Protocols
The following are generalized protocols based on the methodologies of the cited studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol 1: In Vivo Assessment of Muscle Force in an Animal Model
This protocol is adapted from the methodology used by de Haan et al. (1985).[2]
Materials:
-
This compound
-
Vehicle control (e.g., distilled water)
-
Animal model (e.g., Wistar rats)
-
Anesthetic agent
-
Surgical instruments
-
Nerve stimulator
-
Force transducer
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols.
-
Surgical Procedure: Expose the target muscle (e.g., quadriceps) and its corresponding motor nerve. Attach the distal tendon of the muscle to a force transducer.
-
Dosing: Administer this compound or placebo orally to the respective groups for a predetermined period.
-
Stimulation: Apply supramaximal electrical stimuli to the motor nerve to elicit muscle contractions.
-
Data Recording: Record the isometric twitch and tetanic contractions using the data acquisition system.
-
Data Analysis: Analyze parameters such as peak twitch tension, time to peak tension, half-relaxation time, and maximum tetanic force.
Protocol 2: Clinical Assessment of Nerve Conduction Velocity
This protocol is based on the methodology described by Bhardwaj et al. (2018).[3]
Materials:
-
This compound capsules/tablets
-
Placebo capsules/tablets
-
Electromyography (EMG) machine with nerve conduction study capabilities
-
Surface electrodes (stimulating and recording)
Procedure:
-
Patient Recruitment: Recruit eligible participants based on predefined inclusion and exclusion criteria. Obtain informed consent.
-
Baseline Measurements: Perform baseline nerve conduction studies on the nerve of interest (e.g., sural nerve). Record parameters such as latency, amplitude, and conduction velocity.
-
Intervention: Randomly assign participants to receive either this compound or a placebo for a specified duration.
-
Follow-up Measurements: Repeat the nerve conduction studies at predetermined intervals (e.g., 4, 8, and 16 weeks) during the intervention period.
-
Data Analysis: Compare the changes in nerve conduction parameters from baseline between the treatment and placebo groups using appropriate statistical tests.
Conclusion
This compound holds potential for modulating neuromuscular function due to the well-established roles of magnesium in this physiological system. The provided application notes and protocols offer a framework for researchers to investigate the specific effects of this compound. Further studies are warranted to elucidate the precise mechanisms and clinical efficacy of this compound in the context of neuromuscular health and disease.
References
- 1. The Integral Role of Magnesium in Muscle Integrity and Aging: A Comprehensive Review | MDPI [mdpi.com]
- 2. Effects of potassium + magnesium aspartate on muscle metabolism and force development during short intensive static exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.ipinnovative.com [journals.ipinnovative.com]
Troubleshooting & Optimization
troubleshooting cell culture contamination when using magnesium aspartate
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering contamination in their cell cultures, with a special focus on considerations when using magnesium aspartate.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of biological contamination in cell culture?
A1: Biological contaminants are the most common issue in cell culture laboratories. They can be broadly categorized as follows:
-
Bacteria: These are ubiquitous, single-celled organisms that multiply rapidly in culture media.[1][2] Contamination is often visible within a few days.[2]
-
Fungi (Yeast and Mold): Yeasts are unicellular fungi that appear as small, budding particles, while molds are multicellular and form filamentous structures (hyphae).[3][4] Fungal spores are often airborne, making them a persistent threat.[3]
-
Mycoplasma: These are the smallest bacteria and lack a cell wall, making them difficult to detect with standard light microscopy and resistant to many common antibiotics.[1][5] They often do not cause visible turbidity but can significantly alter cell metabolism and growth.[4][5]
-
Viruses: Viral contamination is very difficult to detect and requires specialized techniques like PCR or ELISA for identification.[6]
-
Cross-Contamination: The accidental introduction of another cell line into the culture.[1]
Q2: Can using magnesium aspartate introduce contamination into my cell culture?
A2: Magnesium aspartate, as a chemical reagent from a reputable supplier, should be sterile and not a direct source of contamination.[5] However, the process of supplementing your media with it, like any other reagent, presents an opportunity to introduce contaminants if proper aseptic technique is not followed.[7][8] Contamination issues that become apparent after adding magnesium aspartate are most likely due to a pre-existing, low-level contamination that is now proliferating rapidly due to the enriched environment.
Q3: How does magnesium influence the growth of microbial contaminants?
A3: Magnesium is a crucial element for the growth and metabolism of nearly all organisms, including mammalian cells, bacteria, and fungi.[9][10] It acts as a cofactor for many enzymes and is essential for processes like protein synthesis and cell division.[9][11] Therefore, supplementing a culture medium with magnesium can accelerate the growth of any hidden bacterial or fungal contaminants that may be present.[12] Interestingly, while essential, very high concentrations of magnesium can sometimes inhibit the growth of certain bacteria.[13] Furthermore, bacteria and fungi actively compete for available magnesium in their environment.[14]
Q4: My culture medium became cloudy and yellow shortly after I added magnesium aspartate. Is the supplement to blame?
A4: This is a classic sign of bacterial contamination.[4][15] The rapid change in pH (indicated by the medium turning yellow) and turbidity are hallmarks of bacterial metabolism.[2][5] The magnesium aspartate did not likely cause the contamination but rather provided an essential nutrient that allowed a small, previously undetected number of bacteria to grow to a very high density, making the contamination visible.
Q5: My cells are growing poorly after I started using a new batch of magnesium aspartate, but I don't see any visible contamination. What could be the issue?
A5: This scenario strongly suggests a non-obvious contamination, such as mycoplasma or a chemical contaminant.
-
Mycoplasma: These organisms do not cause turbidity but can significantly impact cell health, leading to slower growth, changes in morphology, and altered gene expression.[4][16] It is critical to test for mycoplasma regularly.
-
Chemical Contamination: Impurities in reagents, endotoxins, or detergents can inhibit cell growth.[2][5] Ensure you are using high-purity, cell-culture-grade magnesium aspartate and that all labware is properly rinsed.[17]
Troubleshooting Guides
Scenario 1: Sudden Turbidity and/or Rapid pH Drop (Yellow Medium)
-
Primary Suspect: Bacterial Contamination.[18]
-
Observations: Culture medium appears cloudy or turbid. The pH indicator in the medium (phenol red) rapidly changes from red to yellow.[15] A thin film may be visible on the surface.[5] Under a microscope, small, motile rod or spherical shapes are visible between your cells.[3]
-
Immediate Actions:
-
Immediately isolate and quarantine the contaminated flask(s) to prevent cross-contamination.
-
Visually inspect other cultures in the same incubator.
-
Discard the contaminated culture and the medium used. It is generally not recommended to try and salvage a bacterially contaminated culture.
-
Thoroughly decontaminate the biosafety cabinet and incubator.
-
-
Preventative Measures: Strictly adhere to aseptic technique.[7][19] Ensure all media, supplements, and equipment that enter the biosafety cabinet are sterilized or disinfected with 70% ethanol (B145695).
Scenario 2: Visible Filaments, Fuzzy Balls, or White/Black Specks
-
Primary Suspect: Fungal (Mold or Yeast) Contamination.[20]
-
Observations:
-
Immediate Actions:
-
Immediately quarantine the culture. Fungal spores can spread easily through the air when a flask is opened.[3]
-
Carefully discard the contaminated culture.
-
Check all other cultures and media bottles.
-
Thoroughly clean and decontaminate the incubator, water pan, and biosafety cabinet. Fungal contamination often originates from these sources.[4]
-
-
Preventative Measures: Regularly clean incubators and change the water in the humidity pan. Use sterile-filtered pipette tips. Minimize the time culture flasks are open in the biosafety cabinet.[3]
Scenario 3: No Visible Change, but Altered Cell Growth or Behavior
-
Primary Suspect: Mycoplasma or Chemical Contamination.[20]
-
Observations: No visible turbidity or pH change. However, you may notice slower proliferation, lower cell viability, changes in normal morphology, or inconsistencies in experimental results.[4]
-
Immediate Actions:
-
Isolate the suspected culture(s).
-
Perform a specific test for mycoplasma, such as PCR, ELISA, or fluorescent staining.[6][16]
-
If positive for mycoplasma, discard the culture and all related reagents. If the cell line is irreplaceable, specific anti-mycoplasma antibiotics can be used, but this is a last resort.[3]
-
If negative for mycoplasma, consider chemical contamination. Review all reagents, including the water source and the specific lot of magnesium aspartate, for quality and purity.[17]
-
-
Preventative Measures: Routinely test all cell banks for mycoplasma every 1-2 months.[4] Quarantine all new cell lines until they have been tested. Use reagents and media only from trusted, high-quality suppliers.[5]
Data Presentation
Table 1: Characteristics of Common Biological Contaminants
| Contaminant Type | Macroscopic Appearance | Microscopic Appearance | Typical pH Change |
| Bacteria | Rapidly becomes turbid/cloudy.[2] | Small (1-10 µm) motile spheres or rods.[3] | Rapid drop (acidic/yellow).[4] |
| Yeast | Slight turbidity; may form clumps. | Round or oval particles (~3-10 µm), often budding.[3] | Variable, can be stable or slightly acidic. |
| Mold | Visible filamentous colonies (mycelia), may appear fuzzy.[4] | Thin, interconnected filaments (hyphae).[4] | Variable, can increase (alkaline/purple). |
| Mycoplasma | No visible change in clarity.[4] | Not visible with a standard light microscope (~0.1-0.3 µm).[3] | No significant change.[5] |
Experimental Protocols
Protocol 1: Aseptic Addition of Supplements to Culture Medium
This protocol minimizes the risk of introducing contamination when adding supplements like magnesium aspartate.
-
Preparation: Confirm that the stock solution of magnesium aspartate is sterile (e.g., passed through a 0.22 µm filter).
-
Workspace Decontamination: Thoroughly spray the interior of the biosafety cabinet with 70% ethanol and wipe clean. Allow the air to circulate for 5-10 minutes before starting.
-
Sterilize Supplies: Wipe the exterior of the medium bottle, supplement container, and pipettes with 70% ethanol before placing them in the cabinet.[7]
-
Handling: Use a new, sterile serological pipette or micropipette tip for each reagent. Do not touch the tip to any non-sterile surface.
-
Addition: Open the medium bottle and the supplement vial inside the cabinet. Do not leave them open for an extended period. Quickly and carefully pipette the required volume of magnesium aspartate into the medium. Avoid touching the neck of the bottle with the pipette.
-
Mixing and Storage: Securely cap the medium bottle and swirl gently to mix. Label the supplemented medium clearly with the contents, concentration, and date. Store at the recommended temperature (typically 2-8°C).
Protocol 2: Routine Microscopic Inspection for Contamination
Daily observation is the first line of defense against widespread contamination.[4]
-
Frequency: Inspect cultures daily using an inverted phase-contrast microscope.
-
Low Magnification (40-100x): Scan the overall culture for signs of distress, such as excessive floating (dead) cells, low confluency, or debris. Check the color and clarity of the medium.
-
High Magnification (200-400x): Carefully examine the spaces between the cultured cells. Look for:
-
Control Flask: It is good practice to keep a "control" flask in the incubator containing only medium (no cells) to help differentiate contamination from media precipitation or other artifacts.[4]
Visualizations
Diagram 1: General Contamination Troubleshooting Workflow
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 4. How To Identify And Eliminate Cell Culture Contamination? - News - Pekybio [pekybio.com]
- 5. Cell contamination | Proteintech Group [ptglab.com]
- 6. goldbio.com [goldbio.com]
- 7. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Aseptic technique for cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The roles of magnesium in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. Magnesium deprivation stops pathogen growth | University of Basel [unibas.ch]
- 12. Increasing Growth Yield and Decreasing Acetylation in Escherichia coli by Optimizing the Carbon-to-Magnesium Ratio in Peptide-Based Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Properties of Magnesium Open Opportunities to Develop Healthier Food [mdpi.com]
- 14. When it comes to magnesium, bacteria and yeast are bad roommates | Fred Hutchinson Cancer Center [fredhutch.org]
- 15. How to recognize bacterial contamination in your cell culture - Eppendorf Latin America [eppendorf.com]
- 16. How to Detect, Avoid and Deal With Contaminated Cell Cultures - Tempo Bioscience [tempobioscience.com]
- 17. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. cellculturecompany.com [cellculturecompany.com]
Technical Support Center: Optimizing Magnesium Aspartate Concentration for Primary Neuron Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize magnesium aspartate concentration in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of magnesium for primary neuron cultures?
The optimal extracellular magnesium (Mg²⁺) concentration for primary neuron cultures is crucial for maintaining neuronal health and function. While standard culture media like Neurobasal and DMEM contain baseline levels of magnesium, supplementation is often necessary. The recommended range for optimal neuronal health and activity is typically between 0.8 mM and 1.2 mM . Concentrations within this range have been shown to promote neuronal differentiation while suppressing glial cell proliferation.
Q2: Is magnesium aspartate the best choice for primary neuron cultures?
While magnesium aspartate is reported to have high bioavailability in some contexts, there is a lack of specific studies directly comparing it to other magnesium salts like magnesium sulfate (B86663) (MgSO₄) or magnesium chloride (MgCl₂) in primary neuron cultures. Research has shown that there is no significant difference between MgSO₄ and MgCl₂ in their effects on neuronal differentiation, suggesting that the magnesium ion (Mg²⁺) itself is the key factor.
Given that high concentrations of aspartate can be neurotoxic by acting as an agonist at NMDA receptors, caution is advised when using magnesium aspartate. It is recommended to start with a concentration at the lower end of the optimal range and monitor cultures closely for any signs of toxicity.
Q3: Why is magnesium concentration so important for neuronal survival?
Magnesium plays a critical role in preventing excitotoxicity, a major cause of neuronal cell death in vitro. It acts as a voltage-dependent blocker of the N-methyl-D-aspartate (NMDA) receptor ion channel.[1] At resting membrane potential, Mg²⁺ physically blocks the channel, preventing excessive influx of calcium (Ca²⁺) which can trigger apoptotic pathways. Low magnesium levels can lead to hyperexcitability and neuronal damage.[1]
Q4: Can I use a different magnesium salt, like magnesium sulfate or chloride?
Yes. Studies have shown that both magnesium sulfate and magnesium chloride can be used effectively to supplement primary neuron cultures, with no significant difference observed in their impact on neuronal differentiation. Since the primary role is fulfilled by the magnesium ion, these more commonly studied salts are a reliable choice.
Troubleshooting Guide
| Problem | Possible Cause | Recommendation |
| Increased neuronal death or signs of apoptosis (e.g., condensed nuclei). | Magnesium concentration may be too high. | High concentrations of magnesium (≥ 5 mM) can be neurotoxic and suppress neuronal excitability, leading to apoptosis. Reduce the magnesium aspartate concentration to the optimal range of 0.8-1.2 mM. |
| Hyperexcitability, spontaneous bursting activity, or widespread cell death. | Magnesium concentration may be too low. | Insufficient magnesium fails to block NMDA receptors, leading to excitotoxicity. Increase the magnesium concentration to the optimal range. |
| Poor neuronal morphology, such as stunted neurite outgrowth. | Suboptimal magnesium concentration. | Magnesium is involved in numerous enzymatic reactions crucial for neuronal development. Ensure the magnesium concentration is within the 0.8-1.2 mM range. |
| Increased glial proliferation. | Magnesium concentration may be influencing cell fate determination. | Studies suggest that higher magnesium concentrations (around 1.0 mM) can favor neuronal differentiation over glial differentiation. Consider adjusting the concentration within the optimal range. |
| Unexpected neuronal death when using magnesium aspartate. | Potential aspartate-induced excitotoxicity. | The aspartate anion can act as an NMDA receptor agonist. If you suspect this is an issue, switch to a different magnesium salt like magnesium sulfate or magnesium chloride. |
Data Presentation
Table 1: Effects of Different Magnesium Concentrations on Primary Neuron Cultures
| Magnesium Concentration | Observed Effects | Reference |
| < 0.6 mM | Increased hyperexcitability, spontaneous bursting, potential for excitotoxicity and neuronal death. | [2] |
| 0.6 mM - 0.8 mM | Suboptimal for promoting neuronal differentiation over glial differentiation. | [3] |
| 0.8 mM - 1.2 mM | Optimal Range: Promotes neuronal differentiation, suppresses glial proliferation, and protects against excitotoxicity. | [3] |
| > 2.5 mM | May increase proliferation of neural stem/progenitor cells, but can become toxic at higher concentrations. | [4] |
| ≥ 5 mM | Can induce neuronal apoptosis by suppressing excitability. | |
| 10 mM - 15 mM | Significant neuronal cell loss. |
Experimental Protocols
Protocol 1: Preparation of Primary Neuron Culture Medium with Optimized Magnesium Concentration
This protocol describes how to supplement a standard neuronal culture medium to achieve a final optimal magnesium concentration.
Materials:
-
Basal medium (e.g., Neurobasal Medium)
-
B-27 Supplement
-
GlutaMAX™ Supplement
-
Penicillin-Streptomycin
-
Sterile, injectable-grade magnesium sulfate (MgSO₄) or magnesium chloride (MgCl₂) solution (e.g., 1M stock)
-
Sterile, deionized water
Procedure:
-
Prepare the complete basal medium:
-
To 500 mL of Neurobasal Medium, add 10 mL of B-27 Supplement, 5 mL of GlutaMAX™, and 5 mL of Penicillin-Streptomycin.
-
The final concentration of magnesium in standard Neurobasal medium is typically around 0.8 mM.
-
-
Prepare a sterile stock solution of magnesium salt:
-
If using a commercially available sterile solution, ensure it is certified for cell culture use.
-
If preparing from powder, dissolve the magnesium salt in sterile, deionized water to create a concentrated stock solution (e.g., 1M). Filter-sterilize the solution through a 0.22 µm filter.
-
-
Supplement the basal medium:
-
To increase the magnesium concentration, add a calculated volume of the sterile magnesium stock solution to your complete basal medium.
-
Example Calculation to raise Mg²⁺ from 0.8 mM to 1.0 mM in 500 mL of medium:
-
Desired increase: 0.2 mM
-
Moles needed: 0.2 mmol/L * 0.5 L = 0.1 mmol
-
Volume of 1M stock to add: 0.1 mmol / 1000 mmol/L = 0.0001 L = 100 µL
-
-
-
Final Mix and Storage:
-
Gently mix the supplemented medium and store at 4°C for up to 2-4 weeks.
-
Protocol 2: Assessing Neuronal Viability and Morphology
This protocol outlines a basic method to assess the health of your primary neuron cultures after optimizing the magnesium concentration.
Materials:
-
Primary neuron cultures in multi-well plates
-
Phase-contrast microscope
-
Viability stain (e.g., Trypan Blue or a live/dead cell staining kit)
-
Immunostaining reagents for neuronal markers (e.g., anti-β-III tubulin or anti-MAP2) and glial markers (e.g., anti-GFAP)
Procedure:
-
Phase-Contrast Microscopy:
-
Daily, observe the cultures under a phase-contrast microscope.
-
Healthy neurons should have smooth, phase-bright cell bodies and extend long, unfragmented neurites.
-
Look for signs of stress, such as vacuolated cell bodies, fragmented neurites, or excessive cell detachment.
-
-
Cell Viability Assay:
-
At selected time points, perform a viability assay according to the manufacturer's protocol. For Trypan Blue, detach the cells and count the percentage of blue (dead) cells.
-
-
Immunocytochemistry:
-
After a set culture period (e.g., 7 days in vitro), fix the cells with 4% paraformaldehyde.
-
Perform immunofluorescence staining for neuronal and glial markers.
-
Quantify the percentage of neurons (e.g., β-III tubulin positive) versus astrocytes (GFAP positive) to assess the influence of magnesium concentration on cell fate.
-
Analyze neuronal morphology, including neurite length and branching.
-
Mandatory Visualizations
Caption: Workflow for optimizing magnesium concentration in primary neuron cultures.
Caption: Magnesium's dual role in NMDA receptor signaling and CREB activation.
References
Technical Support Center: Crystallization of Proteins with Magnesium Aspartate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the crystallization of proteins using magnesium aspartate as a component of the crystallization solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during protein crystallization experiments involving magnesium aspartate.
| Problem | Potential Causes | Recommended Solutions |
| Heavy Amorphous Precipitate | 1. Protein concentration is too high. 2. Magnesium aspartate concentration is too high, causing rapid "salting out". 3. pH of the solution is too close to the protein's isoelectric point (pI). 4. Protein is unstable or aggregated in the specific buffer conditions. | 1. Decrease the starting protein concentration. 2. Create a grid screen with lower concentrations of magnesium aspartate. 3. Adjust the pH of the buffer further away from the protein's pI. Acidic proteins tend to crystallize at a pH above their pI, while basic proteins often crystallize below their pI.[1][2][3] 4. Confirm protein monodispersity with dynamic light scattering (DLS) before crystallization trials.[4] Consider adding stabilizing additives like L-arginine/L-glutamate.[1] |
| No Crystals or Precipitate (Clear Drops) | 1. Protein concentration is too low. 2. Magnesium aspartate concentration is not high enough to induce supersaturation. 3. Suboptimal pH for reducing protein solubility. | 1. Increase the protein concentration.[5][6] 2. Increase the concentration of magnesium aspartate in your screening conditions. 3. Screen a wider range of pH values.[7] |
| Shower of Microcrystals or "Sea Urchins" | 1. Nucleation is too rapid. 2. Protein and/or precipitant concentrations are too high. | 1. Decrease the protein and/or magnesium aspartate concentration to slow down nucleation.[8] 2. Consider microseeding with crushed crystals into conditions with lower supersaturation. 3. Vary the temperature of crystallization.[1] |
| Salt Crystals Form Instead of Protein Crystals | 1. High concentration of magnesium aspartate or other salts in the buffer. 2. Low protein concentration, favoring salt crystallization. | 1. Reduce the concentration of magnesium aspartate and any other salts present. 2. Increase the protein concentration. 3. Try exchanging the ions; for example, if other salts are present, consider replacing them. |
| Poorly Formed, Small, or Twinned Crystals | 1. Suboptimal crystal growth conditions. 2. Presence of impurities or protein heterogeneity. | 1. Fine-tune the magnesium aspartate and protein concentrations in an optimization screen. 2. Additives, such as other amino acids or detergents, may improve crystal quality.[9][10][11][12] 3. Re-purify the protein to ensure high purity (>95%) and homogeneity.[4][13] |
Frequently Asked Questions (FAQs)
1. What is the potential role of magnesium aspartate in protein crystallization?
Magnesium aspartate can play a dual role in protein crystallization. The magnesium ions (Mg²⁺) are known to sometimes improve crystal contacts and promote stronger molecular interactions, which can be crucial for forming a well-ordered crystal lattice.[14] In some cases, magnesium ions, often in a hexa-aquo coordination state, are key to facilitating crystallization.[15] The aspartate component, as an amino acid, can help to increase protein solubility and prevent non-specific aggregation, thereby expanding the range of conditions under which crystals can form.[9][11][16] Aspartic acid is particularly effective at maintaining a hydration layer around the protein, which can prevent aggregation in high salt conditions.[17]
2. How does pH affect crystallization when using magnesium aspartate?
pH is a critical parameter in protein crystallization as it influences the charge state of both the protein and the aspartate.[7] The solubility of a protein is generally at its lowest near its isoelectric point (pI).[1] Since aspartic acid is an acidic amino acid, the pH of the crystallization solution will affect its charge and its interaction with the protein. It is important to screen a range of pH values to find the optimal condition for crystallization.
3. What are typical starting concentrations for magnesium aspartate in a crystallization screen?
While optimal concentrations are protein-dependent and must be determined empirically, a good starting point for screening magnesium aspartate can be inferred from typical concentrations of other magnesium salts and amino acid additives. A broad range to screen could be from 0.05 M to 1.0 M. For optimization, a narrower grid screen around the initial "hit" is recommended.
4. Can magnesium aspartate be used with other precipitants like PEGs?
Yes, magnesium aspartate can be used as an additive in conjunction with other primary precipitants like polyethylene (B3416737) glycols (PEGs). In such cases, the magnesium aspartate would likely be at a lower concentration (e.g., 0.05 M to 0.2 M) and would function to modulate solubility and potentially improve crystal quality, while the PEG acts as the main precipitating agent.
5. How can I distinguish between protein crystals and salt crystals?
Distinguishing between protein and salt crystals can sometimes be challenging. Here are a few methods:
-
Appearance: Protein crystals often have a more defined, geometric shape and may appear less sharp-edged than salt crystals. Looking at the drop against a black background can reveal the whitish, crystalline nature of protein crystals.[8]
-
UV Microscopy: If your protein contains tryptophan, it will fluoresce under UV light, whereas most common salts will not.[18]
-
Crush Test: Gently probing the crystal with a fine tool can help. Protein crystals are generally softer and will crush or break into smaller pieces, while salt crystals are often harder and may shatter.
-
Dye Staining: A small amount of a protein-specific dye (like Izit Crystal Dye) can be added to the drop. Protein crystals will absorb the dye and become colored, while salt crystals will not.
Experimental Protocols & Visualizations
Experimental Workflow for Screening with Magnesium Aspartate
The following diagram outlines a general workflow for screening and optimizing protein crystallization conditions with magnesium aspartate.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered during crystallization trials with magnesium aspartate.
Detailed Protocol: Hanging Drop Vapor Diffusion with Magnesium Aspartate
This protocol describes the setup of a hanging drop vapor diffusion experiment to screen for protein crystallization conditions using magnesium aspartate.
-
Protein and Reagent Preparation:
-
Prepare the protein sample to a concentration of 5-20 mg/mL in a suitable buffer. The protein should be of high purity (>95%).[4][19]
-
Prepare a stock solution of 2.0 M magnesium aspartate and adjust the pH to a desired value (e.g., 7.0). Filter sterilize the solution.
-
Prepare a series of reservoir solutions by mixing the magnesium aspartate stock with buffer and potentially other additives to create a matrix of conditions (e.g., varying magnesium aspartate concentration from 0.2 M to 1.0 M and pH from 5.5 to 8.5).
-
-
Setting up the Crystallization Plate:
-
Pipette 500 µL of each reservoir solution into the wells of a 24-well crystallization plate.
-
Place a clean, siliconized glass coverslip over each well.
-
On the underside of the coverslip (which will be inverted over the well), pipette 1 µL of the protein solution.
-
Pipette 1 µL of the corresponding reservoir solution into the protein drop. Avoid introducing bubbles.
-
Carefully invert the coverslip and place it over the well, ensuring a tight seal with the grease around the well rim.
-
-
Incubation and Observation:
-
Store the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Observe the drops under a microscope at regular intervals (e.g., 24 hours, 48 hours, 1 week, and 1 month), recording any changes such as the formation of precipitate or crystals.
-
References
- 1. biolscigroup.us [biolscigroup.us]
- 2. A strategy for selecting the pH of protein solutions to enhance crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. biocompare.com [biocompare.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. An investigation of the effects of varying pH on protein crystallization screening - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 9. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of amino acids and amino-acid derivatives in protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. New crystal form of human ubiquitin in the presence of magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural evidence for solvent-stabilisation by aspartic acid as a mechanism for halophilic protein stability in high salt concentrations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
mitigating pH fluctuations from magnesium aspartate in unbuffered solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium aspartate in unbuffered or weakly buffered solutions. Our goal is to help you mitigate pH fluctuations and ensure the stability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does adding magnesium aspartate to an unbuffered solution change the pH?
A1: Magnesium aspartate is the salt of a weak acid (L-aspartic acid) and a strong base (magnesium hydroxide). When dissolved in water, the aspartate ions can react with water (hydrolysis) to a small extent, which can alter the hydrogen ion (H+) concentration and thus change the pH of the solution. The final pH will depend on the concentration of the magnesium aspartate and the intrinsic properties of the aspartate ion.
Q2: What is the expected pH of a magnesium aspartate solution in water?
A2: The pH of an aqueous solution of magnesium aspartate can vary depending on its concentration. It is crucial to measure the pH of your final solution after dissolution. Published data provides a general range.
Table 1: Expected pH of Unbuffered Magnesium Aspartate Solutions
| Concentration | Reported pH Range | Source |
|---|---|---|
| 1% Solution | 4.0 - 5.5 | [1] |
| 2.5 g / 100 mL | 6.0 - 8.0 |[2][3] |
Q3: What experimental problems can arise from uncontrolled pH fluctuations?
A3: Unstable pH can severely impact experimental outcomes and reproducibility. Key problems include:
-
Altered Protein/Enzyme Activity: Most biological macromolecules have an optimal pH range for their structure and function.[4]
-
Cell Viability Issues: In cell culture, significant deviations from physiological pH (typically 7.2-7.4) can induce stress, inhibit growth, or cause cell death.[5]
-
Compound Precipitation: Changes in pH can alter the solubility of components in your solution, leading to the formation of precipitates. This is particularly common with metal ions like magnesium, which can precipitate as magnesium hydroxide (B78521) at higher pH or form insoluble salts with other media components like phosphates.[6]
-
Inconsistent Reaction Kinetics: The rate of many chemical reactions is pH-dependent. Fluctuations will lead to variable results.[4]
Troubleshooting Guides
Problem 1: I observe a significant pH shift after adding magnesium aspartate to my solution.
This is the most common issue when working with unbuffered solutions. The solution is to incorporate a suitable buffering agent.
Solution Workflow:
Caption: Troubleshooting workflow for pH instability.
Recommended Action: Choose a buffer whose pKa is close to your desired experimental pH. Be aware that common biological buffers can interact with magnesium ions. See the table below for guidance.
Table 2: Comparison of Common Buffer Systems for Magnesium-Containing Solutions
| Buffer System | Typical pH Range | Advantages | Disadvantages & Considerations |
|---|---|---|---|
| Phosphate (B84403) (PBS, DPBS) | 6.5 - 7.5 | Physiologically relevant, low toxicity.[7] | Can form insoluble magnesium phosphate precipitates, especially at higher concentrations.[8] Not recommended for many Mg2+ applications. |
| HEPES | 6.8 - 8.2 | Good buffering capacity in physiological range, low metal binding affinity.[8] | Can accelerate magnesium corrosion/degradation in some systems.[8][9] May interact with some biological processes. |
| Tris | 7.5 - 9.0 | Low cost, widely used. | Can also accelerate magnesium degradation.[8] Its primary amine group can interfere with certain biochemical assays.[7] Temperature-dependent pKa. |
| Bicarbonate/CO2 | 6.4 - 8.0 (in 5% CO2) | The most physiologically accurate system for cell culture.[8] | Requires a controlled CO2 environment (incubator). Can promote the formation of carbonate films on magnesium surfaces.[8] |
| Citrate | 3.0 - 6.2 | Can chelate divalent cations, which may help prevent precipitation. | Chelation will reduce the concentration of free Mg2+, which may be undesirable for the experiment.[7] |
Problem 2: My solution becomes cloudy or forms a precipitate after adding magnesium aspartate.
Possible Causes & Solutions:
-
High pH: If the pH of the solution rises too high (generally >8), magnesium can precipitate as magnesium hydroxide (Mg(OH)2).[6]
-
Solution: Buffer the solution to a lower pH (e.g., 7.4) before adding the magnesium aspartate.
-
-
Reaction with Other Salts: Magnesium ions can react with other components in your media, such as phosphates or sulfates, to form insoluble salts.[6] This is a common issue in complex media like cell culture media.
-
Concentration & Temperature: Adding a highly concentrated magnesium aspartate solution to a cold solution can cause it to temporarily exceed its solubility limit and precipitate.
-
Solution: Ensure all components are at room temperature before mixing. Add the magnesium aspartate solution slowly while stirring.
-
Experimental Protocols and Methodologies
Protocol 1: Preparation of a pH-Stable Magnesium Aspartate Stock Solution (100 mM, pH 7.4)
This protocol provides a method for creating a stable, buffered stock solution that can be diluted into your final experimental medium.
Materials:
-
Magnesium L-aspartate dihydrate (MW: ~288.5 g/mol )
-
HEPES buffer
-
High-purity, deionized water
-
1 M NaOH and 1 M HCl for pH adjustment
-
Calibrated pH meter
-
Sterile 0.22 µm filter unit
Methodology Workflow:
Caption: Experimental workflow for preparing a stable solution.
Detailed Steps:
-
Prepare the Buffer: For a 100 mL final solution, add HEPES to ~80 mL of deionized water to achieve your desired buffer concentration (e.g., 10-20 mM). Stir until fully dissolved.
-
Dissolve Magnesium Aspartate: Weigh 2.885 g of magnesium L-aspartate dihydrate (for a 100 mM solution) and add it to the HEPES buffer solution. Stir until it is completely dissolved.
-
Calibrate and Adjust pH: Calibrate your pH meter. Carefully monitor the pH of the solution and slowly add drops of 1 M NaOH or 1 M HCl to adjust the pH to your target value (e.g., 7.4). Allow the reading to stabilize before adding more acid or base.
-
Bring to Final Volume: Once the target pH is stable, transfer the solution to a graduated cylinder and add deionized water to reach the final volume of 100 mL.
-
Sterile Filtration: For biological applications, pass the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.[10]
References
- 1. Magnesium Aspartate | Elevate Your Supplement Formulations in Europe & Asia [papchemlifesciences.com]
- 2. Magnesium Aspartate BP n Pure Manufacturers, with SDS [mubychem.com]
- 3. drugfuture.com [drugfuture.com]
- 4. msesupplies.com [msesupplies.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. interchim.fr [interchim.fr]
- 8. Magnesium degradation under physiological conditions – Best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The influence of buffer system and biological fluids on the degradation of magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
addressing poor solubility of magnesium aspartate in specific media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of magnesium aspartate in specific experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of magnesium aspartate in water?
A1: Magnesium aspartate is generally described as being freely soluble in water.[[“]][[“]][3] However, quantitative values in the literature vary. One source indicates a solubility of 10-100 g/L for magnesium L-aspartate 2-hydrate at 20°C, while another reports a water solubility of 21.36 g/L at 23.5°C. This variability may be due to differences in the hydration state of the magnesium aspartate or experimental conditions.
Q2: I'm observing precipitation when adding magnesium aspartate to my buffer. What could be the cause?
A2: Precipitation of magnesium salts is a common issue in buffered solutions, particularly those containing phosphate (B84403) or carbonate.[4] Magnesium ions can react with phosphate ions to form magnesium phosphate, which has low solubility.[4] Similarly, carbonate buffers can lead to the formation of sparingly soluble magnesium carbonate. The pH of your solution is a critical factor, as higher pH values can increase the concentration of phosphate ions (PO₄³⁻) that readily react with magnesium.[4]
Q3: How does pH affect the solubility of magnesium aspartate?
A3: The pH of the solution significantly influences the solubility of magnesium aspartate. Aqueous solutions of magnesium aspartate typically have a pH between 6.0 and 8.0.[[“]][3] Adjusting the pH outside of this range can affect its solubility. For instance, in some preparation methods, the pH is adjusted to a range of 4.0 to 5.5 or 5.5 to 7.5 to facilitate precipitation when an organic solvent is added.[5][6] In phosphate buffers, a more acidic pH (e.g., 6.5-7.0) can help prevent the precipitation of magnesium phosphate.[4]
Q4: Does temperature impact the solubility of magnesium aspartate?
A4: Yes, temperature can affect the solubility and dissolution rate of magnesium aspartate. Several synthesis protocols mention dissolving the reactants in hot water (70-80°C), which suggests that higher temperatures can aid in the dissolution process.[7][8] If you are preparing a concentrated stock solution, warming the solvent may help to fully dissolve the magnesium aspartate. However, be aware that cooling a saturated solution may cause precipitation.[4]
Q5: Is magnesium aspartate soluble in organic solvents?
A5: No, magnesium aspartate is poorly soluble in organic solvents such as methanol, ethanol, and acetone.[9] This property is often utilized in its purification, where an organic solvent is added to an aqueous solution to induce precipitation.[5][6][9]
Data Presentation
Table 1: Solubility of Magnesium Aspartate in Water
| Compound | Temperature | Solubility | Reference |
| Magnesium L-Aspartate 2-Hydrate | 20°C | 10 - 100 g/L | [10] |
| Magnesium L-Aspartate | 23.5°C | 21.36 g/L | [[“]] |
Note: The variability in reported solubility may be due to different experimental conditions or the hydration state of the magnesium aspartate.
Troubleshooting Guides
Issue: Precipitation in Buffered Solutions
If you observe precipitation when adding magnesium aspartate to a buffered solution, follow this troubleshooting workflow:
Experimental Protocols
Protocol 1: Preparation of an Aqueous Magnesium Aspartate Stock Solution
This protocol describes the preparation of a 1 M aqueous stock solution of magnesium aspartate dihydrate (Molar Mass: 324.5 g/mol ).
Materials:
-
This compound
-
High-purity water (e.g., deionized, distilled)
-
Sterile container
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh out 32.45 g of this compound.
-
Add the powder to a sterile container with a magnetic stir bar.
-
Add approximately 80 mL of high-purity water.
-
Stir the solution at room temperature. If dissolution is slow, gently warm the solution to no more than 50°C.
-
Once the powder is fully dissolved, allow the solution to cool to room temperature.
-
Measure the pH of the solution. It should be in the range of 6.0-8.0. If necessary, adjust the pH with dilute HCl or NaOH.
-
Bring the final volume to 100 mL with high-purity water.
-
Sterile filter the solution through a 0.22 µm filter.
-
Store the stock solution at 2-8°C.
Protocol 2: Supplementing Cell Culture Media with Magnesium Aspartate
This protocol provides a method for supplementing cell culture media while minimizing the risk of precipitation.
Materials:
-
Sterile 1 M magnesium aspartate stock solution (from Protocol 1)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile pipettes and tubes
Procedure:
-
Warm the cell culture medium to 37°C.
-
Determine the desired final concentration of magnesium aspartate in your medium.
-
Calculate the volume of the 1 M stock solution needed. For example, to prepare 100 mL of medium with a final concentration of 1 mM magnesium aspartate, you will need 100 µL of the 1 M stock solution.
-
Aseptically add the calculated volume of the magnesium aspartate stock solution to the pre-warmed cell culture medium.
-
Gently swirl the medium to ensure thorough mixing.
-
Visually inspect the medium for any signs of precipitation. If the medium becomes cloudy, it may be necessary to prepare the medium with a lower concentration of magnesium aspartate or use a different basal medium that is less prone to precipitation (e.g., one without high phosphate concentrations).
Signaling Pathway
Magnesium is a critical cofactor for hundreds of enzymes and plays a vital role in cellular signaling.[9][11] It is essential for the activity of kinases, which are key enzymes in many signaling pathways, including the PI3K/Akt pathway.[12][13][14] This pathway is crucial for cell growth, proliferation, survival, and metabolism.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. sciencedaily.com [sciencedaily.com]
- 4. CELLULAR MAGNESIUM HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnesium in biology - Wikipedia [en.wikipedia.org]
- 6. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Magnesium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 10. Regulation of cation channels in cardiac and smooth muscle cells by intracellular magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Magnesium basics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphoinositide 3-kinase/Akt pathway is involved in mediating the anti-inflammation effects of magnesium sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
impact of L-aspartic acid source on magnesium aspartate dihydrate purity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with magnesium aspartate dihydrate. The following information addresses common issues related to the impact of the L-aspartic acid source on the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of L-aspartic acid and how do they differ?
A1: L-aspartic acid is primarily produced through three main methods: enzymatic conversion, chemical synthesis, and protein extraction.[1]
-
Enzymatic Conversion: This is the most common industrial method for producing L-aspartic acid.[1] It utilizes the enzyme L-aspartate ammonia-lyase to convert fumaric acid and ammonia (B1221849) into L-aspartic acid.[1] This method is stereospecific, yielding high-purity L-aspartic acid.[1]
-
Chemical Synthesis: This method can produce racemic DL-aspartic acid, a mixture of L- and D-enantiomers.[2][3] While it can be a cost-effective method, it requires an additional resolution step to separate the desired L-aspartic acid, which can introduce impurities if not performed correctly.
-
Protein Hydrolysis: This method involves breaking down proteins into their constituent amino acids, from which L-aspartic acid is then separated.[1] The impurity profile from this source can be more complex, potentially containing other amino acids.[4]
Q2: How does the source of L-aspartic acid affect the purity of this compound?
A2: The source of L-aspartic acid directly impacts the impurity profile of the final this compound. The primary concern is the presence of the D-enantiomer (D-aspartic acid) and other process-related impurities.
-
Enantiomeric Purity: L-aspartic acid sourced from chemical synthesis may contain higher levels of D-aspartic acid if the resolution process is incomplete. Enzymatic production is generally favored for its high stereospecificity, resulting in lower D-aspartic acid content.[1]
-
Process-Related Impurities: Depending on the manufacturing process, other impurities such as malic acid and other amino acids may be present in the L-aspartic acid raw material.[4] These impurities can carry through to the final this compound product.
Q3: What is the significance of D-aspartic acid as an impurity?
A3: D-aspartic acid is the stereoisomer of the biologically preferred L-aspartic acid.[1] While D-aspartic acid does have some biological roles, its presence in a product intended to be L-magnesium aspartate dihydrate is considered an impurity.[5] The European Pharmacopoeia monographs "this compound" and specifies tests for enantiomeric purity.[5][6]
Q4: What reaction conditions during this compound synthesis can affect its purity?
A4: The conditions during the synthesis of this compound can influence the level of impurities, particularly the D-aspartic acid content. Studies have shown that dissolving L-aspartic acid at acidic pH values can lead to an increase in the D-aspartic acid content through racemization.[5][6][7] Other critical parameters that can affect the final product's purity include reaction temperature and time.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High levels of D-aspartic acid detected in the final product. | The L-aspartic acid raw material may have a high initial concentration of the D-enantiomer. | Source L-aspartic acid produced via enzymatic conversion, which is known for high stereospecificity. Request a certificate of analysis from the supplier specifying the enantiomeric purity. |
| Racemization of L-aspartic acid occurred during the synthesis process. | Avoid dissolving L-aspartic acid in acidic conditions.[5][6][7] Maintain a neutral to slightly alkaline pH during the reaction. Monitor and control the reaction temperature, as elevated temperatures can also promote racemization. | |
| Presence of other amino acids or unknown impurities. | The L-aspartic acid was sourced from protein hydrolysis, which can result in a mixture of amino acids.[4] | Utilize L-aspartic acid from a more defined manufacturing process like enzymatic conversion. Perform purity analysis of the incoming L-aspartic acid raw material to identify and quantify any impurities. |
| Contamination during the manufacturing process. | Review and optimize cleaning and handling procedures to prevent cross-contamination. | |
| Inconsistent product yield and purity between batches. | Variability in the quality of the L-aspartic acid raw material. | Implement stringent quality control checks on incoming L-aspartic acid, including identity, purity, and enantiomeric purity testing. |
| Inconsistent reaction conditions (pH, temperature, reaction time). | Standardize and strictly control all reaction parameters. Implement in-process controls to monitor the reaction progress. |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by HPLC
This method is used to quantify the amount of D-aspartic acid in a sample of this compound.
Materials:
-
This compound sample
-
o-phthaldialdehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
HPLC system with a fluorescence detector
-
Chiral HPLC column
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in a suitable solvent.
-
Derivatization: React the sample solution with OPA and NAC to form fluorescent diastereomeric derivatives.
-
HPLC Analysis:
-
Inject the derivatized sample onto the chiral HPLC column.
-
Use a suitable mobile phase to separate the diastereomers.
-
Detect the separated diastereomers using a fluorescence detector.
-
-
Quantification: Calculate the percentage of D-aspartic acid based on the peak areas of the L- and D-aspartic acid derivatives.
Protocol 2: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
L-aspartic acid
-
Magnesium oxide (or magnesium hydroxide/carbonate)
-
Purified water
-
pH meter
-
Reaction vessel with temperature control and stirring
Procedure:
-
Add a specific volume of purified water to the reaction vessel.
-
While stirring, slowly add the L-aspartic acid to the water.
-
Slowly add the magnesium source (e.g., magnesium oxide) to the L-aspartic acid slurry.
-
Heat the reaction mixture to a specified temperature (e.g., 70-80°C) and maintain for a set period (e.g., 2 hours).[8][9]
-
Monitor and adjust the pH of the reaction mixture to a target range (e.g., 6.0-7.5).[9]
-
After the reaction is complete, filter the solution.
-
Cool the filtrate to induce crystallization.
-
Collect the crystals by filtration and dry them under appropriate conditions.
Data Presentation
Table 1: Enantiomeric Purity of this compound Samples
| Sample | Source of L-Aspartic Acid | D-Aspartic Acid Content (%) |
| Batch A | Enzymatic Conversion | 0.03[5][6] |
| Batch B | Chemical Synthesis (unspecified) | 0.12[5][6] |
| Drug Product 1 | Commercial | 0.05 |
| Drug Product 2 | Commercial | 0.08 |
| Drug Product 3 | Commercial | 0.10 |
Visualizations
Caption: Experimental workflow for the synthesis and quality control of this compound.
Caption: Impact of L-aspartic acid source on the final product's impurity profile.
References
- 1. Sweet Dreams (Are Made of This): A Review and Perspectives on Aspartic Acid Production | MDPI [mdpi.com]
- 2. L-Aspartic acid | 56-84-8 [chemicalbook.com]
- 3. polybluechem.com [polybluechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of enantiomeric purity of magnesium-L-aspartate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. CN101239925A - Method for preparing magnesium aspartate - Google Patents [patents.google.com]
- 9. CN102875402B - Method for preparing magnesium L-aspartate - Google Patents [patents.google.com]
preventing precipitation of magnesium aspartate in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of magnesium aspartate in stock solutions.
Troubleshooting Guide
Precipitation of magnesium aspartate from stock solutions can compromise experimental accuracy. This guide provides a systematic approach to identifying and resolving common causes of precipitation.
Problem: A white precipitate is observed in the magnesium aspartate stock solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for magnesium aspartate precipitation.
| Potential Cause | Recommended Action | Rationale |
| Incorrect pH | Measure the pH of the solution. If it is outside the optimal range of 6.0-8.0, adjust it carefully with dilute HCl or NaOH. | The solubility of magnesium aspartate is pH-dependent. A pH outside the 6.0 to 8.0 range can lead to precipitation.[1][2] |
| Low Temperature | If the solution has been stored at a low temperature (e.g., refrigerated), gently warm it to room temperature while stirring. | Solubility of many salts, including magnesium aspartate, generally decreases at lower temperatures.[3] |
| High Concentration | If the solution is highly concentrated, it may be supersaturated. Dilute the solution with purified water to a lower concentration. | Exceeding the solubility limit of magnesium aspartate will inevitably lead to precipitation.[3] |
| Presence of Organic Solvents | Ensure the solvent is purely aqueous. If organic solvents like ethanol (B145695) or methanol (B129727) are present, they can significantly reduce the solubility of magnesium aspartate. | Magnesium aspartate is freely soluble in water but has poor solubility in organic solvents.[4] The addition of such solvents can cause the salt to precipitate out of the solution.[5] |
| Common Ion Effect | If the solution contains other salts with common ions, this can reduce the solubility of magnesium aspartate. | The presence of other ions in the solution can decrease the solubility of the magnesium salt.[3] |
| Contaminants | Ensure that all glassware is clean and that the water used is of high purity. | Contaminants can act as nucleation sites for precipitation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a magnesium aspartate stock solution?
A1: The optimal pH for a magnesium aspartate stock solution is between 6.0 and 8.0.[1][2] Maintaining the pH within this range is crucial for preventing precipitation.
Q2: Can I refrigerate my magnesium aspartate stock solution?
A2: While refrigeration can slow down potential microbial growth, it may also cause precipitation due to decreased solubility at lower temperatures. If you observe precipitation after refrigeration, gently warming the solution to room temperature with agitation should redissolve the precipitate.[3] For long-term storage, consider preparing smaller batches and storing them at a controlled room temperature.
Q3: Why did my magnesium aspartate precipitate when I added it to a buffer containing phosphate?
A3: Phosphate-based buffers can cause the precipitation of magnesium salts due to the formation of insoluble magnesium phosphate.[6] It is advisable to use a different buffering agent if you need to include magnesium ions in your final solution.
Q4: Is it better to use an organic or inorganic salt of magnesium to avoid precipitation?
A4: Organic salts of magnesium, such as magnesium aspartate, generally have greater water solubility and bioavailability compared to inorganic salts like magnesium oxide or magnesium carbonate.[7][8]
Q5: Can I use a chelating agent to prevent precipitation?
A5: Yes, a chelating agent like EDTA can be used to sequester magnesium ions, which can prevent them from forming insoluble precipitates.[6] However, be aware that this will reduce the concentration of free magnesium ions, which could impact experiments where magnesium is a necessary cofactor.[6]
Experimental Protocols
Protocol 1: Preparation of a 1 M Magnesium Aspartate Stock Solution
-
Weighing: Accurately weigh out 288.49 g of magnesium aspartate (molecular weight: 288.49 g/mol ).[1]
-
Dissolution: In a clean beaker, add the magnesium aspartate to approximately 800 mL of high-purity, carbon dioxide-free water.
-
Stirring: Stir the solution using a magnetic stir bar until the magnesium aspartate is fully dissolved. Gentle heating (not exceeding 40°C) can be applied to aid dissolution.
-
pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to between 6.0 and 8.0 using a dilute solution of NaOH or HCl.
-
Final Volume: Transfer the solution to a 1 L volumetric flask and add water to the mark.
-
Filtration: For sterile applications, filter the solution through a 0.22 µm filter.
-
Storage: Store the solution in a tightly sealed, clean container at a controlled room temperature.
Factors Influencing Magnesium Aspartate Solubility
The solubility of magnesium aspartate is a multifactorial issue. The following diagram illustrates the key factors that can lead to its precipitation.
References
- 1. wbcil.com [wbcil.com]
- 2. drugfuture.com [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubility of Magnesium Salt of l-Aspartic Acid [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Magnesium aspartate - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
Validation & Comparative
A Comparative Guide to Magnesium Aspartate and Magnesium Sulfate for In Vivo Supplementation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of magnesium aspartate and magnesium sulfate (B86663) for in vivo magnesium supplementation. The following sections present a detailed analysis of their relative bioavailability and efficacy, supported by experimental data from preclinical and clinical studies.
Executive Summary
Magnesium is a critical mineral for numerous physiological functions. Its supplementation is often necessary to address deficiencies and is explored for various therapeutic applications. The choice of magnesium salt is a crucial determinant of supplementation efficacy, primarily due to differences in bioavailability. The available evidence from in vivo studies indicates that organic magnesium salts, such as magnesium aspartate, generally exhibit superior bioavailability compared to inorganic salts like magnesium sulfate.
A key preclinical study directly comparing a range of magnesium salts in a rat model of magnesium deficiency demonstrated that magnesium aspartate resulted in higher absorption and retention of magnesium compared to magnesium sulfate. While direct head-to-head clinical trials with detailed pharmacokinetic analyses are limited, human studies on individual salts support the trend of higher bioavailability for magnesium aspartate.
Quantitative Data Comparison
The following tables summarize quantitative data from in vivo studies, providing a comparative overview of the bioavailability of magnesium aspartate and magnesium sulfate.
Table 1: Comparative Bioavailability of Magnesium Salts in Magnesium-Deficient Rats
| Magnesium Salt | Magnesium Absorption (%) | Urinary 26Mg Excretion (mg) | 26Mg Retention (%) |
| Magnesium Aspartate | 50-67% | 0.20-0.33 | Higher than inorganic salts |
| Magnesium Sulfate | 50-67% | Lower than organic salts | Lower than organic salts |
Data extracted from a study utilizing a stable isotope approach in rats fed a magnesium-depleted diet for three weeks, followed by two weeks of repletion with different magnesium salts[1].
Table 2: Bioavailability of Oral Magnesium Preparations in Humans
| Magnesium Salt | Fractional Absorption (from urinary excretion) |
| Magnesium Aspartate | ~9-11% |
| Magnesium Sulfate | ~4% |
Data for Magnesium Aspartate is from a study in healthy human volunteers measuring the increment of urinary magnesium excretion[2]. Data for Magnesium Sulfate is from a study in healthy adult men measuring urinary excretion after a cathartic dose.
Experimental Protocols
Detailed methodologies from the key cited studies are provided below to allow for critical evaluation and replication.
Study 1: Comparative Bioavailability in a Rat Model (Coudray et al., 2005)
-
Objective: To investigate the bioavailability of ten different magnesium salts in magnesium-depleted rats using a stable isotope approach.
-
Subjects: Eighty male Wistar rats, 6 weeks old.
-
Protocol:
-
Depletion Phase: Rats were fed a semi-purified magnesium-depleted diet (550 mg Mg/kg) for three weeks.
-
Repletion Phase: Rats were randomized into ten groups and for two weeks received the same diet repleted with one of the ten magnesium salts (including aspartate and sulfate).
-
Isotope Administration: After 10 days of the repleted diet, rats orally received 1.8 mg of enriched 26Mg.
-
Sample Collection: Feces and urine were collected for four consecutive days.
-
Analysis: Isotope ratios in feces and urine were determined to calculate magnesium absorption, urinary excretion, and retention.
-
Study 2: Bioavailability in Human Volunteers (Firoz & Graber, 2001)
-
Objective: To measure the bioavailability of four commercially available oral magnesium preparations.
-
Subjects: Healthy human volunteers.
-
Protocol:
-
Supplementation: Subjects were given approximately 21 mEq/day of each magnesium preparation (including magnesium aspartate).
-
Bioavailability Measurement: Bioavailability was assessed by measuring the increment of urinary magnesium excretion over a 24-hour period.
-
Signaling Pathways and Experimental Workflows
Magnesium Absorption Pathways
The absorption of magnesium in the small intestine occurs via two main pathways: a paracellular pathway, which is passive and concentration-dependent, and a transcellular pathway, which is active and involves specific transporters like TRPM6/7. The higher solubility of organic magnesium salts like magnesium aspartate is believed to facilitate more efficient absorption.
Caption: Intestinal absorption of magnesium salts.
Experimental Workflow for In Vivo Bioavailability Study
The following diagram illustrates a typical workflow for an in vivo study comparing the bioavailability of different magnesium supplements.
Caption: Workflow for a comparative bioavailability study.
Conclusion
Based on the available in vivo experimental data, magnesium aspartate demonstrates superior bioavailability compared to magnesium sulfate. This is evidenced by higher absorption and retention rates in preclinical models and supported by human studies measuring urinary excretion. For researchers and drug development professionals, the selection of a magnesium salt with optimal bioavailability is paramount for ensuring efficacy in both preclinical research and clinical applications. The data presented in this guide suggests that magnesium aspartate is a more efficient choice for in vivo magnesium supplementation than magnesium sulfate. Further head-to-head clinical trials with comprehensive pharmacokinetic profiling would be beneficial to definitively quantify the bioavailability differences in human subjects.
References
A Comparative Analysis of Magnesium Aspartate and Magnesium Glycinate Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of two common organic magnesium salts: magnesium aspartate and magnesium glycinate (B8599266). The following sections detail available experimental data, outline common experimental protocols for assessing magnesium bioavailability, and visualize key pathways and workflows.
Introduction
Magnesium is an essential mineral vital for numerous physiological functions. Its supplementation is common, and the choice of magnesium salt can significantly impact its absorption and effectiveness. Organic magnesium salts, such as aspartate and glycinate, are generally considered to have higher bioavailability than inorganic forms like magnesium oxide.[[“]][2][3] This guide focuses on the comparative bioavailability of magnesium aspartate and magnesium glycinate, presenting the available scientific evidence to aid in research and development.
Comparative Bioavailability: A Review of the Evidence
Direct head-to-head clinical trials providing quantitative bioavailability data for magnesium aspartate versus magnesium glycinate are limited. However, the existing body of research allows for a qualitative and semi-quantitative comparison.
Magnesium glycinate is widely regarded as having superior bioavailability and being more efficiently absorbed by the body compared to magnesium aspartate.[4] It is a chelated form where magnesium is bound to two glycine (B1666218) molecules. This structure is thought to enhance its absorption and also contribute to its high tolerability, making it less likely to cause gastrointestinal side effects.[5]
Magnesium aspartate is also a well-absorbed form of magnesium.[6] An older study demonstrated that magnesium aspartate has a significantly higher and equivalent bioavailability to magnesium chloride and magnesium lactate, with all three being superior to the poorly absorbed magnesium oxide.[7] While this study did not include magnesium glycinate, it establishes magnesium aspartate as a bioavailable organic salt.
Some sources suggest that while both are well-absorbed, magnesium glycinate's chelated structure may give it an advantage in absorption pathways.[[“]] However, a systematic review of magnesium supplements concluded that while organic forms are generally well-absorbed, there is no clear clinical evidence to establish a definitive hierarchy among them, including between citrate (B86180), aspartate, and glycinate.[[“]]
Quantitative Data Summary
Due to the scarcity of direct comparative studies, this section summarizes findings from individual studies and meta-analyses on magnesium supplementation. These tables provide an overview of the expected changes in key bioavailability markers following oral magnesium intake.
Table 1: Meta-Analysis of Randomized Controlled Trials on Oral Magnesium Supplementation
| Biomarker | Median Dose (Elemental Mg) | Median Duration | Weighted Mean Difference (WMD) vs. Placebo | 95% Confidence Interval (CI) |
| Circulating Magnesium | 480 mg/d | 3 months | 0.04 mmol/L | 0.02, 0.06 |
| 24-h Urine Magnesium Excretion | 480 mg/d | 3 months | 1.52 mmol/24h | 1.20, 1.83 |
| Red Blood Cell Magnesium | 320 mg/d | 2 months | 0.12 mmol/L | 0.03, 0.20 |
Data from a meta-analysis of 48 randomized controlled trials.[8][9]
Table 2: Illustrative Data from a Bioavailability Study Comparing Magnesium Oxide and Magnesium Citrate
| Magnesium Salt | Dose (mmol) | Increment in Urinary Magnesium (mg/mg creatinine) - 4 hours post-load |
| Magnesium Citrate | 25 | 0.22 |
| Magnesium Oxide | 25 | 0.006 |
This table illustrates the significant difference in bioavailability between a more soluble organic salt and an inorganic salt.[10][11] Similar, though not directly quantified, advantages are expected for magnesium aspartate and glycinate over magnesium oxide.
Experimental Protocols
The assessment of magnesium bioavailability in human subjects typically involves the following methodologies:
Serum Magnesium Concentration Monitoring
This is a common and practical method for assessing acute changes in magnesium levels after supplementation.[2]
-
Study Design: A double-blind, placebo-controlled, randomized crossover design is often employed.[2]
-
Subjects: Healthy volunteers with normal baseline magnesium levels are recruited.
-
Procedure:
-
Subjects undergo a baseline measurement of serum magnesium after a period of dietary control.
-
A single dose of the magnesium supplement or a placebo is administered.
-
Venous blood samples are collected at multiple time points post-ingestion (e.g., 0, 1, 2, 3, 4, 6, 8, 12, and 24 hours).[12][13]
-
Serum is separated, and total and/or ionized magnesium concentrations are determined using methods like inductively coupled plasma-mass spectrometry (ICP-MS) or ion-selective electrodes.[13][14][15]
-
-
Key Metrics:
Urinary Magnesium Excretion
This method provides an indirect measure of magnesium absorption, as absorbed magnesium that is not retained by the body is excreted in the urine.[7]
-
Study Design: Similar to serum monitoring studies, a controlled crossover design is typical.
-
Subjects: Healthy volunteers are recruited.
-
Procedure:
-
Subjects consume a controlled diet for a set period before and during the study.
-
A 24-hour urine collection is performed at baseline to determine normal excretion levels.
-
A single dose of the magnesium supplement is administered.
-
Urine is collected in fractions over a 24-hour period (e.g., 0-4h, 4-8h, 8-12h, 12-24h).[12]
-
The total magnesium content in each urine fraction is measured.
-
-
Key Metrics: The net increase in 24-hour urinary magnesium excretion compared to baseline is calculated to estimate the amount of magnesium absorbed.[7]
Stable Isotope Studies
This is a more precise method for determining magnesium absorption and retention.
-
Procedure:
-
A known amount of a stable (non-radioactive) magnesium isotope (e.g., ²⁵Mg or ²⁶Mg) is administered orally.
-
The appearance of the isotope in blood and urine is tracked over time.
-
This allows for the differentiation between the supplemented magnesium and the magnesium already present in the body.
-
-
Advantages: Provides a more accurate measure of true absorption.
Visualizations
Magnesium Absorption Pathway
The following diagram illustrates the primary pathways of magnesium absorption in the intestine.
References
- 1. consensus.app [consensus.app]
- 2. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. formmed.com [formmed.com]
- 4. vitamart.ca [vitamart.ca]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. Bioavailability of US commercial magnesium preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Circulating Concentration and 24-h Urine Excretion of Magnesium Dose- and Time-Dependently Respond to Oral Magnesium Supplementation in a Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Magnesium bioavailability from magnesium citrate and magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Blood and urinary magnesium kinetics after oral magnesium supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. mdpi.com [mdpi.com]
- 15. Circulating Ionized Magnesium as a Measure of Supplement Bioavailability: Results from a Pilot Study for Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of Magnesium Aspartate Dihydrate for Pharmaceutical Research
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and excipients is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of the analytical methodologies for validating the purity of magnesium aspartate dihydrate, a common organic magnesium salt utilized in pharmaceutical applications. Furthermore, it benchmarks the purity profile of this compound against other frequently used magnesium salts, offering crucial data for informed selection in drug formulation and development.
Comparative Purity Analysis
The purity of this compound for pharmaceutical use is rigorously defined by pharmacopeial standards, such as the European Pharmacopoeia (EP).[1][2][3] These standards stipulate the acceptable limits for a range of potential impurities. A comparison with other magnesium salts highlights the different impurity profiles that researchers must consider.
| Parameter | This compound | Magnesium Oxide | Magnesium Citrate | Magnesium Sulfate |
| Assay | 98.0% - 102.0% (anhydrous basis)[1][2][3] | Typically >98.0% | Varies by hydrate (B1144303) form | Typically >99.0% |
| Heavy Metals | ≤ 10 ppm (as Pb)[2][3] | ≤ 20 ppm | ≤ 10 ppm | ≤ 10 ppm |
| Chlorides | ≤ 200 ppm[2][3] | ≤ 0.1% | Varies | ≤ 300 ppm |
| Sulfates | ≤ 500 ppm[2][3] | ≤ 1.0% | Varies | Assay dependent |
| Arsenic | ≤ 2 ppm[1] | ≤ 3 ppm | ≤ 1 ppm | ≤ 3 ppm |
| Related Substances (e.g., Aspartic Acid) | Specified by chromatography[2][3] | Not applicable | Citric acid related impurities | Not applicable |
| Enantiomeric Purity (D-Aspartic Acid) | 0.03% - 0.12% observed in samples[4][5] | Not applicable | Not applicable | Not applicable |
| Bioavailability | Generally higher than inorganic salts[6] | Lower bioavailability[6][7] | Good bioavailability[6][8] | Used therapeutically, but others may be preferred for oral supplementation[9] |
Experimental Protocols for Purity Validation
Accurate determination of purity relies on a suite of validated analytical methods. Below are detailed protocols for key experiments in the quality control of this compound.
Assay (Complexometric Titration)
This method determines the amount of magnesium present in the substance.
-
Principle: Magnesium ions form a stable complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a suitable indicator.
-
Procedure:
-
Accurately weigh approximately 0.260 g of this compound.
-
Dissolve the sample in 10 ml of water.
-
Carry out the complexometric titration of magnesium with 0.1 M sodium edetate.
-
The equivalence point is determined using an appropriate indicator, where 1 ml of 0.1 M sodium edetate is equivalent to 28.85 mg of C₈H₁₂MgN₂O₈.[2]
-
Identification by Thin-Layer Chromatography (TLC)
This method is used to identify the aspartate component and check for ninhydrin-positive impurities.
-
Principle: The compound is separated on a TLC plate based on its affinity for the stationary phase and the mobile phase. The separated spots are visualized by reaction with ninhydrin (B49086).
-
Procedure:
-
Test Solution (a): Dissolve 0.10 g of the substance in water and dilute to 10 ml.[2][3]
-
Test Solution (b): Dilute 1 ml of test solution (a) to 50 ml with water.[2][3]
-
Reference Solution: Dissolve 10 mg of this compound CRS in water and dilute to 50 ml.[2][3]
-
Apply the solutions to a TLC silica (B1680970) gel plate.
-
Develop the chromatogram using a suitable mobile phase.
-
After development, spray the plate with a ninhydrin solution and heat.
-
The principal spot in the chromatogram of test solution (b) should correspond in position, color, and size to the principal spot in the chromatogram of the reference solution.
-
Determination of Enantiomeric Purity by HPLC
This method is crucial for quantifying the inactive or potentially harmful D-enantiomer.
-
Principle: Chiral chromatography separates the L-aspartate from the D-aspartate. The method often involves derivatization to enable fluorescence detection, enhancing sensitivity.
-
Procedure (based on a published method): [4][5]
-
Derivatization: React the sample with o-phthaldialdehyde (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric derivatives.
-
Chromatographic System:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detector: Fluorescence detector.
-
-
Analysis: Inject the derivatized sample and a standard of the D-enantiomer. Quantify the D-aspartic acid content based on the peak area relative to the standard.
-
Workflow and Pathway Visualizations
To aid in understanding the logical flow of purity validation and the context of magnesium's biological role, the following diagrams are provided.
Caption: Workflow for the Purity Validation of this compound.
Caption: Simplified Overview of Magnesium's Cellular Roles.
References
- 1. drugfuture.com [drugfuture.com]
- 2. Magnesium Aspartate BP n Pure Manufacturers, with SDS [mubychem.com]
- 3. This compound BP Grade Manufacturers [anmol.org]
- 4. Evaluation of enantiomeric purity of magnesium-L-aspartate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Comparative Clinical Study on Magnesium Absorption and Side Effects After Oral Intake of Microencapsulated Magnesium (MAGSHAPETM Microcapsules) Versus Other Magnesium Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Salt in the Reaction: A Comparative Guide to the Effects of Magnesium Salts on Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Magnesium ions (Mg²⁺) are a cornerstone of enzymatic reactions, acting as an essential cofactor for over 600 enzymes.[1] While the role of the magnesium cation is widely studied, the influence of its accompanying anion (the counter-ion) is often overlooked. This guide provides a comparative analysis of the effects of different magnesium salts—specifically magnesium chloride (MgCl₂), magnesium sulfate (B86663) (MgSO₄), and magnesium acetate (B1210297) (Mg(OAc)₂) — on enzyme kinetics. Understanding these differential effects is critical for optimizing enzymatic assays, interpreting kinetic data, and developing robust drug discovery platforms.
Executive Summary: The Anion Matters
The choice of magnesium salt can significantly impact enzyme activity and conformation. While Mg²⁺ is the primary catalytic cofactor, the associated anion can modulate the enzyme's structure and, consequently, its kinetic parameters. A key study on Escherichia coli primase revealed that magnesium acetate induces a more pronounced conformational change compared to magnesium chloride or sulfate, highlighting the specific role of the acetate ion.[2] This guide will delve into the available data, present detailed experimental protocols for comparative analysis, and provide a framework for selecting the appropriate magnesium salt for your research needs.
Data Presentation: A Comparative Look at Enzyme Kinetics
The following table summarizes hypothetical kinetic data for a generic DNA polymerase, illustrating the potential impact of different magnesium salts on its activity. This data is representative of findings where different polymerases exhibit preferences for either chloride or sulfate salts.
| Magnesium Salt | Michaelis Constant (Km) for dNTPs (µM) | Maximum Velocity (Vmax) (µmol/min/mg) | Relative Activity (%) |
| Magnesium Chloride (MgCl₂) ** | 15 | 120 | 100 |
| Magnesium Sulfate (MgSO₄) | 25 | 95 | 79 |
| Magnesium Acetate (Mg(OAc)₂) ** | 18 | 110 | 92 |
Note: This data is illustrative. The actual kinetic parameters will vary depending on the specific enzyme, substrates, and reaction conditions.
Experimental Protocols: A Guide to Comparative Kinetic Analysis
To accurately determine the effects of different magnesium salts on the kinetics of a specific enzyme, a standardized experimental protocol is essential. The following is a generalized protocol for a typical enzyme kinetic assay.
I. Enzyme and Substrate Preparation
-
Enzyme Purification: The enzyme of interest should be purified to homogeneity to avoid confounding activities.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a buffer devoid of divalent cations (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA). The EDTA is subsequently removed by dialysis against a magnesium-free buffer.
-
Substrate Stock Solutions: Prepare concentrated stock solutions of the enzyme's substrates in nuclease-free water.
-
Magnesium Salt Stock Solutions: Prepare 1 M stock solutions of MgCl₂, MgSO₄, and Mg(OAc)₂ in nuclease-free water. Ensure the pH of each solution is adjusted to the desired reaction buffer pH.
II. Enzyme Kinetic Assay
-
Reaction Buffer: Prepare a reaction buffer containing all necessary components except the enzyme and the variable magnesium salt (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA, and one of the substrates at a fixed, saturating concentration).
-
Assay Setup: In a 96-well plate, set up reactions containing the reaction buffer, varying concentrations of the substrate for which the Km is to be determined, and the desired final concentration of the magnesium salt to be tested (e.g., 10 mM).
-
Initiation of Reaction: Initiate the reaction by adding the enzyme to each well.
-
Data Acquisition: Measure the reaction velocity by monitoring product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or radiography).
-
Data Analysis:
-
Plot the initial reaction velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each magnesium salt condition.
-
Use non-linear regression analysis for the most accurate parameter estimation.
-
III. Tryptic Digestion Assay for Conformational Change
As demonstrated in the study of E. coli primase, limited proteolysis can be a powerful tool to probe for conformational changes induced by different magnesium salts.[2]
-
Reaction Setup: Incubate the enzyme with different magnesium salts (MgCl₂, MgSO₄, Mg(OAc)₂) at various concentrations.
-
Trypsin Digestion: Add a low concentration of trypsin to each reaction and incubate for a short period.
-
Quenching: Stop the reaction by adding a trypsin inhibitor (e.g., PMSF).
-
Analysis: Analyze the digestion products by SDS-PAGE to identify differences in the cleavage patterns, which indicate conformational changes that alter the accessibility of trypsin cleavage sites.
Visualizing the Molecular Interactions
The following diagrams illustrate the fundamental concepts of magnesium's role in enzyme catalysis and a typical experimental workflow for comparative analysis.
Caption: A diagram of a magnesium-dependent enzymatic reaction.
Caption: Workflow for comparing the effects of magnesium salts.
Discussion and Conclusion
The available evidence strongly indicates that the anionic component of a magnesium salt is not merely a spectator ion in enzymatic reactions. For enzymes like DNA polymerases, the choice between MgCl₂ and MgSO₄ can be critical, with some polymerases showing higher fidelity and activity with sulfate ions, while others perform optimally with chloride.[3] The study on E. coli primase provides a compelling example of how magnesium acetate can induce a unique conformational state, which is only weakly mimicked by magnesium chloride and sulfate.[2]
These anion-specific effects can be attributed to several factors, including:
-
Direct interaction with the enzyme: Anions can bind to specific sites on the enzyme, influencing its conformation and stability.
-
Alteration of the hydration shell: Different anions have varying effects on the structure of water, which can in turn affect protein folding and stability.
-
Modulation of the ionic strength: While often controlled for, the specific nature of the ions contributing to the overall ionic strength can have distinct effects.
References
A Comparative Guide to Magnesium Aspartate and Magnesium Chloride in Neuronal Culture Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of magnesium aspartate and magnesium chloride for use in neuronal culture media. The selection of an appropriate magnesium salt is critical for maintaining neuronal health, viability, and physiological function in vitro. This document summarizes experimental data on the effects of magnesium on neuronal cultures and provides detailed protocols for assessing these effects.
The Critical Role of Magnesium in Neuronal Cultures
Magnesium is the second most abundant intracellular cation and plays a vital role in numerous physiological processes within the central nervous system.[1][2] In neuronal cultures, magnesium is essential for:
-
Modulating Neuronal Excitability: Magnesium acts as a voltage-dependent blocker of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[3][4][5][6] This blockade prevents excessive calcium influx, which can lead to excitotoxicity and neuronal cell death.[4][5][7][8][9]
-
Promoting Neuronal Differentiation: Studies have shown that elevated magnesium concentrations can promote the differentiation of neural progenitor cells into neurons while suppressing their differentiation into glial cells.[1][10][11]
-
Supporting Neuronal Viability: While excessively high concentrations can be detrimental, appropriate levels of magnesium are crucial for neuronal survival.[3] Depolarization with potassium chloride (KCl) has been shown to protect against magnesium-induced neuronal death, highlighting the link between neuronal activity and survival.[3]
-
Enzymatic Reactions and Signaling: Magnesium is a cofactor for over 600 enzymatic reactions, including those involved in energy metabolism and protein synthesis, which are fundamental for neuronal health and function.[1][10]
Magnesium Aspartate vs. Magnesium Chloride: A Comparative Analysis
Direct comparative studies on magnesium aspartate versus magnesium chloride in neuronal culture media are limited in publicly available research. However, studies comparing magnesium chloride and magnesium sulfate (B86663) have shown no significant difference in their effects on neuronal differentiation, suggesting that the anion accompanying the magnesium ion may have a minimal impact in this specific application.[1][10] The primary effects observed are attributed to the magnesium cation (Mg²⁺) itself.
Key Considerations:
-
Bioavailability: While not directly studied in neuronal cultures, some research in other cell types suggests potential differences in the bioavailability of various magnesium salts.[12] Magnesium aspartate has been noted for its high bioavailability in other contexts.[13]
-
Metabolic Contribution of Aspartate: Aspartate is an excitatory amino acid and a precursor for the synthesis of other amino acids and neurotransmitters. In most standard neuronal culture media, which are already rich in amino acids, the contribution from magnesium aspartate is likely negligible. However, in custom or minimalist media formulations, this could be a consideration.
-
Chloride's Role: Chloride ions are the primary inhibitory charge carrier in the mature nervous system, acting through GABA-A and glycine (B1666218) receptors. Standard neuronal culture media already contain physiological concentrations of chloride, so the additional chloride from magnesium chloride is unlikely to significantly alter the overall chloride balance.
Given the available evidence, both magnesium chloride and magnesium aspartate are expected to provide the necessary Mg²⁺ for neuronal health and function in culture. The choice between them may ultimately depend on laboratory preference, cost, and the specific requirements of the experimental model.
Quantitative Data Summary
The following tables summarize the effects of magnesium concentration on various aspects of neuronal culture, based on available literature.
Table 1: Effect of Magnesium Concentration on Neuronal Viability and Differentiation
| Magnesium Concentration | Effect on Neuronal Viability | Effect on Neuronal Differentiation (vs. Glial) | Reference |
| Low (e.g., 0 mM) | Increased excitability, potential for excitotoxicity | Not explicitly studied, but lack of Mg²⁺ is detrimental | [14][15] |
| Physiological (approx. 0.8 mM) | Baseline survival | Baseline differentiation | [1][10] |
| Elevated (e.g., 1.0 mM) | No toxic effects observed at this level | Promotes neuronal differentiation, suppresses glial differentiation | [1][10] |
| High (e.g., 2.5 - 10 mM) | Increased caspase-3-associated cell loss | Not explicitly studied in this context | [3] |
Table 2: Electrophysiological Effects of Magnesium
| Parameter | Effect of Increased Magnesium Concentration | Reference |
| Action Potential Threshold | Depolarized (less excitable) | [3] |
| Action Potential Firing Rate | Decreased | [3] |
| Resting Membrane Potential | Depolarized | [3] |
| NMDA Receptor Current | Blocked in a voltage-dependent manner | [3][4][5][6] |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability
Several methods can be used to assess neuronal viability in culture.[16][17][18][19][20]
A. MTT Assay (Measures Mitochondrial Activity)
-
Prepare MTT Solution: Dissolve 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS) at a concentration of 5 mg/mL.
-
Culture Treatment: Culture neurons in a 96-well plate. After experimental treatment, remove the culture medium.
-
MTT Incubation: Add 100 µL of fresh culture medium and 10 µL of the MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in a humidified incubator at 37°C.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
B. Lactate Dehydrogenase (LDH) Assay (Measures Membrane Integrity)
-
Culture Treatment: Culture neurons in a 96-well plate.
-
Collect Supernatant: After treatment, carefully collect a sample of the culture medium from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. Typically, this involves mixing the culture supernatant with a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt.
-
Incubation: Incubate the mixture at room temperature for the time specified in the kit's instructions, protected from light.
-
Readout: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm). The amount of formazan (B1609692) produced is proportional to the amount of LDH released from damaged cells.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the recording of electrical properties of individual neurons.[21][22][23][24]
-
Preparation:
-
Plate neurons on glass coverslips a few days prior to recording.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with artificial cerebrospinal fluid (ACSF) containing (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO₃, 1.25 NaH₂PO₄, 2 CaCl₂, 1 MgCl₂, and 25 glucose, bubbled with 95% O₂/5% CO₂.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with an internal solution, for example (in mM): 126 K-gluconate, 4 KCl, 4 Mg-ATP, 0.3 Na-GTP, 10 HEPES, and 0.2 EGTA, with pH adjusted to 7.3.
-
-
Recording:
-
Approach a neuron with the recording pipette under visual guidance.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Data Acquisition:
-
Voltage-Clamp: Hold the membrane potential at a constant value (e.g., -70 mV) to record synaptic currents.
-
Current-Clamp: Inject current to evoke action potentials and measure changes in membrane potential.
-
Visualizations
Caption: Experimental workflow for comparing magnesium salts in neuronal cultures.
Caption: Magnesium's role in NMDA receptor signaling.
References
- 1. Magnesium Elevation Promotes Neuronal Differentiation While Suppressing Glial Differentiation of Primary Cultured Adult Mouse Neural Progenitor Cells through ERK/CREB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnesium Is a Key Player in Neuronal Maturation and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnesium induces neuronal apoptosis by suppressing excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Magnesium in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apcz.umk.pl [apcz.umk.pl]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Frontiers | Magnesium Elevation Promotes Neuronal Differentiation While Suppressing Glial Differentiation of Primary Cultured Adult Mouse Neural Progenitor Cells through ERK/CREB Activation [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of supplementation with different Mg salts in cells: is there a clue? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aor.ca [aor.ca]
- 14. researchgate.net [researchgate.net]
- 15. Effect of magnesium on NMDA mediated toxicity and increases in [Ca2+]i and cGMP in cultured neocortical neurons: evidence for distinct regulation of different responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. neuroproof.com [neuroproof.com]
- 19. researchgate.net [researchgate.net]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 22. Electrophysiology with iPSC-derived neurons [protocols.io]
- 23. Electrophysiology [protocols.io]
- 24. m.youtube.com [m.youtube.com]
A Comparative Guide to the Bioavailability of Different Magnesium Salts: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
Magnesium is a critical mineral involved in numerous physiological processes, making its bioavailability from various salt forms a key area of research in nutrition and pharmacology. The selection of a magnesium salt for supplementation or therapeutic use is heavily influenced by its absorption and utilization, which can be assessed through both in vitro and in vivo studies. This guide provides an objective comparison of the bioavailability of different magnesium salts, supported by experimental data, to inform research and development.
Quantitative Comparison of Magnesium Salt Bioavailability
The bioavailability of magnesium salts is largely determined by their solubility.[[“]][2][3] Organic magnesium salts, such as citrate (B86180) and glycinate, generally exhibit higher solubility and, consequently, greater bioavailability compared to their inorganic counterparts like magnesium oxide.[[“]][4] The following table summarizes key findings from comparative studies.
| Magnesium Salt | Study Type | Key Bioavailability Findings | Reference |
| Magnesium Citrate | In vitro & In vivo | Showed significantly higher solubility across various pH levels compared to magnesium oxide. In human volunteers, urinary magnesium excretion was significantly higher after magnesium citrate intake, indicating greater absorption.[2] | [2] |
| Magnesium Oxide | In vitro & In vivo | Virtually insoluble in water and demonstrated low solubility even in simulated gastric acid.[2] Urinary excretion post-ingestion was minimal, suggesting poor bioavailability.[2] Fractional absorption can be as low as 4%.[[“]] | [[“]][2] |
| Magnesium Glycinate (Bisglycinate) | In vivo | In patients with impaired magnesium absorption, magnesium diglycinate was absorbed more efficiently and was better tolerated than magnesium oxide.[[“]] | [[“]] |
| Marine Magnesium (Organic vs. Inorganic) | In vitro & In vivo | In a Caco-2 intestinal permeability assay, marine magnesium citrate showed approximately three times higher absorption than marine magnesium oxide.[5] In mice, marine organic magnesium forms (citrate, citrate malate, bisglycinate) demonstrated significantly higher bioavailability than marine magnesium oxide.[5] | [5] |
| Various Commercial Supplements | In vitro & In vivo | A study of 15 commercial supplements using an in vitro Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) and dissolution tests found a wide variation in bioaccessibility and dissolution.[4][6][7][8] Subsequent in vivo testing confirmed that the supplement with poor in vitro results also had poor bioavailability in humans.[4][6][7][8] | [4][6][7][8] |
Experimental Protocols
The assessment of magnesium bioavailability relies on a combination of in vitro and in vivo methodologies.
In Vitro Methodologies
-
Dissolution Testing: This fundamental test evaluates the rate and extent to which a magnesium salt dissolves in a liquid medium, often simulating gastric and intestinal fluids. A common method is the USP (United States Pharmacopeia) paddle method, where the supplement is placed in a dissolution medium (e.g., 0.1N HCl to mimic stomach acid) and stirred at a constant temperature and speed. Samples of the medium are withdrawn at various time points to measure the concentration of dissolved magnesium.[4]
-
Simulator of the Human Intestinal Microbial Ecosystem (SHIME®): This is a more sophisticated in vitro model that simulates the entire gastrointestinal tract, including the stomach, small intestine, and different regions of the colon, complete with their respective microbial communities. It allows for the study of the bioaccessibility (the fraction of a compound that is released from its matrix and available for absorption) of magnesium salts under more physiologically relevant conditions.[3][4]
-
Caco-2 Cell Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates to form a monolayer of cells mimicking the intestinal epithelium. The transport of magnesium ions across this cell layer is measured to predict intestinal absorption.[5]
In Vivo Methodologies
-
Pharmacokinetic Studies in Humans: These studies typically involve administering a single oral dose of a magnesium salt to healthy volunteers after a period of fasting. Blood samples are then collected at regular intervals (e.g., up to 6-8 hours post-ingestion) to measure the change in serum or plasma magnesium concentrations over time.[4][6][7][8][9] Key parameters such as the maximum concentration (Cmax) and the area under the curve (AUC) are calculated to determine the extent of absorption.
-
Urinary Excretion Analysis: Since the body maintains tight homeostatic control over serum magnesium levels, urinary excretion is often considered a reliable indicator of absorbed magnesium.[[“]][9] In this method, subjects' urine is collected for a specific period (e.g., 24 hours) after the administration of a magnesium salt, and the total amount of excreted magnesium is quantified. An increase in urinary magnesium above baseline levels is attributed to the absorption of the supplemented magnesium.[2]
-
Stable Isotope Studies: This is a highly accurate method for determining magnesium absorption. A stable (non-radioactive) isotope of magnesium (e.g., ²⁵Mg or ²⁶Mg) is administered orally. The enrichment of the isotope in blood and/or urine is then measured over time. This allows for the direct quantification of the absorption of the administered magnesium, distinguishing it from the magnesium already present in the body.[9]
Visualizing Key Processes
To better understand the evaluation and physiological pathways of magnesium bioavailability, the following diagrams illustrate the experimental workflow and the mechanisms of intestinal absorption.
Conclusion
The bioavailability of magnesium salts is a multifaceted issue influenced by factors such as solubility and the chemical form of the salt. A comprehensive evaluation of bioavailability requires a combination of in vitro screening methods and confirmatory in vivo studies. Generally, organic magnesium salts demonstrate superior bioavailability to inorganic forms, a finding supported by both laboratory models and human clinical trials. For researchers and drug development professionals, a thorough understanding of these differences and the methodologies used to assess them is crucial for the development of effective magnesium-containing products.
References
- 1. consensus.app [consensus.app]
- 2. Magnesium bioavailability from magnesium citrate and magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annexpublishers.com [annexpublishers.com]
- 6. Predicting and Testing Bioavailability of Magnesium Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Predicting and testing bioavailability of magnesium supplements [biblio.ugent.be]
- 9. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Chelating Properties of Magnesium Salts: A Guide for Researchers and Drug Developers
Introduction: Magnesium, an essential mineral, plays a pivotal role in over 300 enzymatic reactions within the human body. Its therapeutic efficacy is significantly influenced by the form in which it is delivered, with magnesium salts being a common vehicle. The chelating properties of the anionic counter-ion in these salts are a critical determinant of the magnesium's bioavailability and stability. This guide provides a comparative analysis of the chelating properties of various magnesium salts, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal magnesium salt for their specific applications.
Quantitative Comparison of Chelating Properties
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a stronger bond between the metal ion and the chelating agent, which can influence the absorption and bioavailability of the magnesium. The following table summarizes the stability constants for several common magnesium salts.
| Magnesium Salt | Ligand | Log K |
| Magnesium Citrate | Citrate | 3.20[1] |
| Magnesium Glycinate | Glycinate | 2.85[1] |
| Magnesium Lactate | Lactate | 1.88[1] |
| Magnesium Aspartate | Aspartate | 2.67[1] |
| Magnesium Glutamate | Glutamate | 2.55[1] |
Note: Stability constants for simple inorganic salts like magnesium oxide, chloride, and sulfate (B86663) are not typically measured in the same manner as for chelates, as they readily dissociate in solution.
Experimental Protocols for Determining Chelating Properties
Accurate determination of the chelating properties of magnesium salts is crucial for understanding their behavior in biological systems. The following are detailed methodologies for key experiments used to determine stability constants and chelation capacity.
Potentiometric Titration
Potentiometric titration is a widely used method to determine the stability constants of metal complexes.[2] This technique involves monitoring the change in potential of an ion-selective electrode as a titrant is added to the sample solution.
Experimental Workflow:
References
A Comparative Guide to Validating the Enantiomeric Purity of L-Aspartate in Magnesium Aspartate
This guide provides a comprehensive comparison of analytical methodologies for validating the enantiomeric purity of L-aspartate in magnesium aspartate, a critical quality attribute for researchers, scientists, and drug development professionals. Ensuring high enantiomeric purity is essential due to the differing biological activities of L- and D-enantiomers.[1] This document outlines various techniques, presents a detailed experimental protocol for a recommended method, and includes supporting data and visualizations to aid in methodological selection and implementation.
Comparison of Analytical Techniques
The determination of enantiomeric excess in amino acids can be accomplished through several sophisticated analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a leading method, offering high resolution and robustness.[2] Other viable methods include Chiral Capillary Electrophoresis (CE), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and available instrumentation.[2] A comparative summary of these techniques is presented in Table 1.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Capillary Electrophoresis (CE) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[2] | Differential migration of enantiomers in an electric field, often using a chiral selector in the background electrolyte.[3] | Separation of volatile enantiomeric derivatives on a chiral stationary phase in a gaseous mobile phase.[2] | Differentiates enantiomers through the use of a chiral solvating agent or chiral derivatizing agent, causing distinct chemical shifts for each enantiomer.[4][5] |
| Sample Derivatization | Often not required for underivatized amino acids when using specific CSPs like macrocyclic glycopeptides.[1][6] Can also be performed with chiral derivatizing agents (e.g., OPA with N-acetyl-L-cysteine).[7] | May be required for detection or to enhance separation.[3] | Typically required to increase volatility (e.g., esterification followed by acylation).[2] | A chiral auxiliary is used to form diastereomeric complexes which can be distinguished by NMR.[5] |
| Instrumentation | HPLC/UHPLC system with UV, fluorescence, or Mass Spectrometry (MS) detector.[1] | Capillary electrophoresis system with a UV or laser-induced fluorescence (LIF) detector.[3] | Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1] | NMR spectrometer.[4] |
| Resolution | Generally high, with baseline separation achievable through optimization of the CSP and mobile phase.[1] | Can provide very high resolution and efficiency.[3] | Can offer very high resolution, particularly with long capillary columns.[2] | Resolution of signals is dependent on the chiral auxiliary and magnetic field strength.[5] |
| Advantages | Robust, reproducible, high-resolving power, and direct analysis is often possible.[1][2] | Low sample and reagent consumption, high efficiency.[3] | High sensitivity and selectivity, especially with an MS detector.[8] | Non-destructive, provides structural information, and can be used for a wide range of samples.[4] |
| Limitations | Chiral columns can be expensive.[1] | Sensitivity can be lower with UV detection; potential for matrix effects.[3] | Derivatization adds complexity and potential for side reactions.[2] | Lower sensitivity compared to chromatographic methods; may require higher sample concentrations.[4] |
Experimental Protocol: Chiral HPLC for Enantiomeric Purity of L-Aspartate
This protocol details the direct enantioseparation of aspartic acid using a macrocyclic glycopeptide-based chiral stationary phase, a method noted for its ability to analyze underivatized amino acids.[6]
1. Materials and Equipment:
-
HPLC System: A system equipped with a UV detector is suitable.
-
Chiral Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP), 25 cm x 4.6 mm I.D., 5 µm particles.[6]
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
-
Sample: Magnesium L-aspartate sample to be tested, and D/L-aspartic acid reference standards.
2. Mobile Phase Preparation:
-
Prepare the mobile phase consisting of water:methanol:formic acid. A common starting composition is 30:70:0.02 (v/v/v).[6]
-
Degas the mobile phase using sonication or vacuum filtration before use to prevent bubbles in the system.
3. Sample Preparation:
-
Accurately weigh and dissolve the magnesium L-aspartate sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Prepare solutions of L-aspartic acid, D-aspartic acid, and a racemic mixture of D/L-aspartic acid in the mobile phase to serve as standards for peak identification and system suitability.
-
Filter all sample and standard solutions through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
5. Data Analysis:
-
Inject the L-aspartic acid and D-aspartic acid standards to determine their respective retention times. On macrocyclic glycopeptide CSPs, the D-enantiomer is typically more strongly retained.[6]
-
Inject the racemic standard to confirm the separation and resolution of the two enantiomeric peaks.
-
Inject the magnesium L-aspartate sample solution.
-
Calculate the percentage of the D-aspartate impurity using the area normalization method from the resulting chromatogram. The enantiomeric excess (ee) of L-aspartate can be calculated as:
-
% ee = ( [Area(L) - Area(D)] / [Area(L) + Area(D)] ) x 100
-
6. Expected Results:
-
Published studies analyzing commercial magnesium aspartate samples have found the concentration of the D-enantiomer to range from 0.03% to 0.12%.[3][9]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for the chiral HPLC analysis of L-aspartate in magnesium aspartate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of enantiomeric purity of magnesium-L-aspartate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06542D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 9. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Impact of Counter-Ions on Magnesium Uptake: Aspartate vs. Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of magnesium aspartate and magnesium citrate (B86180), focusing on the impact of the counter-ion on magnesium uptake. The information presented is based on available experimental data to assist researchers and professionals in the fields of drug development and nutritional science in making informed decisions.
Introduction
Magnesium is a vital mineral involved in numerous physiological processes. Its bioavailability from supplemental forms is a critical factor, and the organic salts, such as aspartate and citrate, are generally considered to have higher bioavailability than inorganic forms. This guide delves into a comparison of magnesium aspartate and magnesium citrate, examining their absorption and the potential mechanisms influenced by the counter-ions.
Data on Bioavailability and Cellular Uptake
While direct comparative studies on the cellular uptake of magnesium aspartate and magnesium citrate are limited, existing in vivo and in vitro data provide valuable insights.
In Vivo Bioavailability
Studies in humans and animals have indicated that both magnesium aspartate and magnesium citrate are well-absorbed, with some evidence suggesting potential, albeit slight, differences.
| Study Type | Subjects | Magnesium Forms Compared | Key Findings | Reference |
| Human Study | Healthy Volunteers | Magnesium Aspartate, Magnesium Citrate, Magnesium Oxide, and others | Bioavailability of magnesium from aspartate and citrate was found to be equivalent and significantly higher than from magnesium oxide. | --INVALID-LINK-- |
| Animal Study | Mg-depleted Rats | Magnesium Aspartate, Magnesium Citrate, and various other organic and inorganic salts | Organic magnesium salts, including aspartate and citrate, demonstrated slightly higher bioavailability than inorganic salts. | --INVALID-LINK-- |
| Review | N/A | Various magnesium forms | States that magnesium aspartate has increased bioavailability compared to magnesium oxide and citrate, though primary comparative data is not presented. | --INVALID-LINK-- |
In Vitro Cellular Uptake
The Caco-2 cell line is a widely accepted in vitro model for studying intestinal absorption. While no single study directly compares the uptake of magnesium from both aspartate and citrate in this model, a study by Gažová et al. (2021) investigated the absorption of magnesium from several salts, including citrate.
| Magnesium Salt | Relative Magnesium Absorption in Caco-2 cells (Compared to control) |
| Magnesium Citrate | Data indicates lower absorption compared to some other organic and inorganic salts in this specific study. |
| Magnesium Aspartate | Not included in this study. |
Note: The results from a single in vitro study may not be wholly representative of in vivo bioavailability and can be influenced by specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to assessing magnesium uptake.
In Vitro Magnesium Absorption in Caco-2 Cells
This protocol is adapted from studies investigating nutrient absorption using the Caco-2 cell model.
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Treatment: The apical (upper) chamber is treated with solutions containing equimolar concentrations of elemental magnesium from magnesium aspartate and magnesium citrate. A control group with no added magnesium is also included.
-
Incubation: The cells are incubated for a defined period (e.g., 2 hours) at 37°C.
-
Sample Collection: After incubation, samples are collected from the basolateral (lower) chamber.
-
Magnesium Quantification: The concentration of magnesium in the basolateral samples is determined using methods such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS). The amount of magnesium transported across the cell monolayer is then calculated.
Measurement of Intracellular Magnesium Concentration
This protocol provides a general workflow for quantifying the total intracellular magnesium content.
-
Cell Culture and Treatment: Cells (e.g., Caco-2) are cultured and treated with magnesium aspartate and magnesium citrate as described above.
-
Cell Lysis: After treatment, the cells are washed to remove extracellular magnesium and then lysed to release the intracellular contents.
-
Magnesium Quantification: The total magnesium concentration in the cell lysate is measured using a sensitive analytical technique such as AAS or a fluorescent probe-based assay.
-
Data Normalization: The intracellular magnesium concentration is typically normalized to the total protein content of the cell lysate to account for variations in cell number.
Mechanisms of Magnesium Absorption and the Influence of Counter-Ions
Magnesium absorption in the intestine occurs through two main pathways:
-
Paracellular Pathway: Passive diffusion of magnesium ions through the tight junctions between intestinal epithelial cells. This pathway is concentration-dependent.
-
Transcellular Pathway: Active transport of magnesium ions through the intestinal cells, primarily mediated by the TRPM6 and TRPM7 channels.[1]
The counter-ions, aspartate and citrate, may influence these pathways in several ways:
-
Solubility and Dissociation: The solubility of the magnesium salt and its ability to dissociate and provide free magnesium ions in the intestinal lumen are crucial for absorption. Both magnesium aspartate and citrate are organic salts with good solubility.
-
Chelation: Aspartate and citrate can act as chelating agents, potentially influencing the presentation of magnesium to the transport channels.
-
Counter-ion Transport: The intestinal transport of aspartate and citrate themselves could potentially create favorable electrochemical gradients that influence magnesium movement. However, the specific transporters for these ions in the context of magnesium supplement absorption are not fully elucidated.
Visualizing Experimental Workflows and Pathways
To better understand the processes involved in assessing and mediating magnesium uptake, the following diagrams are provided.
Conclusion
References
A Comparative Analysis of the Efficacy of Organic Magnesium Salts: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
Magnesium is a critical mineral co-factor in over 300 enzymatic reactions within the human body, playing an essential role in everything from energy metabolism and protein synthesis to neuromuscular function and blood pressure regulation.[1] With a significant portion of the population failing to meet the recommended daily intake, magnesium supplementation has become prevalent.[2] The market offers a wide variety of magnesium salts, broadly classified as organic and inorganic. This guide provides a comparative analysis of the bioavailability, absorption mechanisms, and therapeutic efficacy of common organic magnesium salts, supported by experimental data, to aid researchers and drug development professionals in selecting the appropriate salt for their needs.
Superior Bioavailability of Organic Salts
A consistent body of evidence demonstrates that organic magnesium salts exhibit superior bioavailability compared to their inorganic counterparts, such as magnesium oxide.[2][3][4] This enhanced bioavailability is largely attributed to the higher solubility of organic forms, which facilitates greater absorption within the gastrointestinal tract.[1][[“]] While inorganic salts like magnesium oxide contain a high percentage of elemental magnesium, their poor solubility and low absorption rates (as low as 4%) limit their effectiveness.[2][6]
Comparative Data on Organic Magnesium Salts
The following table summarizes quantitative data on several common organic magnesium salts. It is important to note that absorption rates can vary based on an individual's magnesium status, the dosage, and the presence of other dietary components.[[“]][7]
| Magnesium Salt | Elemental Magnesium (%) | Reported Absorption Rate (%) | Key Characteristics & Potential Applications |
| Magnesium Citrate (B86180) | 10.0 - 16.4%[8] | ~8 - 30%[8][9] | Good bioavailability, less dependent on stomach acid for absorption.[8] Often used to support digestion and for its osmotic laxative effect at higher doses.[10][11] |
| Magnesium Glycinate (B8599266) | 10 - 18%[8] | ~24%[9] | A chelated form bound to the amino acid glycine, known for good oral absorption and being gentle on the stomach.[8][12] Often recommended for its calming effects, supporting relaxation and sleep.[10] |
| Magnesium Malate (B86768) | 12 - 15%[8] | High[10] | Combines magnesium with malic acid, a component of the Krebs cycle. It is well-absorbed and may help with energy production and reducing muscle fatigue.[10] |
| Magnesium Taurate | Not specified | High[13] | A combination of magnesium and the amino acid taurine. Animal studies suggest it may support healthy blood pressure and blood sugar levels.[11][14] Human clinical evidence is limited.[14][15] |
| Magnesium Orotate (B1227488) | ~7.7% | High[8] | This salt contains orotic acid. It is easily absorbed and does not have the strong laxative effects of some other forms.[11] Some research suggests it may support cardiovascular health.[11][16] |
Magnesium Absorption and Bioavailability Pathways
Magnesium is primarily absorbed in the small intestine through two main pathways: a saturable, active transcellular pathway (via TRPM6/7 channels) and a non-saturable, passive paracellular pathway.[2] The higher solubility of organic salts allows for more free Mg²⁺ ions to be available for both active transport and passive diffusion across the intestinal epithelium.
Caption: Magnesium absorption pathways in the small intestine.
Experimental Protocols for Assessing Bioavailability
The evaluation of magnesium bioavailability typically involves controlled clinical trials. Methodologies vary, but common designs provide a framework for comparing different magnesium salts.
Example: Crossover Study Design (Adapted from Lindberg et al.)[2][3]
This design is frequently used to compare the bioavailability of two or more supplements while minimizing individual variability.
Caption: A typical crossover experimental design workflow.
-
Objective: To compare the bioavailability of different magnesium salts (e.g., magnesium citrate vs. magnesium oxide).
-
Study Design: A randomized, double-blind, crossover study is a robust method.
-
Participants: Healthy volunteers with normal magnesium levels.
-
Intervention: Participants receive a single, equimolar dose of elemental magnesium from different salt forms.
-
Methodology:
-
Dietary Control: Participants adhere to a controlled diet with a known magnesium content for a set period before the test.[2]
-
Supplement Administration: After an overnight fast, participants ingest one of the magnesium supplements.
-
Sample Collection: Blood and urine samples are collected over a 24-hour period to measure changes in magnesium concentration.[2][3]
-
Washout Period: A period of time where no supplement is taken to allow magnesium levels to return to baseline.
-
Crossover: The groups are switched, and the process is repeated with the other magnesium salt.
-
-
Primary Outcome Measures: The primary endpoints are typically the total amount of magnesium excreted in the urine over 24 hours and the area under the curve (AUC) for serum magnesium concentration, which reflect the amount of magnesium absorbed.[4]
Logical Comparison of Organic Magnesium Salts
The choice of an organic magnesium salt can be guided by its specific properties and intended therapeutic application. While all demonstrate good bioavailability, the attached anion (citrate, glycinate, etc.) can confer additional characteristics.
Caption: Key characteristics of different organic magnesium salts.
Conclusion
The available evidence strongly supports the use of organic magnesium salts over inorganic forms for supplementation due to their superior solubility and bioavailability.[17] Among the organic salts, while all are well-absorbed, there is no definitive clinical evidence to establish a clear hierarchy of superiority for all applications.[[“]] The selection of a specific salt should be tailored to the therapeutic goal. For general magnesium repletion, citrate and glycinate are excellent choices. For applications targeting muscle fatigue and energy, malate may be preferred. For cardiovascular support, taurate and orotate show promise, although further human clinical trials are warranted to substantiate these claims.[14] For drug development, the choice of the magnesium salt is a critical factor that will significantly impact the efficacy and tolerability of the final formulation.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Bioavailability of magnesium food supplements: A systematic review - ProQuest [proquest.com]
- 4. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. ancient-minerals.com [ancient-minerals.com]
- 7. Magnesium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. wiseowlhealth.com [wiseowlhealth.com]
- 9. altairinwellness.com [altairinwellness.com]
- 10. miye.care [miye.care]
- 11. Types of Magnesium and Their Benefits [healthline.com]
- 12. naturemade.com [naturemade.com]
- 13. droracle.ai [droracle.ai]
- 14. verywellhealth.com [verywellhealth.com]
- 15. m.youtube.com [m.youtube.com]
- 16. [Meta-analysis of clinical trials of cardiovascular effects of magnesium orotate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. consensus.app [consensus.app]
Safety Operating Guide
Proper Disposal of Magnesium Aspartate Dihydrate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of magnesium aspartate dihydrate, tailored for researchers, scientists, and drug development professionals.
This compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS).[1][2] However, all chemical waste must be managed in accordance with federal, state, and local environmental regulations.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[4] In case of a spill, sweep up the solid material and place it in a suitable, closed container for disposal.[4][5] Avoid generating dust during cleanup.[1][4]
Step-by-Step Disposal Protocol
-
Waste Characterization: Although generally considered non-hazardous, it is crucial to confirm that the this compound has not been mixed with any hazardous substances. If it has been contaminated, it must be treated as hazardous waste.
-
Containerization:
-
Place the waste this compound in a clearly labeled, sealed container.[4]
-
The container must be compatible with the chemical.
-
Label the container as "Waste this compound." Include the date and any other information required by your institution's waste management plan.
-
-
Disposal as Non-Hazardous Waste:
-
If uncontaminated and permitted by local regulations, this compound can typically be disposed of as non-hazardous solid waste.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on non-hazardous chemical waste disposal.
-
-
Disposal as Hazardous Waste (if contaminated):
-
If the this compound is mixed with a hazardous substance, it must be disposed of through a licensed hazardous waste disposal company.[2][3][4]
-
Do not mix with other waste streams.[1]
-
Store the sealed and labeled container in a designated hazardous waste accumulation area until it is collected by a certified waste management provider.
-
-
Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal, in your laboratory notebook or a designated waste disposal log.
Quantitative Disposal Data
No specific quantitative data, such as concentration limits for drain disposal, were identified for this compound in the reviewed safety and disposal literature. Disposal down the drain is generally not recommended for any chemical waste without explicit approval from your local wastewater treatment authority and institutional EHS department.[6]
| Parameter | Value | Source |
| Hazard Classification | Not classified as hazardous | Safety Data Sheets[1][2] |
| Recommended Disposal | In accordance with local, state, and federal regulations | Safety Data Sheets[1][2][3] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures, as well as all applicable local, state, and federal regulations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. wbcil.com [wbcil.com]
- 3. solverchembooks.com [solverchembooks.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. wbcil.com [wbcil.com]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Essential Safety and Handling Protocols for Magnesium Aspartate Dihydrate
This document provides crucial safety and logistical information for the handling and disposal of Magnesium aspartate dihydrate, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling & Weighing | Safety glasses with side-shields or chemical safety goggles.[1][2][3] | Impervious gloves (e.g., nitrile) and a lab coat or protective clothing.[2][4] | For nuisance dust levels, a NIOSH-approved N95 or P1 dust mask is recommended.[2] |
| Preparing Solutions | Chemical safety goggles. An eyewash station should be in the vicinity.[4] | Impervious gloves and protective clothing.[4] | Not generally required if handled in a well-ventilated area or chemical fume hood.[1][2] |
| Accidental Spill Cleanup | Chemical safety goggles. | Impervious gloves, rubber boots, and disposable coveralls.[1][4] | A self-contained breathing apparatus (SCBA) may be necessary for large spills.[4] |
| Firefighting | Tightly fitting safety goggles.[5] | Fire/flame resistant and impervious clothing.[5] | A self-contained breathing apparatus (SCBA) is required.[6] |
Experimental Protocols
Standard Handling Procedure:
-
Preparation: Before handling, ensure that an eyewash station is readily accessible.[4] Read and understand the Safety Data Sheet (SDS).
-
Engineering Controls: Whenever possible, handle this compound in a chemical fume hood to minimize inhalation of dust.[4][7]
-
Donning PPE:
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][7] The substance is hygroscopic and light-sensitive.[2]
-
Doffing PPE:
Accidental Release Measures:
-
Small Spills:
-
Large Spills:
-
Evacuate unnecessary personnel from the area.[6]
-
Wear a self-contained breathing apparatus, rubber boots, gloves, and disposable coveralls.[1][4]
-
Contain the spill using an inert, non-combustible absorbent material like sand or vermiculite.[1][8]
-
Vacuum or sweep up the material and place it in an approved disposal container.[1]
-
Ventilate the area and wash the spill site after material pickup is complete.[4]
-
Disposal Plan
All waste materials should be disposed of in accordance with federal, state, and local environmental regulations.[4]
-
Unused Product: Contact a licensed professional waste disposal service to dispose of this material.[3][4]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as unused product in a sealed container.[2]
-
Spill Residues: Dispose of spill cleanup materials and residues in the same manner as the original product.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. wbcil.com [wbcil.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. capotchem.com [capotchem.com]
- 4. solverchembooks.com [solverchembooks.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 7. wbcil.com [wbcil.com]
- 8. Magnesium Aspartate BP n Pure Manufacturers, with SDS [mubychem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
